Tryptoline
Description
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTOTSJVQRFXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58911-02-7 (mono-hydrochloride) | |
| Record name | Tryptoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016502015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10167835 | |
| Record name | Tryptoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,2,3,4-Tetrahydro-beta-carboline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>25.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16502-01-5 | |
| Record name | Tetrahydro-β-carboline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16502-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016502015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPTOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65027TMI0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tryptoline Derivatives and Their Pharmacological Profile
Introduction
This compound, also known as tetrahydro-β-carboline, is a tricyclic indole alkaloid that forms the structural core of a diverse class of pharmacologically active compounds.[1][2] These derivatives, found both endogenously in mammals and in various plant species, exhibit a wide spectrum of biological activities, making them a subject of intense interest in medicinal chemistry and drug discovery.[3][4] Their rigid, tryptamine-related framework allows for specific interactions with a multitude of biological targets, leading to effects on the central nervous system (CNS), cancer cell proliferation, inflammation, and metabolic processes.[4][5][6] This guide provides a comprehensive overview of the pharmacological profile of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Pharmacological Profile
The therapeutic potential of this compound derivatives stems from their ability to modulate multiple biological targets. The primary activities are detailed below.
Monoamine Oxidase (MAO) Inhibition
One of the most well-characterized activities of this compound derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][6] Inhibition of MAO increases the synaptic availability of these neurotransmitters, an action that underlies the therapeutic effect of many antidepressant drugs.[3][7] Tryptolines are typically competitive and selective inhibitors of MAO-A.[1]
Interaction with Serotonergic Systems
Beyond MAO inhibition, many this compound derivatives interact directly with components of the serotonergic system. They show binding affinity for various serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7) and the serotonin transporter (SERT).[8] This multi-target engagement within a single neurotransmitter system suggests complex modulatory effects. For instance, pinoline (6-methoxythis compound) acts as a full agonist at the 5-HT2C receptor and a partial agonist at the 5-HT2A receptor.[8]
Enzyme Inhibition
This compound derivatives have been identified as inhibitors of several key enzymes implicated in disease pathogenesis.
-
Indoleamine 2,3-dioxygenase (IDO) Inhibition: IDO is an enzyme involved in tryptophan metabolism and plays a role in immune tolerance, particularly in tumors. Certain substituted this compound derivatives are potent IDO inhibitors, making them promising candidates for cancer immunotherapy.[9]
-
β-Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. Triazolyl this compound derivatives have been developed as BACE1 inhibitors.[10]
Anticancer and Anti-inflammatory Activity
β-carboline alkaloids, a class to which tryptolines belong, demonstrate significant cytotoxic effects against various human tumor cell lines, often by inducing apoptosis and causing cell cycle arrest.[3][5] Furthermore, certain derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[11]
Antidiabetic Potential
Recent studies have explored the potential of this compound derivatives in metabolic disorders. Specifically, N-sulfonylated this compound-3-carboxylic acid derivatives have been shown to possess antidiabetic activity in animal models, significantly lowering blood glucose levels in streptozotocin-induced diabetic rats.[12][13]
Data Presentation: Pharmacological Activity Tables
The following tables summarize the quantitative pharmacological data for representative this compound derivatives across various biological targets.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Derivative | Target | Inhibition Value (IC₅₀ / Kᵢ) | Notes |
|---|---|---|---|
| 5-Hydroxythis compound | MAO-A | IC₅₀: 0.5 µM[1] | Competitive, selective inhibitor.[1] |
| 5-Methoxythis compound (Pinoline) | MAO-A | IC₅₀: 1.5 µM[1] | Competitive, selective inhibitor.[1] |
| Amitriptyline* | MAO-A | Kᵢ: 151 µM (Brain)[14] | For comparison; primarily a reuptake inhibitor but shows weak MAO interaction.[14] |
| Amitriptyline* | MAO-B | Kᵢ: 8.41 µM (Brain)[14] | For comparison; more potent against MAO-B than MAO-A.[14] |
Note: Amitriptyline is a tricyclic antidepressant, not a this compound derivative, included for comparative context.
Table 2: Serotonergic Receptor and Transporter Binding Affinities
| Derivative | Target | Binding Affinity (Kᵢ, µM) | Functional Activity |
|---|---|---|---|
| Pinoline | 5-HT1A | 0.44[8] | - |
| Pinoline | 5-HT2A | 0.16[8] | Partial Agonist |
| Pinoline | 5-HT2B | 0.43[8] | Antagonist |
| Pinoline | 5-HT2C | 0.11[8] | Full Agonist |
| Pinoline | 5-HT7 | 1.80[8] | - |
| Pinoline | SERT | 0.23[8] | Reuptake Inhibitor |
| 7-Methoxy-THβC (Isopinoline) | 5-HT1A | 0.22[8] | - |
| 7-Methoxy-THβC (Isopinoline) | 5-HT2A | 0.15[8] | Partial Agonist |
| 7-Methoxy-THβC (Isopinoline) | 5-HT2B | 0.35[8] | Antagonist |
| 7-Methoxy-THβC (Isopinoline) | 5-HT2C | 0.11[8] | Full Agonist |
| 7-Methoxy-THβC (Isopinoline) | 5-HT7 | 0.14[8] | - |
| 7-Methoxy-THβC (Isopinoline) | SERT | 0.24[8] | Reuptake Inhibitor |
Table 3: Enzyme Inhibition (IDO & BACE1)
| Derivative | Target | Inhibition Value (IC₅₀) |
|---|---|---|
| This compound Derivative 11c[9] | IDO | More potent than MTH-Trp (known inhibitor)[9] |
| Triazolyl this compound (JJCA-140) | BACE1 | 1.49 µM[10] |
Table 4: Anti-inflammatory Activity
| Derivative | Target | Inhibition Value (IC₅₀) |
|---|---|---|
| β-Carboline 1 | NO Production | 9.85 µM[11] |
| β-Carboline 2 | NO Production | 4.07 µM[11] |
| β-Carboline 3 | NO Production | 3.96 µM[11] |
Note: Assayed in LPS-activated RAW 264.7 cells.
Table 5: Anticancer Activity
| Derivative | Cell Line | Inhibition Value (IC₅₀) |
|---|---|---|
| β-Carboline Dimer (Comp1) | MG-63 (Sarcoma) | 4.607 µM[5] |
| β-Carboline Dimer (Comp2) | MG-63 (Sarcoma) | 4.972 µM[5] |
| β-Carboline Dimer (Comp1) | HL7702 (Normal Liver) | 10.083 µM[5] |
| β-Carboline Dimer (Comp2) | HL7702 (Normal Liver) | 9.525 µM[5] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a standard method for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[15][16][17]
Objective: To determine the concentration of a test compound that inhibits 50% of a specific radioligand binding (IC₅₀), and to calculate the inhibitory constant (Kᵢ).
Materials:
-
Membrane Preparation: Cell membranes or tissue homogenates expressing the target receptor.[18]
-
Radioligand: A high-affinity, specific radioactive ligand for the target receptor.
-
Test Compounds: this compound derivatives of interest.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[18]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI).[18]
-
Scintillation Counter: For quantifying radioactivity.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).[18]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of an unlabeled competing ligand.
-
Competition Binding: Membrane preparation + radioligand + varying concentrations of the test this compound derivative.
-
-
Incubation: Add membrane homogenate (e.g., 50-120 µg protein), test compound, and radioligand (at a concentration near its Kₔ) to each well. The final volume is typically 250 µL.[18] Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[18]
-
Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filter mat using the cell harvester. This separates bound from free radioligand.[18]
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[18]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity trapped on each filter using a scintillation counter.[18]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[18]
-
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a continuous spectrophotometric method to measure MAO-A and MAO-B activity and inhibition.[19]
Objective: To determine the IC₅₀ of this compound derivatives against MAO-A and MAO-B.
Principle: MAO catalyzes the oxidative deamination of a substrate, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[20] The H₂O₂ produced can be used in a peroxidase-linked reaction to generate a colored product that is measured spectrophotometrically.[20] Alternatively, some substrates yield products with direct absorbance changes.[19]
Materials:
-
Enzyme Source: Recombinant human MAO-A and MAO-B or mitochondrial preparations.
-
MAO-A Substrate: Kynuramine.[19]
-
MAO-B Substrate: Benzylamine.[19]
-
Buffer: e.g., Potassium phosphate buffer.
-
Test Compounds: this compound derivatives.
-
Spectrophotometer/Plate Reader.
Procedure:
-
Assay Setup: In a UV-transparent plate, add buffer, the MAO enzyme (MAO-A or MAO-B), and varying concentrations of the test this compound derivative.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add the specific substrate (kynuramine for MAO-A, benzylamine for MAO-B) to initiate the reaction.
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of MAO-A inhibition by this compound derivatives in a serotonergic neuron.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Structure-Activity Relationships (SAR) of the this compound scaffold.
Conclusion
This compound and its derivatives represent a versatile and privileged scaffold in medicinal chemistry. Their ability to interact with a wide array of biological targets, including monoamine oxidases, serotonin receptors, and enzymes like IDO and BACE1, underscores their vast therapeutic potential. The pharmacological profile spans CNS disorders, cancer, inflammation, and metabolic diseases. The continued exploration of the this compound structure, guided by quantitative pharmacological evaluation and rational design, promises to yield novel and effective therapeutic agents for a range of challenging medical conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (16502-01-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. Effect of Alkaloids Belong to β-Carbolines Family in Peganum Harmala on Cancer Cells - Sarem Journal of Medical research [saremjrm.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 [frontiersin.org]
- 6. oamjms.eu [oamjms.eu]
- 7. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. Synthesis and biological evaluation of novel this compound derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. Synthesis of this compound-3-Carboxylic Acid Derivatives A Novel Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of this compound-3-carboxylic Acid derivatives a novel antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Inhibition of monoamine oxidase A and B in the heart and brain of the rat with amitriptyline, pargyline and pirlindol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
Tryptoline as a Neuromodulator: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptoline, also known as tetrahydro-β-carboline, is an endogenous or naturally occurring alkaloid compound that has garnered significant interest for its neuromodulatory properties within the central nervous system. As a derivative of tryptamine, its structural similarity to serotonin and other monoamine neurotransmitters underpins its complex pharmacological profile. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its interaction with key molecular targets, the resultant signaling pathways, and the experimental methodologies used to elucidate these functions. The primary actions of this compound converge on the potentiation of serotonergic neurotransmission through a dual mechanism: the inhibition of the serotonin transporter (SERT) and the inhibition of monoamine oxidase (MAO).
Core Mechanisms of Action
This compound exerts its neuromodulatory effects primarily through two well-documented mechanisms:
-
Inhibition of Serotonin Reuptake: this compound and its derivatives act as competitive inhibitors of the serotonin transporter (SERT).[1][2] By binding to SERT, this compound blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the residence time of serotonin in the synapse, thereby enhancing serotonergic signaling. Derivatives such as 5-hydroxythis compound are particularly potent and selective in this regard, showing a significantly higher affinity for the serotonin transporter compared to the transporters for norepinephrine and dopamine.[2]
-
Inhibition of Monoamine Oxidase (MAO): Tryptolines are recognized as competitive and selective inhibitors of monoamine oxidase A (MAO-A), the primary enzyme responsible for the degradation of monoamine neurotransmitters like serotonin.[3] By inhibiting MAO-A, this compound prevents the breakdown of serotonin within the presynaptic neuron, leading to an increased vesicular packaging and subsequent release of the neurotransmitter.[3] 5-Hydroxythis compound and 5-methoxythis compound (pinoline) are among the most active derivatives in this class of MAO inhibitors.[3]
The combination of these two actions results in a significant and synergistic elevation of synaptic serotonin levels, which is believed to be the foundation of this compound's neuromodulatory and potential therapeutic effects.
Data Presentation: Inhibitory Activity
The following table summarizes the quantitative data for the inhibitory potency of this compound derivatives at their key molecular targets. This data is crucial for understanding the structure-activity relationships and the pharmacological profile of these compounds.
| Compound | Target | Parameter | Value (µM) | Reference |
| 5-Hydroxythis compound | Serotonin Transporter (SERT) | Ki | 0.3 | [2] |
| 5-Hydroxythis compound | Monoamine Oxidase A (MAO-A) | IC50 | 0.5 | [3] |
| 5-Methoxythis compound | Monoamine Oxidase A (MAO-A) | IC50 | 1.5 | [3] |
Ki: Inhibitor constant; a measure of binding affinity. A lower Ki indicates a higher affinity. IC50: Half-maximal inhibitory concentration; the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Postulated Downstream Signaling Pathways
The elevation of synaptic serotonin by this compound leads to the activation of various postsynaptic serotonin receptors, most of which are G-protein coupled receptors (GPCRs). The specific downstream signaling cascade depends on the receptor subtype activated and the G-protein to which it couples (e.g., Gs, Gi/o, or Gq). A common pathway initiated by serotonin receptor activation, for example through a Gq-coupled receptor like 5-HT2A, involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in a variety of cellular responses, including altered gene expression and neuronal excitability.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established in vitro assays. Below are detailed methodologies for two key experiments.
Protocol 1: Serotonin Reuptake Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of this compound on the serotonin transporter.
-
Methodology:
-
Tissue Preparation: Rat forebrain tissue is homogenized in a buffered sucrose solution. The homogenate is then subjected to centrifugation to isolate synaptosomes, which are rich in neurotransmitter transporters.
-
Incubation: Aliquots of the synaptosomal preparation are incubated in a physiological buffer at 37°C.
-
Assay Conditions: The incubation mixture contains a fixed, low concentration of radiolabeled serotonin (e.g., [3H]5-HT) and varying concentrations of the test compound (this compound or its derivatives).
-
Reaction Termination: After a short incubation period (typically 5-10 minutes), the reuptake process is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of serotonin taken up by the synaptosomes, is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
-
Protocol 2: Monoamine Oxidase (MAO) Activity Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound on MAO-A activity.
-
Methodology:
-
Enzyme Source Preparation: A source of MAO-A, such as rat brain mitochondria or recombinant human MAO-A, is prepared and diluted in a suitable buffer.
-
Incubation: The enzyme preparation is pre-incubated with varying concentrations of the inhibitor (this compound) for a defined period.
-
Substrate Addition: The enzymatic reaction is initiated by adding a specific substrate for MAO-A, such as kynuramine or radiolabeled serotonin.
-
Reaction and Termination: The reaction is allowed to proceed at 37°C for a set time and then terminated, often by adding a strong acid or base.
-
Product Measurement: The amount of product formed is quantified. If using kynuramine, the fluorescent product 4-hydroxyquinoline is measured fluorometrically. If using a radiolabeled substrate, the radiolabeled product is separated from the unreacted substrate (e.g., by solvent extraction) and measured by scintillation counting.
-
Data Analysis: The enzyme activity at each inhibitor concentration is calculated relative to a control (no inhibitor). A dose-response curve is generated to determine the IC50 value.
-
Conclusion
The mechanism of action of this compound as a neuromodulator is multifaceted, with its primary effects stemming from the potentiation of the serotonin system. Through the dual inhibition of serotonin reuptake and monoamine oxidase A, this compound effectively increases the availability of serotonin in the synaptic cleft. This enhancement of serotonergic neurotransmission is the likely basis for its observed physiological and behavioral effects. The quantitative data on its binding affinities and inhibitory concentrations highlight the potency of its derivatives and provide a foundation for the rational design of novel therapeutic agents targeting the serotonin system. Further research into the downstream signaling consequences and the in vivo effects of this compound will continue to illuminate its role as a significant endogenous neuromodulator.
References
Tryptoline's Role in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptoline, also known as tetrahydro-β-carboline, is an endogenous or endogenously formed indole alkaloid present in the mammalian central nervous system (CNS). Arising from the condensation of tryptamine with an aldehyde, its physiological and pharmacological significance has been a subject of ongoing research. This technical guide provides a comprehensive overview of this compound's biosynthesis, metabolism, and its multifaceted role within the CNS. Particular focus is placed on its well-established activities as a competitive inhibitor of monoamine oxidase-A (MAO-A) and a serotonin reuptake inhibitor (SRI). This document collates quantitative data on its binding affinities and brain concentrations, details key experimental protocols for its study, and visualizes its metabolic and potential signaling pathways.
Introduction
This compound belongs to the β-carboline family of compounds, which are known for their diverse pharmacological activities. Its structural similarity to serotonin and other tryptamine derivatives has prompted extensive investigation into its neurochemical profile. The in vivo formation of this compound, while once a matter of debate, is now generally accepted to occur in the CNS, where it can modulate monoaminergic neurotransmission. Understanding the precise mechanisms of this compound's actions is crucial for elucidating its potential physiological roles and for exploring its therapeutic relevance in various neurological and psychiatric disorders.
Biosynthesis and Metabolism
This compound is synthesized in the CNS through the Pictet-Spengler reaction, a condensation reaction between tryptamine and an aldehyde, most notably acetaldehyde.[1][2] Tryptamine itself is a decarboxylation product of the essential amino acid tryptophan. The metabolism of this compound is less well-characterized but is thought to involve hydroxylation and methylation.
Figure 1: Biosynthesis and Metabolism of this compound.
Pharmacological Profile
This compound's primary pharmacological actions in the CNS are the inhibition of monoamine oxidase-A (MAO-A) and the inhibition of serotonin reuptake. These dual actions can lead to an increase in the synaptic availability of serotonin and other monoamines.
Monoamine Oxidase Inhibition
This compound is a competitive and selective inhibitor of MAO-A, the enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3]
Serotonin Reuptake Inhibition
This compound competitively inhibits the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3][4] This action prolongs the presence of serotonin in the synapse, enhancing serotonergic neurotransmission.
Quantitative Data
The following tables summarize the available quantitative data for this compound's concentration in the rat brain and its inhibitory activity.
| Parameter | Value | Species | Brain Region | Reference |
| Endogenous Concentration | ~370 pg/g | Rat | Whole Brain | [5] |
| Endogenous Concentration Range | 0.2 - 3 ng/g | Rat | Whole Brain |
Table 1: Brain Concentrations of this compound
| Target | Inhibition Constant (Ki) / IC50 | Assay Condition | Reference |
| Serotonin Transporter (SERT) | Ki: 0.3 µM | Rat forebrain homogenates | [4] |
| Monoamine Oxidase-A (MAO-A) | IC50: 0.5 µM (5-Hydroxythis compound) | Not Specified | |
| Norepinephrine Transporter (NET) | ~20-fold less potent than for SERT | Rat forebrain homogenates | [4] |
| Dopamine Transporter (DAT) | ~40-fold less potent than for SERT | Rat forebrain homogenates | [4] |
Table 2: Inhibitory Activity of this compound and its Derivatives
Potential Downstream Signaling Pathways
By inhibiting MAO-A and serotonin reuptake, this compound is poised to modulate intracellular signaling cascades that are regulated by monoaminergic neurotransmission. While direct studies on this compound's effects on these pathways are limited, inferences can be drawn from the well-characterized effects of other MAOIs and SRIs, such as amitriptyline. These pathways are critical for neuronal plasticity, gene expression, and cell survival.
cAMP/PKA/CREB Pathway
Increased synaptic serotonin can lead to the activation of Gs-coupled serotonin receptors, stimulating adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of genes involved in neuroplasticity and cell survival, such as brain-derived neurotrophic factor (BDNF).
Figure 2: Potential this compound-Modulated cAMP/PKA/CREB Signaling Pathway.
ERK/MAPK Pathway
The extracellular signal-regulated kinase (ERK) pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is another crucial signaling cascade in neurons that can be influenced by monoaminergic signaling. Activation of certain serotonin receptors can lead to the activation of the Ras/Raf/MEK/ERK cascade, ultimately resulting in the phosphorylation of transcription factors and other proteins that regulate synaptic plasticity and cell function.
Figure 3: Potential this compound-Modulated ERK/MAPK Signaling Pathway.
Experimental Protocols
Quantification of this compound in Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies used for the analysis of tryptolines in biological samples.[5]
Objective: To quantify the concentration of this compound in a brain tissue sample.
Materials:
-
Brain tissue
-
Perchloric acid
-
C-18 reverse phase resin
-
Heptafluorobutyric anhydride (HFBA) for derivatization
-
Organic solvents (e.g., ethyl acetate, acetonitrile)
-
Internal standard (e.g., deuterated this compound)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a fused silica capillary column
Workflow:
Figure 4: GC-MS Quantification Workflow for this compound.
Procedure:
-
Sample Preparation: Homogenize a known weight of brain tissue in ice-cold perchloric acid. Centrifuge to pellet proteins.
-
Extraction: Apply the supernatant to a pre-conditioned C-18 reverse-phase solid-phase extraction column. Wash the column to remove interfering substances and then elute the this compound fraction with an appropriate organic solvent.
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add heptafluorobutyric anhydride (HFBA) and incubate to form the heptafluorobutyryl derivative of this compound, which is more volatile and suitable for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a temperature program that allows for the separation of the this compound derivative from other components. The mass spectrometer should be operated in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of the this compound derivative and the internal standard.
-
Quantification: Create a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the brain tissue sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
In Vitro Serotonin Reuptake Inhibition Assay
This protocol is based on standard methods for assessing serotonin transporter inhibition.[4][6]
Objective: To determine the inhibitory potency (IC50) of this compound on the serotonin transporter.
Materials:
-
Rat forebrain synaptosomes or cells expressing the serotonin transporter (e.g., JAR cells)[6]
-
[³H]-Serotonin (radioligand)
-
This compound solutions of varying concentrations
-
Scintillation fluid
-
Liquid scintillation counter
-
Krebs-Ringer-HEPES buffer
Workflow:
Figure 5: Serotonin Reuptake Inhibition Assay Workflow.
Procedure:
-
Preparation of Synaptosomes/Cells: Prepare a suspension of rat forebrain synaptosomes or cultured cells expressing SERT in Krebs-Ringer-HEPES buffer.
-
Incubation: In a multi-well plate, add the synaptosome/cell suspension to wells containing a fixed concentration of [³H]-Serotonin and varying concentrations of this compound. Include control wells with no this compound (total uptake) and wells with a high concentration of a known potent SERT inhibitor (e.g., fluoxetine) to determine non-specific uptake. Incubate at 37°C for a defined period.
-
Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound [³H]-Serotonin.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific uptake from all other measurements to obtain specific uptake. Plot the percentage of inhibition of specific [³H]-Serotonin uptake against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is an endogenous neuromodulator with a clear and potent inhibitory effect on both MAO-A and the serotonin transporter. These actions position it as a significant regulator of serotonergic neurotransmission in the CNS. The downstream consequences of these primary effects likely involve the modulation of key signaling pathways such as the cAMP/PKA/CREB and ERK/MAPK cascades, which are fundamental to neuronal plasticity and function. Further research is warranted to fully elucidate the complete receptor binding profile of this compound and to directly confirm its influence on these and other intracellular signaling pathways. The experimental protocols detailed herein provide a framework for such future investigations, which will be critical for a comprehensive understanding of this compound's role in brain function and its potential as a therapeutic target.
References
- 1. The Pictet-Spengler Reaction [ebrary.net]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. Inhibition of the reuptake of serotonin by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibition of serotonin uptake in rat forebrain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptolines: artifact or reality? A new method of analysis using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of Tryptoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tryptoline, a tetrahydro-β-carboline, has garnered significant interest in neuropharmacology due to its diverse biological activities. Understanding its biosynthetic pathway is crucial for elucidating its physiological roles and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on this compound biosynthesis, detailing the precursor molecules, key enzymatic reactions, and proposed pathways. It includes detailed experimental protocols for investigating this pathway and presents quantitative data where available. While the complete enzymatic machinery for this compound synthesis in mammals is not yet fully elucidated and remains a subject of ongoing research, this guide synthesizes the existing evidence to provide a robust framework for future investigation.
Introduction
This compound (2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole) is a naturally occurring β-carboline alkaloid found in various plant and animal tissues, including the mammalian brain. Its structural similarity to neurotransmitters like serotonin has led to extensive research into its pharmacological properties, which include monoamine oxidase (MAO) inhibition and effects on neurotransmitter reuptake. The in vivo formation of this compound is a topic of considerable interest, with evidence suggesting both non-enzymatic and enzymatic routes of synthesis. This guide focuses on the enzymatic biosynthetic pathway, which is believed to be the primary source of endogenous this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a two-step process originating from the essential amino acid L-tryptophan.
Step 1: Decarboxylation of L-Tryptophan to Tryptamine
The initial step involves the conversion of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme L-tryptophan decarboxylase (TDC) (EC 4.1.1.28), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.
-
Reaction: L-Tryptophan → Tryptamine + CO₂
Step 2: Pictet-Spengler Reaction of Tryptamine
The second and final step is the formation of the characteristic tetracyclic structure of this compound from tryptamine through a Pictet-Spengler reaction . This reaction involves the condensation of tryptamine with a one-carbon (C1) donor, followed by cyclization.
While the Pictet-Spengler reaction can occur non-enzymatically under acidic conditions, evidence suggests the existence of an enzyme, putatively termed "this compound synthase" or a "Pictet-Spenglerase," that catalyzes this reaction in a physiological context. Early studies have shown that an enzymatic preparation from human brain can convert tryptamine to this compound in the presence of 5-methyltetrahydrofolic acid (5-MTHF), suggesting that a metabolite of 5-MTHF may serve as the C1 donor rather than free formaldehyde.[1]
-
Proposed Reaction: Tryptamine + C1 Donor (e.g., from 5-MTHF) → this compound
The exact identity of the mammalian enzyme responsible for this specific Pictet-Spengler reaction and the precise nature of the C1 donor remain areas of active investigation.
Visualizing the Biosynthetic Pathway
Quantitative Data
Quantitative data on the enzymes involved in this compound biosynthesis is still emerging. The following tables summarize the available kinetic parameters for L-tryptophan decarboxylase from different sources. Data for a specific "this compound synthase" is not yet available.
| Enzyme | Source | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |
| L-Tryptophan Decarboxylase | Ophiorrhiza pumila | L-Tryptophan | 1.08 | 0.78 | 8.0 | 45 |
| L-Tryptophan Decarboxylase | Ruminococcus gnavus | L-Tryptophan | 1.1 | 73.3 | - | - |
Table 1: Kinetic Parameters of L-Tryptophan Decarboxylase.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biosynthetic pathway of this compound.
Preparation of Brain Homogenate for Enzyme Assays
This protocol is adapted from methods for preparing brain tissue for neurotransmitter and enzyme analysis.
-
Tissue Collection: Euthanize the animal (e.g., rat) according to approved ethical protocols. Rapidly dissect the brain and place it in ice-cold homogenization buffer.
-
Homogenization Buffer: 10 mM Tris-HCl (pH 7.5), 0.8 M NaCl, 10% sucrose, 1 mM EGTA, supplemented with protease and phosphatase inhibitors. Add 40 mM β-mercaptoethanol immediately before use.
-
Homogenization: Prepare a 10% (w/v) brain homogenate in homogenization buffer using a bead homogenizer (e.g., Precellys) with appropriate beads. Homogenize at 6,000 rpm for 30 seconds, repeating 3 times with cooling on ice between cycles.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude enzymatic preparation, and keep it on ice for immediate use in enzyme assays or store at -80°C for later analysis.
Assay for Putative this compound Synthase Activity
This proposed protocol is based on early findings of enzymatic this compound formation in brain tissue and modern analytical techniques.
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 µL of brain homogenate supernatant (protein concentration adjusted to 1-2 mg/mL)
-
50 µL of 10 mM Tryptamine hydrochloride (in water)
-
50 µL of 10 mM 5-methyltetrahydrofolic acid (in a suitable buffer)
-
300 µL of 0.1 M phosphate buffer (pH 7.4)
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 2 M perchloric acid.
-
Sample Preparation for Analysis:
-
Vortex the mixture and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The sample is now ready for analysis by HPLC-MS/MS.
-
-
Control Reactions:
-
Boiled Enzyme Control: Use brain homogenate that has been boiled for 10 minutes to inactivate enzymes.
-
No Substrate Control: Omit tryptamine from the reaction mixture.
-
No Cofactor Control: Omit 5-methyltetrahydrofolic acid from the reaction mixture.
-
Quantification of this compound by HPLC-MS/MS
This method is adapted from established protocols for the analysis of neurotransmitters in brain tissue.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B to achieve separation of this compound from other components. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 173.1 → Product ion (Q3) m/z 144.1 (quantifier), and another product ion for confirmation.
-
Internal Standard (e.g., this compound-d4): Precursor ion (Q1) m/z 177.1 → Product ion (Q3) m/z 148.1.
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.
-
-
Quantification: Create a standard curve using known concentrations of this compound and a fixed concentration of the internal standard. Calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard.
Visualizing the Experimental Workflow
Discussion and Future Directions
The biosynthetic pathway of this compound presents an intriguing area of research with implications for neuroscience and drug development. While the initial steps involving L-tryptophan decarboxylase are well-established, the specific enzyme and C1 donor involved in the final Pictet-Spengler reaction in mammals remain to be definitively identified and characterized. The early evidence pointing to a role for 5-methyltetrahydrofolic acid is a promising lead that warrants further investigation using modern analytical and molecular biology techniques.
Future research should focus on:
-
Purification and identification of the putative "this compound synthase" from mammalian brain tissue.
-
Elucidation of the precise C1 donor and the mechanism of its transfer in the Pictet-Spengler reaction.
-
Detailed kinetic characterization of the purified enzyme to understand its catalytic efficiency and regulation.
-
In vivo studies using stable isotope labeling (e.g., with deuterated tryptophan or tryptamine) to confirm the biosynthetic pathway and quantify its flux under different physiological and pathological conditions.
-
Investigation of the regulation of the this compound biosynthetic pathway and its potential interplay with other metabolic and signaling pathways in the brain.
A thorough understanding of this compound biosynthesis will not only clarify its physiological significance but also open new avenues for the design of therapeutic agents targeting this pathway for the treatment of neurological and psychiatric disorders.
Conclusion
This technical guide has provided a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. While significant progress has been made in identifying the precursors and the key chemical transformation, the specific enzymatic machinery in mammals is yet to be fully elucidated. The provided experimental protocols offer a robust framework for researchers to further investigate this pathway. Continued research in this area is essential to unravel the complexities of this compound biosynthesis and its role in human health and disease.
References
Tryptoline as a potential lead compound in drug discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Tryptoline, a tricyclic indole derivative, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its rigid, three-dimensional structure provides a unique framework for the design of potent and selective ligands for various biological targets. This technical guide delves into the core aspects of this compound and its derivatives as potential lead compounds, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing complex biological pathways to facilitate further research and development in this promising area.
Pharmacological Activities and Quantitative Data
This compound and its analogs have been extensively studied for their potential therapeutic applications, including neuroprotective, anticancer, antidiabetic, antiviral, and anti-inflammatory effects. The following tables summarize the quantitative data for various this compound derivatives, providing a comparative overview of their potency against different biological targets.
Table 1: Neuroprotective Activity of this compound Derivatives
| Compound | Target | IC50 / Ki | Assay | Reference |
| 5-Hydroxythis compound | MAO-A | 0.5 µM (IC50) | Enzyme inhibition assay | [1] |
| 5-Methoxythis compound (Pinoline) | MAO-A | 1.5 µM (IC50) | Enzyme inhibition assay | [1] |
| This compound-triazole derivative (6a) | BACE1 | 18 µM (IC50) | FRET-based enzyme assay | [2] |
| This compound-triazole derivative (6b) | BACE1 | 19 µM (IC50) | FRET-based enzyme assay | [2] |
| This compound-triazole derivative (6c) | BACE1 | 20 µM (IC50) | FRET-based enzyme assay | [2] |
| Tryptamine-triazole derivative (12c) | BACE1 | 20.75 µM (IC50) | FRET-based enzyme assay | [2] |
| This compound-triazole derivative (6h) | Aβ Aggregation | 29.86 µM (IC50) | Thioflavin T assay | [2] |
| Tryptamine-triazole derivative (12d) | Aβ Aggregation | 47.51 µM (IC50) | Thioflavin T assay | [2] |
Table 2: Anticancer Activity of Tryptanthrin Derivatives
Tryptanthrin is a derivative of this compound.
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Tryptanthrin | MCF-7 | 12.5-100 | MTT Assay | [3] |
| Tryptanthrin Derivative (C1) | A549 | 0.55 ± 0.33 | MTT Assay | [4] |
| Tryptanthrin Derivative (C2) | A549 | 0.89 ± 0.12 | MTT Assay | [4] |
| Tryptanthrin Derivative (C3) | A549 | 1.02 ± 0.21 | MTT Assay | [4] |
| Tryptanthrin Derivative (C4) | A549 | 1.15 ± 0.18 | MTT Assay | [4] |
| Tryptanthrin Derivative (C5) | A549 | 1.29 ± 0.25 | MTT Assay | [4] |
| Tryptanthrin-metal complex (46) | A549/DDP | 0.14 ± 0.03 | MTT Assay | [3] |
Table 3: Antidiabetic Activity of this compound-3-Carboxylic Acid Derivatives
| Compound | Model | Endpoint | Result | Reference |
| DM3 | Streptozotocin-induced diabetic rats | Blood Glucose Reduction | Moderate Activity | [5] |
| DM4 | Streptozotocin-induced diabetic rats | Blood Glucose Reduction | Moderate Activity | [5] |
| DM5 | Streptozotocin-induced diabetic rats | Blood Glucose Reduction | Highest Activity | [5] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activities.
Synthesis of this compound-3-Carboxylic Acid Derivatives
This protocol describes a general procedure for the synthesis of 2-sulfonyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives, as reported by Kumar et al.[5].
Step 1: Preparation of 2-(N-hydroxymethyl amino)-indol-3-yl-propanoic acid (DM1)
-
Dissolve L-tryptophan (5 g, 0.0245 M) in 120 mL of water in a 250-mL conical flask.
-
Add 20 mL of formalin to the solution.
-
Incubate the mixture at 38°C for 6 hours.
-
Collect the resulting colorless, crystalline solid by filtration.
-
Wash the solid with cold water and dry it under a vacuum.
-
Recrystallize the crude product from hot water to yield DM1.
Step 2: Preparation of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM2)
-
Dissolve DM1 (5 g, 0.0214 M) in 150 mL of dilute aqueous ammonia in a 250-mL conical flask.
-
Reflux the solution for 3 hours.
-
Concentrate the solution to a small volume to obtain DM2.
Step 3: Preparation of 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM3)
-
Treat DM2 (3 g, 0.01389 M) with 50 mL of 10% sodium hydroxide solution.
-
Add methanesulfonyl chloride (2 mL, 0.0303 M) in small portions while stirring vigorously for 30 minutes.
-
Warm the reaction mixture slightly with continued shaking until the odor of methanesulfonyl chloride dissipates.
-
Cool the mixture in an ice bath to induce crystallization. If an oil separates, induce crystallization by scratching the inner wall of the beaker with a glass rod.
-
Collect the solid product, wash with cold water, and recrystallize to obtain DM3.
In Vitro Cytotoxicity (MTT) Assay
This protocol outlines the general steps for assessing the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1][4][6][7][8].
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis
This protocol provides a general workflow for investigating the effect of this compound derivatives on protein expression levels, which is crucial for elucidating their mechanism of action[9][10][11][12].
-
Cell Lysis: Treat cells with the this compound derivative of interest for a specified time. Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Signaling Pathways and Mechanistic Insights
This compound derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is critical for rational drug design and development.
FGFR Signaling Pathway Activation
Some tricyclic compounds structurally related to this compound, such as the antidepressant amitriptyline, have been shown to activate the Fibroblast Growth Factor Receptor (FGFR) signaling pathway[13][14][15][16]. This activation can lead to neuroprotective and neurotrophic effects. The proposed mechanism involves the release of FGF ligands, which then bind to and activate FGFR, initiating a downstream signaling cascade.
Caption: FGFR signaling pathway activated by this compound derivatives.
Induction of Apoptosis in Cancer Cells
Tryptanthrin, a this compound-related compound, has been shown to induce apoptosis in cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways[3][4][17][18][19][20]. This dual mechanism of action makes it a promising lead for anticancer drug development.
Caption: Apoptosis induction by tryptanthrin in cancer cells.
Conclusion and Future Directions
This compound and its derivatives represent a highly versatile and promising class of compounds for drug discovery. Their diverse pharmacological activities, coupled with a well-defined structure-activity relationship for several targets, provide a solid foundation for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field.
Future research should focus on:
-
Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Mechanisms: Deeper investigation into the molecular mechanisms of action to identify novel targets and pathways.
-
In Vivo Studies: Translation of promising in vitro findings to in vivo models of disease to assess efficacy and safety.
-
Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas where their mechanisms of action may be relevant.
By leveraging the knowledge summarized here and pursuing these future directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. From BACE1 Inhibitor to Multifunctionality of this compound and Tryptamine Triazole Derivatives for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound-3-Carboxylic Acid Derivatives A Novel Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. origene.com [origene.com]
- 11. bio-rad.com [bio-rad.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Tricyclic Antidepressant Amitriptyline Activates Fibroblast Growth Factor Receptor Signaling in Glial Cells: INVOLVEMENT IN GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tricyclic antidepressant amitriptyline activates fibroblast growth factor receptor signaling in glial cells: involvement in glial cell line-derived neurotrophic factor production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 16. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Triptolide induces apoptosis through the calcium/calmodulin‑dependent protein kinase kinaseβ/AMP‑activated protein kinase signaling pathway in non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of triptolide regulating proliferation and apoptosis of hepatoma cells by inhibiting JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Historical Trajectory of Tryptoline Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptoline, also known as tetrahydro-β-carboline (THBC), is an endogenous heterocyclic amine that has captivated the interest of researchers for decades. Its structural resemblance to key neurotransmitters and its diverse pharmacological profile have positioned it as a significant molecule in neuropharmacology and drug discovery. This technical guide provides a comprehensive historical overview of this compound research, detailing its discovery, the evolution of scientific interest, its key pharmacological activities, and the experimental methodologies that have been pivotal in its investigation.
A Historical Overview of this compound Research
The scientific journey of this compound began with the discovery of β-carbolines in the early 20th century. However, the specific investigation into this compound (tetrahydro-β-carboline) as a distinct entity with potential biological significance gained momentum in the mid-20th century.
-
Early Discovery and Synthesis (Early to Mid-20th Century): The foundation of this compound chemistry was laid with the discovery of the Pictet-Spengler reaction in 1911, a chemical reaction that allows for the synthesis of tetrahydro-β-carbolines from tryptamines and an aldehyde or ketone.[1] This reaction provided a viable route to synthesize this compound and its derivatives, paving the way for their pharmacological evaluation.
-
The Endogenous Question (1970s): A significant turning point in this compound research was the exploration of its potential as an endogenous substance in mammals. Research in the 1970s provided evidence for the formation of this compound in the brain, suggesting that it might play a role in normal physiological processes.[2] This discovery shifted the perception of this compound from a purely synthetic compound to a potential neuromodulator.
-
Focus on Monoamine Oxidase (MAO) Inhibition (1970s-1980s): Early pharmacological studies revealed that this compound and its derivatives were potent inhibitors of monoamine oxidase (MAO), particularly the MAO-A isoform.[3][4] This finding was of great interest as MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin and norepinephrine. The potential of tryptolines as antidepressants and anxiolytics was actively investigated during this period.
-
Serotonin Reuptake Inhibition (1970s-Present): Alongside MAO inhibition, researchers discovered that this compound acts as a competitive inhibitor of serotonin reuptake.[5] This dual mechanism of action, inhibiting both the breakdown and the reuptake of serotonin, highlighted the potential of this compound as a powerful modulator of the serotonergic system.
-
Modern Research and Drug Development (1990s-Present): In recent decades, research has focused on synthesizing and evaluating a wide range of this compound derivatives with improved potency and selectivity for various targets.[6] The this compound scaffold has been utilized in the development of compounds for a variety of conditions, including neurodegenerative diseases and diabetes.[7][8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its derivatives, focusing on their primary molecular targets.
| Compound | Target | Assay Type | Value | Units | Reference |
| This compound | Serotonin Transporter (SERT) | Ki | 6.1 | µM | [8] |
| 5-Hydroxythis compound | Monoamine Oxidase A (MAO-A) | IC50 | 0.5 | µM | [3][4] |
| 5-Methoxythis compound (Pinoline) | Monoamine Oxidase A (MAO-A) | IC50 | 1.5 | µM | [3][4] |
| Amitriptyline (for comparison) | Monoamine Oxidase A (MAO-A) | Ki | 1.51 x 10⁻⁴ | mol/l | [9] |
| Amitriptyline (for comparison) | Monoamine Oxidase B (MAO-B) | Ki | 8.41 x 10⁻⁶ | mol/l | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments that have been instrumental in characterizing the bioactivity of this compound.
Synthesis of this compound via the Pictet-Spengler Reaction
This protocol describes a classic method for the synthesis of the this compound scaffold.
Materials:
-
Tryptamine
-
Formaldehyde (or other aldehyde/ketone)
-
Protic solvent (e.g., water, methanol)
-
Acid catalyst (e.g., L-tartaric acid, hydrochloric acid)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve tryptamine in the chosen protic solvent in a round-bottom flask.
-
Add the acid catalyst to the solution and stir until dissolved.
-
Slowly add the aldehyde (e.g., formaldehyde) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
The this compound product may precipitate out of the solution. If so, collect the crystals by filtration.
-
If the product does not precipitate, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound crystals.[1][10][11]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is a standard method to determine the inhibitory activity of compounds against MAO-A and MAO-B.[12][13]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
In the wells of a 96-well plate, add 50 µL of potassium phosphate buffer.
-
Add 2 µL of the test compound or reference inhibitor solution to the appropriate wells.
-
Add 25 µL of MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Serotonin Reuptake Inhibition Assay using Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into isolated nerve terminals (synaptosomes).[14][15]
Materials:
-
Rat brain tissue (e.g., cortex, striatum)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer-Henseleit (KRH) buffer
-
[³H]-Serotonin (radioligand)
-
Test compound (e.g., this compound)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Homogenizer and centrifuge
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in KRH buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a short period at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin.
-
Allow the uptake to proceed for a defined time (e.g., 5 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove extracellular radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity retained on the filters (representing serotonin taken up by the synaptosomes) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known serotonin reuptake inhibitor).
-
Calculate the percent inhibition of serotonin uptake at each concentration of the test compound and determine the IC50 or Ki value.
-
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound are primarily mediated through its interaction with the monoamine and serotonergic systems. The following diagrams, generated using the DOT language, illustrate these key pathways and a typical experimental workflow.
This compound's Dual Action on the Serotonergic Synapse
Caption: this compound's dual inhibitory action on MAO-A and SERT.
Downstream Signaling of a G-Protein Coupled Serotonin Receptor
Caption: A generalized G-protein coupled 5-HT receptor signaling cascade.
Experimental Workflow for In Vitro Pharmacological Profiling
Caption: Workflow for synthesis and in vitro testing of this compound.
Conclusion
The historical journey of this compound research exemplifies the progression from chemical synthesis to the exploration of endogenous roles and complex pharmacological actions. Its dual inhibition of MAO-A and serotonin reuptake has cemented its place as a significant scaffold in neuropharmacology. The experimental protocols detailed herein represent the foundational techniques that have enabled our current understanding of this fascinating molecule. Future research will undoubtedly continue to uncover new derivatives and applications for the versatile this compound core, further solidifying its importance in the development of novel therapeutics.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. This compound (16502-01-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [bionity.com]
- 5. Inhibition of the reuptake of serotonin by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound-3-carboxylic Acid derivatives a novel antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound-3-Carboxylic Acid Derivatives A Novel Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Tetrahydro-β-carboline) - CAS 16502-01-5 [benchchem.com]
- 9. [Inhibition of monoamine oxidase A and B in the heart and brain of the rat with amitriptyline, pargyline and pirlindol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uptake of serotonin into rat platelets and synaptosomes: comparative structure-activity relationships, energetics and evaluation of the effects of acute and chronic nortriptyline administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Tryptoline and its Interplay with Tryptamine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tryptoline, also known as tetrahydro-β-carboline, is a natural derivative of β-carboline and is chemically and metabolically related to the broad class of tryptamine alkaloids. This technical guide provides an in-depth analysis of this compound, its relationship with key tryptamine alkaloids, and their collective pharmacological significance. We present a comprehensive overview of their chemical structures, biosynthesis, and pharmacological activities, with a focus on their interactions with serotonergic and dopaminergic systems. Quantitative data on receptor binding affinities, enzyme inhibition, and pharmacokinetics are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the synthesis, enzymatic conversion, and pharmacological characterization of these compounds are provided. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of their complex mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the central nervous system.
Introduction: this compound and Tryptamine Alkaloids
Tryptamine is a monoamine alkaloid derived from the decarboxylation of the essential amino acid tryptophan.[1] Its indole ring structure serves as the backbone for a vast array of naturally occurring and synthetic compounds known as tryptamine alkaloids.[1] These compounds exhibit a wide range of biological activities and are found in various plants, fungi, and animals.[1] Notable examples include the neurotransmitters serotonin (5-hydroxytryptamine) and melatonin, as well as the psychedelic compounds psilocybin and N,N-dimethyltryptamine (DMT).[2]
This compound (tetrahydro-β-carboline) is an alkaloid that is structurally and biosynthetically linked to tryptamines.[3][4] It is formed through the Pictet-Spengler reaction, a cyclization reaction between a β-arylethylamine, such as tryptamine, and an aldehyde or ketone.[1] This reaction can occur endogenously in mammalian tissues, including the brain, where tryptamine can react with aldehydes to form this compound.[1] The pharmacological profile of this compound is distinct from many of the classic psychedelic tryptamines, primarily acting as a competitive and selective inhibitor of monoamine oxidase A (MAO-A) and a serotonin reuptake inhibitor.[3][4]
This guide will explore the intricate relationship between this compound and tryptamine alkaloids, detailing their shared biosynthetic origins, contrasting pharmacological profiles, and the experimental methodologies used to investigate their properties.
Quantitative Data
Receptor Binding Affinities and Inhibitory Constants
The following tables summarize the binding affinities (Ki) and inhibitory constants (IC50) of this compound, its derivatives, and various tryptamine alkaloids at key central nervous system targets.
| Compound | Receptor/Transporter | Ki (µM) | Species | Reference |
| This compound (Tetrahydro-β-carboline) | Serotonin Transporter (SERT) | 6.1 | Rat | [3] |
| This compound (Tetrahydro-β-carboline) | Tryptamine Binding Site | >200-400 times more potent than at 5-HT sites | Rat | [5] |
| This compound (Tetrahydro-β-carboline) | 5-HT1 Receptor | High | Rat | [5] |
| This compound (Tetrahydro-β-carboline) | 5-HT2 Receptor | High | Rat | [5] |
| 5-Hydroxythis compound | Monoamine Oxidase A (MAO-A) | 0.5 (IC50) | Not Specified | [4] |
| 5-Methoxythis compound (Pinoline) | Monoamine Oxidase A (MAO-A) | 1.5 (IC50) | Not Specified | [4] |
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Reference |
| Tryptamine | - | - | - | - | - | - | - |
| N,N-Dimethyltryptamine (DMT) | 1080 | 108 | 1450 | - | - | - | [6] |
| Psilocin (4-HO-DMT) | 160 | 40 | 22 | - | - | - | [6] |
| 5-MeO-DMT | 16 | 61.5 | 115 | - | - | - | [6] |
| Serotonin | 3.1 | 1.8 | 1.1 | - | - | 0.4 | [6] |
Pharmacokinetic Parameters
This table presents available pharmacokinetic data for this compound and the well-studied tryptamine alkaloid, psilocybin.
| Compound | Parameter | Value | Species | Route of Administration | Reference |
| This compound (Tetrahydro-β-carboline) | Elimination Half-life (Brain) | 1.8 h | Rat | Intravenous | [2] |
| Elimination Half-life (Blood) | 6.24 h | Rat | Intravenous | [2] | |
| Psilocybin | Bioavailability (as Psilocin) | ~50% | Human | Oral | |
| Time to Peak (Tmax) (Psilocin) | 1-2 hours | Human | Oral | ||
| Elimination Half-life (Psilocin) | 2-3 hours | Human | Oral |
Experimental Protocols
Synthesis of this compound via Pictet-Spengler Reaction
Objective: To synthesize this compound (1,2,3,4-tetrahydro-β-carboline) from tryptamine and formaldehyde.
Materials:
-
Tryptamine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
pH paper or meter
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve tryptamine hydrochloride in water.
-
Add a stoichiometric equivalent of formaldehyde solution to the flask.
-
Acidify the mixture by adding a few drops of concentrated hydrochloric acid.
-
Attach the reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution with a sodium hydroxide solution to precipitate the this compound free base.
-
Extract the aqueous layer with diethyl ether several times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol to yield pure this compound.
Enzymatic Conversion of Tryptamine to this compound
Objective: To demonstrate the in vitro enzymatic formation of this compound from tryptamine using a brain homogenate preparation.[1]
Materials:
-
Rat brain tissue
-
Phosphate buffer (pH 7.4)
-
Tryptamine
-
5-Methyltetrahydrofolic acid
-
Homogenizer
-
Centrifuge
-
Incubator or water bath (37°C)
-
Organic solvent (e.g., ethyl acetate)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Preparation of Brain Homogenate: Homogenize fresh rat brain tissue in ice-cold phosphate buffer. Centrifuge the homogenate at a low speed to remove cellular debris, and then centrifuge the supernatant at a higher speed to obtain the enzyme-containing fraction.
-
Enzymatic Reaction: In a reaction tube, combine the brain enzyme preparation, tryptamine, and 5-methyltetrahydrofolic acid in phosphate buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex the mixture to extract the this compound.
-
Analysis: Analyze the organic extract by GC-MS to identify and quantify the formed this compound. Use an authentic this compound standard for comparison of retention time and mass spectrum.
Monoamine Oxidase A (MAO-A) Inhibition Assay
Objective: To determine the inhibitory effect of this compound derivatives on MAO-A activity.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds (this compound derivatives)
-
Clorgyline (positive control inhibitor)
-
96-well microplate reader (fluorescence)
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Reagents: Prepare solutions of MAO-A enzyme, kynuramine, and test compounds in phosphate buffer. Dissolve test compounds and clorgyline in DMSO initially and then dilute in buffer.
-
Assay Setup: In a 96-well plate, add the MAO-A enzyme solution to each well.
-
Inhibitor Addition: Add various concentrations of the test compounds or clorgyline to the wells. Include a control group with only buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the kynuramine substrate to all wells.
-
Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~310 nm, emission ~400 nm) over time using a microplate reader. The fluorescent product is 4-hydroxyquinoline.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Many tryptamine alkaloids, particularly the psychedelic compounds, exert their effects primarily through agonism at the serotonin 2A (5-HT2A) receptor. The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow for Assessing Psychoactive Drug Effects
The following diagram illustrates a general workflow for the preclinical assessment of the psychoactive potential of novel compounds.
Caption: Preclinical Psychoactive Drug Assessment Workflow.
Conclusion
This compound and tryptamine alkaloids represent a fascinating and pharmacologically rich area of study. Their structural similarities and shared biosynthetic pathways are contrasted by their diverse and often distinct pharmacological activities. While many tryptamine alkaloids are known for their potent effects on serotonin receptors, leading to psychedelic experiences, this compound primarily functions as a modulator of monoamine oxidase and serotonin reuptake. This guide has provided a comprehensive overview of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. A thorough understanding of the relationship between this compound and tryptamine alkaloids is crucial for the development of novel therapeutics targeting a wide range of neuropsychiatric disorders. Further research into the specific receptor interactions and in vivo effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound formation by a preparation from brain with 5-methyltetrahydrofolic acid and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of tetrahydronorharmane (tetrahydro-beta-carboline) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Tetrahydro-beta-carbolines: affinities for tryptamine and serotonergic binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary In Vitro Studies of Tryptoline Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptoline, also known as tetrahydro-β-carboline, is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. As a structural analog of various neurotransmitters and bioactive molecules, this compound and its derivatives have been investigated for their potential therapeutic applications in a range of disorders. This technical guide provides an in-depth overview of the preliminary in vitro studies on the bioactivity of this compound, focusing on its interactions with key enzymes and cellular pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound's pharmacological profile.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data from in vitro studies on this compound and its derivatives. These values provide a comparative measure of their potency against various biological targets.
| Compound | Target | Assay Type | Value | Reference |
| 5-Hydroxythis compound | Serotonin Transporter (SERT) | Competitive Inhibition | K_i_ = 0.3 µM | [1] |
| This compound | Serotonin Transporter (SERT) | Competitive Inhibition | Competitive Inhibitor | [2] |
Table 1: Inhibitory Activity of this compound and its Derivatives on Neurotransmitter Transporters
| Compound | Target | Assay Type | Value | Reference |
| This compound Derivative 6a | BACE1 | Enzyme Inhibition | IC_50_ = 18-20 µM | [3] |
| This compound Derivative 6b | BACE1 | Enzyme Inhibition | IC_50_ = 18-20 µM | [3] |
| This compound Derivative 6c | BACE1 | Enzyme Inhibition | IC_50_ = 18-20 µM | [3] |
| Tryptophol | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | IC_50_ = 34.15 µM | [4] |
Table 2: Inhibitory Activity of this compound Derivatives on Enzymes
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of this compound's bioactivity.
Serotonin Reuptake Inhibition Assay
This assay determines the ability of a compound to inhibit the reuptake of serotonin into synaptosomes or cells expressing the serotonin transporter (SERT).
Materials:
-
Rat forebrain homogenates or cells expressing SERT (e.g., JAR cells)[5]
-
[³H]Serotonin (radioligand)
-
Krebs-Ringer-HEPES buffer
-
Test compound (this compound or its derivatives)
-
Scintillation counter
Procedure:
-
Prepare synaptosomes from rat forebrains or culture cells expressing SERT.
-
Incubate the synaptosomes or cells with varying concentrations of the test compound.
-
Add a fixed concentration of [³H]Serotonin to initiate the uptake reaction.
-
Incubate for a defined period at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Serotonin uptake (IC_50_ value). The inhibitor constant (K_i_) can be calculated using the Cheng-Prusoff equation for competitive inhibition.[1][6]
BACE1 Enzyme Inhibition Assay (Fluorogenic)
This assay measures the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in Alzheimer's disease pathogenesis.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compound (this compound derivatives)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Add the BACE1 enzyme to the wells of a 96-well black plate.
-
Add varying concentrations of the test compound to the wells.
-
Pre-incubate the enzyme and the compound to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by BACE1 separates the fluorophore and the quencher, resulting in an increased fluorescence signal.
-
Data Analysis: Calculate the initial reaction velocities from the fluorescence kinetic data. Determine the IC_50_ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[3]
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of MAO-A and MAO-B, enzymes involved in the metabolism of monoamine neurotransmitters.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)[7]
-
Assay buffer
-
Test compound
-
Detection system (e.g., spectrophotometer or fluorometer to measure the product or a byproduct like hydrogen peroxide)[8]
Procedure:
-
Pre-incubate the MAO enzyme (either MAO-A or MAO-B) with varying concentrations of the test compound.
-
Initiate the reaction by adding the appropriate substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction and measure the amount of product formed or a byproduct like H₂O₂. For example, the conversion of kynuramine to 4-hydroxyquinoline can be measured spectrophotometrically.[7]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC_50_ value.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH solution in methanol or ethanol
-
Test compound
-
Methanol or ethanol
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound in a suitable solvent.
-
Add the test compound solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm). The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. Determine the IC_50_ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[1][2]
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental procedures provide a clearer understanding of the underlying mechanisms and methodologies.
Conclusion
The preliminary in vitro data on this compound and its derivatives highlight their potential as modulators of key neurological targets. The competitive inhibition of the serotonin transporter suggests a possible role in mood regulation, while the inhibition of BACE1 by this compound-based compounds indicates a potential avenue for Alzheimer's disease research. Further investigations are warranted to fully elucidate the structure-activity relationships, selectivity, and mechanisms of action of this compound and its analogs. The experimental protocols and workflows provided in this guide offer a foundation for researchers to build upon in their exploration of this promising class of compounds.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Determination of DPPH radical scavenging activity [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcholinesterase and butyrylcholinesterase inhibition by nectriapyrone and tryptophol isolated from endophytic fungus Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
Exploring the Structure-Activity Relationship of Tryptoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptoline, also known as tetrahydro-β-carboline, is a tricyclic indole derivative that forms the core scaffold of a diverse range of biologically active molecules. Its rigid structure and ability to be readily functionalized have made it a privileged scaffold in medicinal chemistry. This compound derivatives have garnered significant attention for their wide spectrum of pharmacological activities, including but not limited to, inhibition of indoleamine 2,3-dioxygenase (IDO), monoamine oxidase A (MAO-A), interaction with serotonin receptors, and potential as antidiabetic agents. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide provides an in-depth exploration of the SAR of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation: Quantitative Structure-Activity Relationship of this compound Derivatives
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the this compound core. The following tables summarize the quantitative SAR data for various classes of this compound derivatives, providing a clear comparison of their activities against different biological targets.
Table 1: this compound Derivatives as Indoleamine 2,3-dioxygenase (IDO1) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical regulator of immune responses. Its overexpression in many cancers contributes to an immunosuppressive tumor microenvironment. This compound derivatives have emerged as promising IDO1 inhibitors.
| Compound ID | R1 | R2 | R3 | Other Modifications | IC50 (µM) | Reference |
| 1a | H | H | H | - | >100 | [1] |
| Tryptamine (10) | - | - | - | Amine side chain | 156 (Ki) | [1] |
| Compound 11 | H | H | H | 3-aryl indole | 7 | [1][] |
| Navoximod analogue (19) | - | - | - | Imidazothiazole derivative | 0.038 | [1] |
| Aminotriazole (22) | - | - | - | 1,2,3-Triazole derivative | 0.023 (HeLa cells) | [1] |
| BMS-986205 | - | - | - | - | 0.0017 (HeLa cells) | [3] |
| Epacadostat | - | - | - | - | ~0.07 (in vivo) | [3] |
Note: The specific substitutions for each compound are detailed in the cited literature. The table provides a comparative overview of inhibitory potencies.
Table 2: this compound Derivatives as Monoamine Oxidase A (MAO-A) Inhibitors
Monoamine oxidase A (MAO-A) is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] Inhibition of MAO-A is a validated strategy for the treatment of depression and other neurological disorders.[5]
| Compound | Substitution Pattern | IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |
| This compound | Unsubstituted | - | - | - |
| 5-Hydroxythis compound | 5-OH | 0.5 | - | [6] |
| 5-Methoxythis compound (Pinoline) | 5-OCH3 | 1.5 | - | [6] |
| Compound S5 | Pyridazinobenzylpiperidine derivative | 3.857 | 19.04 | [7] |
| Compound S15 | Pyridazinobenzylpiperidine derivative | 3.691 | - | [7] |
Table 3: this compound Derivatives as 5-HT2A Receptor Ligands
The 5-HT2A receptor, a G-protein coupled receptor, is a key target for hallucinogens and is implicated in various psychiatric disorders.[8] this compound derivatives have been investigated for their affinity and functional activity at this receptor.
| Compound | Modification | Ki (nM) | Functional Activity | Reference |
| (+)-M100907 isomer (1) | - | 3 | Antagonist | [9] |
| Naftidrofuryl | - | Lower affinity than sarpogrelate | Inverse agonist | [10] |
| Aplysinopsin derivatives | Halogenated indole, alkylated imidazolidinone | Varies | Varies | [11] |
Table 4: this compound-3-carboxylic Acid Derivatives as Antidiabetic Agents
Certain this compound derivatives have shown potential as antidiabetic agents, with activity observed in preclinical models.[12][13]
| Compound ID | R-group on Sulfonyl at N2 | % Reduction in Blood Glucose (at 50 mg/kg) | Reference |
| DM3 | Methyl | Moderate | [12] |
| DM4 | Phenyl | Moderate | [12] |
| DM5 | p-Tolyl | Significant | [12] |
| Pioglitazone (Standard) | - | Significant | [12] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of this compound derivatives. The following sections provide step-by-step protocols for key experiments cited in the SAR tables.
Synthesis of this compound Derivatives
General Procedure for Pictet-Spengler Reaction: [14][15][16][17]
-
Reactant Preparation: Dissolve tryptamine or a substituted tryptamine (1 equivalent) and an aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., water, methanol, or 1,1,1,3,3,3-hexafluoro-2-propanol).
-
Catalyst Addition: Add an acid catalyst (e.g., L-tartaric acid, trifluoroacetic acid, or hydrochloric acid) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
General Procedure for Bischler-Napieralski Reaction: [18][19][20][21][22]
-
Amide Formation: Acylate tryptamine or a substituted tryptamine with an appropriate acyl chloride or carboxylic acid to form the corresponding N-acyltryptamine.
-
Cyclization: Treat the N-acyltryptamine with a dehydrating agent (e.g., phosphorus oxychloride, polyphosphoric acid, or trifluoromethanesulfonic anhydride) in an inert solvent (e.g., toluene or acetonitrile).
-
Reaction Conditions: Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully quench with ice-water. Basify the mixture with a suitable base (e.g., ammonium hydroxide) and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting dihydro-β-carboline intermediate by column chromatography.
-
Aromatization (optional): The dihydro-β-carboline can be oxidized to the corresponding β-carboline using an oxidizing agent like palladium on carbon (Pd/C) in a suitable solvent.
Biological Assays
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay:
-
Principle: This assay measures the enzymatic activity of IDO1 by quantifying the production of its product, kynurenine. The inhibitory potential of test compounds is determined by their ability to reduce kynurenine formation.
-
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human IDO1 enzyme in assay buffer. Prepare a solution of the substrate, L-tryptophan.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives in the assay buffer.
-
Reaction Incubation: In a 96-well plate, add the IDO1 enzyme, the test compound at various concentrations, and initiate the reaction by adding L-tryptophan. Include a positive control (known IDO1 inhibitor) and a negative control (vehicle).
-
Reaction Termination: After a defined incubation period at 37°C, stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Kynurenine Detection: Develop a colored product by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde) and measure the absorbance at a specific wavelength (e.g., 480 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Monoamine Oxidase A (MAO-A) Inhibition Assay: [6]
-
Principle: This assay determines the inhibitory effect of compounds on MAO-A activity by measuring the decrease in the rate of substrate conversion.
-
Protocol:
-
Enzyme and Substrate: Use a source of MAO-A (e.g., rat brain mitochondria) and a suitable substrate (e.g., kynuramine or a fluorometric substrate).
-
Incubation: Pre-incubate the enzyme preparation with various concentrations of the this compound derivatives.
-
Reaction Initiation: Add the substrate to start the enzymatic reaction.
-
Detection: Measure the product formation over time using spectrophotometry or fluorometry.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
5-HT2A Receptor Binding Assay: [9][10]
-
Principle: This is a competitive binding assay that measures the affinity of a test compound for the 5-HT2A receptor by its ability to displace a radiolabeled ligand.
-
Protocol:
-
Receptor Preparation: Prepare cell membranes from a cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).
-
Radioligand: Use a specific radioligand for the 5-HT2A receptor, such as [3H]ketanserin.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the this compound derivative.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Streptozotocin-Induced Diabetic Rat Model: [12][13]
-
Principle: This in vivo model is used to evaluate the antidiabetic potential of compounds. Streptozotocin (STZ) is a chemical that selectively destroys pancreatic β-cells, inducing a state of hyperglycemia that mimics type 1 diabetes.
-
Protocol:
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in citrate buffer.
-
Confirmation of Diabetes: Monitor blood glucose levels after 48-72 hours. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment: Administer the this compound derivatives orally or via injection to the diabetic rats for a specified period. A control group receives the vehicle, and a standard drug group receives a known antidiabetic agent (e.g., pioglitazone).
-
Monitoring: Measure fasting blood glucose levels and other relevant parameters (e.g., body weight, insulin levels) at regular intervals during the treatment period.
-
Data Analysis: Compare the changes in blood glucose levels and other parameters between the treated groups and the control group to assess the antidiabetic efficacy of the test compounds.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the structure-activity relationship of this compound derivatives.
Signaling Pathways
Caption: IDO1-mediated kynurenine pathway and its inhibition by this compound derivatives.
Caption: Monoamine degradation by MAO-A and the effect of this compound inhibitors.
Caption: Activation of the Gq/11 signaling pathway by 5-HT2A receptor agonists.
Experimental Workflows
Caption: General workflow for the discovery and development of this compound-based drugs.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents targeting a range of diseases. This technical guide has provided a comprehensive overview of the structure-activity relationships of this compound derivatives, supported by quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological pathways. The presented information underscores the importance of systematic modifications to the this compound core in optimizing potency and selectivity for various biological targets. Future research in this area will likely focus on leveraging this SAR knowledge to design next-generation this compound derivatives with improved drug-like properties, ultimately leading to the development of new and effective medicines.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 4. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of this compound-3-Carboxylic Acid Derivatives A Novel Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of this compound-3-carboxylic Acid derivatives a novel antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Bischler napieralski reaction | PPTX [slideshare.net]
- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 20. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bischler-Napieralski Reaction [organic-chemistry.org]
- 22. ias.ac.in [ias.ac.in]
Tryptoline and Monoamine Oxidase A: An In-depth Technical Examination of Their Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the interaction between tryptoline and monoamine oxidase A (MAO-A). Contrary to some expectations, current scientific literature indicates that this compound does not directly inhibit MAO-A activity. Instead, its effects on the monoaminergic system are primarily attributed to its role as a competitive inhibitor of serotonin reuptake. This document will elucidate the known metabolic pathways, detail standard experimental protocols for assessing MAO-A inhibition, and present visualizations of the relevant biological and experimental processes.
This compound's Relationship with the MAO-A System: A Lack of Direct Inhibition
Monoamine oxidase A is a critical enzyme responsible for the degradation of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, a mechanism exploited by a class of antidepressants known as MAOIs.
Initial interest in this compound's potential interaction with MAO-A stemmed from its structural similarity to other indoleamines and its origin as a metabolite of tryptamine, which is a substrate for MAO-A. However, research has demonstrated that this compound does not follow the expected path of a direct MAO-A inhibitor. A key study investigating the neuropharmacological profile of this compound found that while it competitively inhibits the reuptake of serotonin, it does not alter monoamine oxidase activity.[3] This pivotal finding shifts the focus from direct enzymatic inhibition to other mechanisms of action to explain this compound's influence on the serotonergic system.
Therefore, this guide will proceed by outlining the established role of this compound as a serotonin reuptake inhibitor and will provide the standard methodologies that would be employed to confirm the absence of direct MAO-A inhibition.
Quantitative Data on this compound and MAO-A
As established, direct quantitative data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound's interaction with MAO-A are absent from the scientific literature. This is because experimental evidence has shown a lack of direct inhibition.[3]
For comparative purposes, the following table presents quantitative data for known MAO-A inhibitors. This serves to illustrate the typical potency of compounds that do directly interact with and inhibit the enzyme.
| Compound | Type of Inhibition | Ki (nM) | IC50 (nM) | Organism/Tissue Source |
| Clorgyline | Irreversible | - | 11 | Human |
| Moclobemide | Reversible | - | 200-400 | Rat Brain |
| Harmaline | Reversible | 0.8 | 2.3 | Rat Brain |
This table is for illustrative purposes and includes data for established MAO-A inhibitors, not this compound.
Experimental Protocols for Assessing MAO-A Inhibition
To determine whether a compound inhibits MAO-A, a standardized in vitro enzymatic assay is typically performed. The following protocol outlines a common fluorometric method.
Principle
This assay measures the activity of MAO-A by quantifying the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO-A. A fluorescent probe is used, which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO-A activity. A decrease in this rate in the presence of a test compound indicates inhibition.
Materials
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., p-tyramine, kynuramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Clorgyline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure
-
Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, fluorescent probe, HRP, test compound, and positive control in the assay buffer. A range of concentrations for the test compound should be prepared to determine a potential dose-response relationship.
-
Assay Reaction:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the test compound (this compound) at various concentrations to the respective wells. For control wells, add the buffer (negative control) or a known MAO-A inhibitor like clorgyline (positive control).
-
Add the MAO-A enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for any potential interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and the detection mixture (fluorescent probe and HRP).
-
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red).
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each well.
-
Normalize the activity in the presence of the test compound to the activity of the negative control (100% activity).
-
Plot the percentage of MAO-A inhibition against the logarithm of the test compound concentration.
-
If inhibition is observed, determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Signaling Pathway of MAO-A
The following diagram illustrates the general metabolic pathway of monoamine neurotransmitters mediated by MAO-A and the theoretical point of inhibition.
Experimental Workflow for MAO-A Inhibition Assay
The diagram below outlines the logical flow of a typical in vitro experiment to screen for and characterize potential MAO-A inhibitors.
Conclusion
References
Tryptoline: A Technical Whitepaper on its Role as a Serotonin Reuptake Inhibitor
Abstract
Tryptoline (1,2,3,4-tetrahydro-β-carboline) is an endogenous or endogenously-formed indoleamine alkaloid that has demonstrated significant activity as a competitive inhibitor of the serotonin transporter (SERT). By blocking the reuptake of serotonin from the synaptic cleft, this compound effectively increases the concentration and duration of action of this key neurotransmitter. This technical guide provides an in-depth analysis of this compound's mechanism of action, presents quantitative data on its binding affinity and inhibitory potency, details the experimental protocols used for its characterization, and visualizes its interaction with the serotonergic system.
Introduction to this compound and the Serotonergic System
The serotonergic system, with serotonin (5-hydroxytryptamine, 5-HT) as its primary neurotransmitter, is a critical modulator of a vast array of physiological processes, including mood, cognition, sleep, and appetite. The precise regulation of serotonin levels in the synaptic cleft is paramount for maintaining neuronal homeostasis. The primary mechanism for terminating serotonergic signaling is the reuptake of 5-HT back into the presynaptic neuron via the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of proteins.
This compound, a tricyclic indoleamine, has been identified as a potent modulator of this system. It acts as a competitive inhibitor at the SERT, thereby blocking the reuptake of serotonin and prolonging its availability in the synapse. Studies have shown that after intraventricular injection, this compound can lead to an increase in serotonin levels in the brain without altering the activity of monoamine oxidase, the enzyme responsible for serotonin degradation[1]. This specific action positions this compound and its derivatives as compounds of interest for neuropharmacological research and potential therapeutic development.
Mechanism of Action: Competitive Inhibition of SERT
This compound exerts its effect by directly competing with serotonin for the binding site on the serotonin transporter. In a competitive inhibition model, the inhibitor molecule (this compound) reversibly binds to the same active site on the transporter protein that the substrate (serotonin) would normally bind to. This action prevents the transporter from binding to and translocating serotonin from the synaptic cleft back into the presynaptic neuron. The inhibition is concentration-dependent and can be overcome by increasing the concentration of the substrate (serotonin). Research has confirmed that this compound and its analogs function as competitive inhibitors of 5-HT uptake in rat forebrain homogenates[2].
Caption: Mechanism of this compound's competitive inhibition at the serotonin transporter (SERT).
Quantitative Data: Inhibitory Potency
The potency of this compound and its derivatives as inhibitors of monoamine uptake has been quantified through in vitro studies. The inhibitor constant (Ki) is a measure of the affinity of an inhibitor for a target; a lower Ki value indicates a higher affinity and greater potency. The following tables summarize the Ki values for various this compound compounds against the uptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in rat forebrain homogenates.
Table 1: Inhibitor Constants (Ki) of Tryptolines for Serotonin (5-HT) Uptake
| Compound | Ki (μM) |
|---|---|
| This compound | 1.10 |
| 5-Hydroxythis compound | 0.30 |
| 5-Methoxythis compound | 1.30 |
| 7-Hydroxythis compound | 2.00 |
| 6,7-Dihydroxythis compound | 1.80 |
| 5-Hydroxy-Meththis compound | 1.00 |
Data sourced from Kellar et al. (1976)[2]. The study identified all listed compounds as competitive inhibitors.
Table 2: Comparative Selectivity of Tryptolines for Monoamine Transporters
| Compound | Ki vs. 5-HT Uptake (μM) | Ki vs. NE Uptake (μM) | Ki vs. DA Uptake (μM) |
|---|---|---|---|
| 5-Hydroxythis compound | 0.30 | 6.0 | 12.0 |
| 5-Hydroxy-Meththis compound | 1.00 | 20.0 | 40.0 |
Data sourced from Kellar et al. (1976)[2]. These results demonstrate a relative selectivity of these compounds for the serotonin transporter over norepinephrine and dopamine transporters.
Experimental Protocols
The characterization of this compound as a serotonin reuptake inhibitor relies on established neuropharmacological assays. Below is a detailed methodology for a typical serotonin uptake inhibition assay using synaptosomes, based on the procedures described in the foundational literature.
Serotonin Uptake Inhibition Assay in Rat Brain Synaptosomes
Objective: To determine the inhibitory potency (Ki) of this compound on the uptake of radiolabeled serotonin into isolated nerve terminals (synaptosomes).
Materials:
-
Adult male Sprague-Dawley rats
-
Krebs-Ringer phosphate buffer (pH 7.4)
-
[³H]Serotonin (specific activity: 20-30 Ci/mmol)
-
This compound and its derivatives
-
Scintillation fluid
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
Liquid scintillation counter
-
Whatman GF/B glass fiber filters
Procedure:
-
Synaptosome Preparation:
-
Rats are euthanized by decapitation, and the forebrains are rapidly dissected and placed in ice-cold 0.32 M sucrose solution.
-
The tissue is homogenized in 10 volumes of the sucrose solution using a glass-Teflon homogenizer.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
The pellet is resuspended in Krebs-Ringer phosphate buffer and protein concentration is determined using a standard method (e.g., Lowry or BCA assay).
-
-
Uptake Assay:
-
Aliquots of the synaptosomal suspension (containing approximately 100-200 µg of protein) are pre-incubated in a shaking water bath at 37°C for 5 minutes.
-
Varying concentrations of the inhibitor (this compound) are added to the tubes. For each experiment, a control group (no inhibitor) and a non-specific uptake group (e.g., incubation at 0-4°C or in the presence of a high concentration of a known potent SERT inhibitor like fluoxetine) are included.
-
The uptake reaction is initiated by adding a fixed concentration of [³H]Serotonin (e.g., 50 nM).
-
The incubation is carried out for a short period (e.g., 4-5 minutes) to measure the initial rate of uptake and is terminated by rapid vacuum filtration through glass fiber filters.
-
The filters are immediately washed three times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
The filters are placed in scintillation vials with scintillation fluid.
-
The radioactivity trapped on the filters, representing the amount of [³H]Serotonin taken up by the synaptosomes, is measured using a liquid scintillation counter.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The concentration of this compound that inhibits 50% of the specific serotonin uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
-
The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the concentration of the radiolabeled substrate (serotonin) and Km is the Michaelis-Menten constant for serotonin transport.
-
Caption: Experimental workflow for a serotonin (5-HT) uptake inhibition assay.
Conclusion
This compound is a well-characterized competitive inhibitor of the serotonin transporter. Its ability to block serotonin reuptake, coupled with the relative selectivity of some of its hydroxylated derivatives for SERT over other monoamine transporters, makes it a valuable tool for neuropharmacological research. The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for scientists and drug development professionals investigating the serotonergic system and exploring novel therapeutic agents targeting serotonin reuptake. Further research into the structure-activity relationships of this compound analogs may yield compounds with enhanced potency and selectivity, offering new avenues for the treatment of serotonin-related disorders.
References
Methodological & Application
Application Note: Synthesis of Tryptoline via Pictet-Spengler Reaction
Abstract
The Pictet-Spengler reaction is a fundamental and widely utilized method in organic synthesis for the construction of tetrahydro-β-carboline (tryptoline) scaffolds. This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. The resulting this compound core is a privileged scaffold present in numerous natural products and pharmacologically active compounds. This application note provides a detailed protocol for the synthesis of 1-substituted tryptolines, a summary of various reaction conditions, and a generalized experimental workflow.
Introduction
The synthesis of tryptolines and their derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, antitumor, antiviral, and anticonvulsant properties.[1] The Pictet-Spengler reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, remains a cornerstone for constructing the tetrahydro-β-carboline ring system.[2][3] The reaction proceeds through the formation of an iminium ion from the condensation of tryptamine and an aldehyde, which then undergoes an intramolecular electrophilic substitution at the C2 position of the indole ring.[2]
Traditionally, the reaction is conducted with an acid catalyst in a protic solvent, often with heating.[3] However, modern variations have demonstrated success in aprotic media, sometimes even without a catalyst, leading to higher yields.[3] This application note will detail a general protocol and showcase the versatility of the Pictet-Spengler reaction through a summary of different catalytic systems and conditions.
Reaction Mechanism
The Pictet-Spengler reaction is initiated by the condensation of tryptamine with an aldehyde to form a Schiff base. In the presence of an acid catalyst, the Schiff base is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular cyclization via electrophilic attack of the electron-rich indole ring. The final step involves deprotonation to restore aromaticity and yield the tetrahydro-β-carboline product.
Caption: Pictet-Spengler reaction mechanism for this compound synthesis.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes quantitative data from various Pictet-Spengler syntheses of tryptolines, highlighting the versatility of the reaction with different substrates, catalysts, and conditions.
| Entry | Aldehyde | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | L-Tartaric acid (0.5) | Water | 80 | 12 | 92 | [4] |
| 2 | 4-Methoxybenzaldehyde | L-Tartaric acid (0.5) | Water | 80 | 12 | 95 | [4] |
| 3 | Cyclohexanecarboxaldehyde | L-Tartaric acid (0.5) | Water | 80 | 12 | 88 | [4] |
| 4 | Benzaldehyde | NH4Cl | Methanol | Reflux | 6 | 90 | [1] |
| 5 | 4-Chlorobenzaldehyde | NH4Cl | Methanol | Reflux | 5 | 92 | [1] |
| 6 | 4-Nitrobenzaldehyde | NH4Cl | Methanol | Reflux | 4 | 94 | [1] |
| 7 | Naphthaldehyde | HFIP | HFIP | 58 | 0.5 | 95 | [5][6] |
| 8 | 4-Methoxybenzaldehyde | HFIP | HFIP | 58 | 0.5 | 91 | [5][6] |
| 9 | Heptanal | HFIP | HFIP | 58 | 0.5 | 83 | [5][6] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole using L-tartaric acid as a catalyst in an aqueous medium, which is an environmentally friendly approach.[4]
Materials
-
Tryptamine
-
Benzaldehyde
-
L-Tartaric acid
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel)
Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend tryptamine (1.60 g, 10 mmol) in 50 mL of deionized water.
-
Addition of Aldehyde and Catalyst: To the stirred suspension, add benzaldehyde (1.06 g, 10 mmol) followed by L-tartaric acid (0.75 g, 5 mmol, 0.5 equiv.).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 80°C with vigorous stirring. Maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After 12 hours, cool the reaction mixture to room temperature. A crystalline solid will precipitate.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole as a crystalline solid.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Experimental Workflow
The generalized workflow for the Pictet-Spengler synthesis of this compound is depicted below. This process can be adapted based on the specific catalyst, solvent, and workup procedure required for a particular set of reactants.
Caption: Generalized experimental workflow for this compound synthesis.
Conclusion
The Pictet-Spengler reaction is a robust and versatile method for the synthesis of tryptolines. By selecting appropriate starting materials, catalysts, and reaction conditions, a wide array of 1-substituted tetrahydro-β-carbolines can be synthesized in high yields. The protocols and data presented in this application note serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development. The use of greener catalysts and solvents, such as L-tartaric acid in water, further enhances the appeal of this classic reaction in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) - RSC Advances (RSC Publishing) [pubs.rsc.org]
High-Yield Synthesis of Substituted Tryptoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptoline and its substituted derivatives, also known as tetrahydro-β-carbolines, are a significant class of heterocyclic compounds. Their rigid tricyclic core is a common scaffold in a vast array of natural products and pharmacologically active molecules. The diverse biological activities exhibited by these compounds, including anti-cancer, anti-viral, and neuro-regulatory properties, have made their efficient synthesis a key focus for researchers in medicinal chemistry and drug development. This document provides detailed application notes and high-yield protocols for the synthesis of various substituted this compound derivatives, with a focus on robust and versatile methodologies.
Synthetic Strategies Overview
The construction of the this compound core can be achieved through several synthetic strategies. The most prominent and widely utilized method is the Pictet-Spengler reaction , which involves the acid-catalyzed cyclization of a tryptamine derivative with an aldehyde or ketone. For substrates where the Pictet-Spengler reaction is not ideal, alternative high-yield methods such as metal-catalyzed intramolecular cyclization and reductive cyclization of nitroalkene precursors offer powerful solutions. The choice of synthetic route is often dictated by the desired substitution pattern on the this compound scaffold.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the synthesis of various substituted this compound derivatives using different methodologies.
Table 1: Pictet-Spengler Reaction of Tryptamine Derivatives with Aldehydes
| Entry | Tryptamine Derivative | Aldehyde | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tryptamine | Benzaldehyde | HFIP | Reflux | 8 | 95 | [1] |
| 2 | Tryptamine | p-Nitrobenzaldehyde | HFIP | Reflux | 10 | 96 | [1] |
| 3 | Tryptamine | Cyclohexanecarboxaldehyde | L-Tartaric acid / H₂O | 60 | 48 | - (Crystalline product) | [2] |
| 4 | 5-Methoxytryptamine | Benzaldehyde | Thiourea / Acetic Acid | RT | - | 95 | [3] |
| 5 | 5-Chlorotryptamine | Benzaldehyde | K₂CO₃ / 9-bromofluorene | - | - | 73 (of precursor) | [3] |
| 6 | N-Benzyltryptamine | Benzaldehyde | Thiourea-carboxylic acid | - | - | High | [3] |
| 7 | 5-Hydroxytryptophan | Phenylglyoxal | - | - | - | Moderate | [4] |
Table 2: Alternative High-Yield Syntheses of Substituted Tryptolines
| Entry | Synthetic Method | Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Gold-Catalyzed Cyclization | N-Propargyl Tryptamine | [AuCl(PPh₃)]/AgNTf₂ | Aqueous Media | RT | - | High | [5] |
| 2 | Reductive Cyclization | 2-(2-Nitrovinyl)indole | Pd/C, H₂ | Ethanol | RT | 12 | 85-95 | [6] |
| 3 | Gold-Catalyzed Hydroarylation | 2-Allenyl-5-methoxyindole | [(S)-MeOBIPHEP]Au₂Cl₂/AgBF₄ | Toluene | -10 | 17 | 88 | [7] |
| 4 | Copper-Catalyzed Amination | Methyl 1H-indole-3-carboxylate precursor | CuI / K₃PO₄ | DMF | - | - | Good to High | [8] |
Experimental Protocols
Protocol 1: Pictet-Spengler Reaction in HFIP (High-Yield, Broad Scope)
This protocol describes a highly efficient Pictet-Spengler reaction using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both the solvent and a catalytic promoter.[1]
Materials:
-
Tryptamine or substituted tryptamine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the tryptamine derivative (e.g., 5.0 g, 31 mmol).
-
Add HFIP (15 mL) to dissolve the tryptamine.
-
Add the aldehyde (e.g., benzaldehyde, 3.3 g, 31 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the HFIP under reduced pressure using a rotary evaporator. The crude product is often pure enough for subsequent steps.
-
If further purification is required, the residue can be purified by column chromatography on silica gel.
Protocol 2: Aqueous Pictet-Spengler Reaction (Green Chemistry Approach)
This protocol outlines an environmentally friendly Pictet-Spengler reaction using water as the solvent, facilitated by L-tartaric acid.[2]
Materials:
-
Tryptamine hydrochloride (1.0 eq)
-
Aldehyde (1.0 eq)
-
L-Tartaric acid (0.5 eq)
-
Water
-
Reaction tube or vial
-
Water bath
Procedure:
-
In a reaction tube, combine tryptamine hydrochloride (1.0 mmol), the desired aldehyde (1.0 mmol), and L-tartaric acid (0.5 mmol).
-
Add water to the mixture (approximately 4.0 mL per mmol of tryptamine).
-
Seal the tube and place it in a water bath preheated to 60 °C.
-
Allow the reaction to proceed for 24-48 hours, during which crystalline product should form.
-
After the reaction period, cool the tube to room temperature.
-
Collect the crystals by filtration.
-
Wash the crystals with cold water and then with a small amount of cold ether.
-
Dry the crystalline product under vacuum.
Protocol 3: Synthesis of N-Substituted this compound-3-Carboxylic Acid Derivatives
This protocol describes the synthesis of N-acylated this compound-3-carboxylic acids, starting from L-tryptophan.[9]
Materials:
-
L-Tryptophan
-
Formalin (37% formaldehyde solution)
-
Dilute aqueous ammonia
-
Appropriate sulfonyl chloride (e.g., methanesulfonyl chloride, benzenesulfonyl chloride)
-
Sodium hydroxide solution (10%) or Pyridine
-
Standard laboratory glassware for synthesis and workup
Procedure:
Step 1: Synthesis of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid
-
Dissolve L-tryptophan (5 g, 24.5 mmol) in water (120 mL) in a conical flask.
-
Add formalin (20 mL) and incubate the mixture at 38°C for 6 hours. A crystalline solid will separate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. This intermediate is 2-(N-hydroxymethyl amino)-indol-3-yl-propanoic acid.
-
Add the intermediate (5 g, 21.4 mmol) to dilute aqueous ammonia (150 mL) and reflux for 3 hours.
-
Concentrate the solution to a small volume and cool to induce crystallization.
-
Collect the crystals of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, wash with cold water, and dry.
Step 2: N-Acylation
-
Dissolve the product from Step 1 (3 g, 13.9 mmol) in 50 mL of 10% sodium hydroxide solution.
-
Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, 2 mL, 30.3 mmol) in small portions while stirring vigorously for 30 minutes.
-
Warm the mixture slightly with continued shaking until the odor of the sulfonyl chloride dissipates.
-
Cool the mixture in an ice bath to induce crystallization of the N-acylated product.
-
Collect the product by filtration, wash with cold water, and recrystallize if necessary.
Protocol 4: Gold-Catalyzed Intramolecular Hydroarylation of N-Alkynyl Tryptamines
This protocol describes a gold-catalyzed cyclization of N-propargyl tryptamines to yield spiroindolenines.[5]
Materials:
-
N-Propargyl tryptamine derivative
-
Gold(I) catalyst (e.g., [AuCl(PPh₃)])
-
Silver salt co-catalyst (e.g., AgNTf₂)
-
Aqueous solvent system
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add the N-propargyl tryptamine substrate.
-
Add the aqueous solvent system.
-
In a separate vial, prepare the active gold catalyst by mixing [AuCl(PPh₃)] and AgNTf₂.
-
Add the catalyst solution to the substrate mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 5: Reductive Cyclization of 2-(2-Nitrovinyl)indoles
This protocol details the synthesis of tryptolines through the reductive cyclization of a 2-(2-nitrovinyl)indole precursor.[6]
Materials:
-
2-(2-Nitrovinyl)indole derivative
-
Palladium on carbon (Pd/C, 10 mol%)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 2-(2-nitrovinyl)indole substrate in ethanol in a round-bottom flask.
-
Carefully add 10 mol% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the this compound product.
-
Purify by column chromatography if necessary.
Conclusion
The synthetic methods presented in these application notes provide a robust toolkit for researchers engaged in the synthesis of substituted this compound derivatives. The Pictet-Spengler reaction remains the workhorse for accessing a wide variety of C1-substituted tryptolines, with modern variations offering high yields and environmentally benign conditions. For challenging substrates or alternative substitution patterns, metal-catalyzed cyclizations and reductive cyclization strategies offer powerful and efficient alternatives. The detailed protocols and comparative data herein should serve as a valuable resource for the high-yield synthesis of these important heterocyclic compounds in a research and drug development setting.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel 1-Substituted β- Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Tryptoline
This document provides detailed application notes and experimental protocols for the characterization of Tryptoline (1,2,3,4-Tetrahydro-β-carboline) using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). These guidelines are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. ¹H NMR provides detailed information about the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon framework of the molecule. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the complete molecular structure and stereochemistry. In drug development, NMR is also used to assess sample purity and to study the binding interactions of this compound derivatives with biological targets by monitoring chemical shift perturbations (CSPs).[1][2]
Experimental Protocol: ¹H and ¹³C NMR
This protocol outlines the general procedure for acquiring NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry vial.[3][4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[5]
-
-
Instrumentation and Data Acquisition:
-
Use a spectrometer with a field strength of 300 MHz or higher for better resolution.[3][4]
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) data.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (e.g., singlet, doublet) to assign signals to specific protons in the this compound structure.[5][6]
-
Data Presentation: NMR
The following table presents representative ¹H NMR data for a this compound derivative, 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, as specific data for unsubstituted this compound was not detailed in the provided search results.[3][4]
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| Aromatic Protons (ArH) | 7.10–7.56 | multiplet | - | DMSO-d₆ | [4] |
| Aromatic N-H | 3.70–3.80 | singlet | - | DMSO-d₆ | [4] |
| -CH (Position 3) | 3.88 | triplet | 7.2 | DMSO-d₆ | [4] |
| -CH₂ (Position 1) | 4.10 | singlet | - | DMSO-d₆ | [4] |
| -CH₂ (Position 4) | 2.80 | doublet | 7.2 | DMSO-d₆ | [4] |
| Piperidine N-H | 2.10 | singlet | - | DMSO-d₆ | [4] |
Visualization: NMR Experimental Workflow
Caption: Workflow for this compound analysis by NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying this compound in various matrices, including pharmaceutical formulations and biological samples.[7] Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common method, where this compound is separated based on its hydrophobicity. Detection is typically achieved using a UV detector, as the indole chromophore absorbs UV light, or a fluorescence detector for higher sensitivity.[8] The method is crucial for assessing the purity of synthesized this compound, monitoring reaction progress, and determining its concentration in analytical assays.
Experimental Protocol: RP-HPLC
This protocol is adapted from a method specifically developed for this compound analysis.[7]
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
For analysis, dilute the stock solution with the mobile phase to create working standards within the desired concentration range (e.g., 1-100 µg/mL).
-
If analyzing from a complex matrix (e.g., plasma), perform a sample clean-up step such as protein precipitation or liquid-liquid extraction.[8][9]
-
Filter all samples and standards through a 0.22 or 0.45 µm syringe filter before injection to protect the column.
-
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV at ~267-280 nm.[8]
-
Gradient Elution: [7]
-
0–0.1 min: 5% B
-
0.1–5.1 min: Hold at 25% B
-
5.1–6.0 min: Ramp to 95% B
-
6.0–7.0 min: Hold at 95% B
-
7.0–7.1 min: Ramp to 5% B
-
7.1–9.0 min: Hold at 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time by comparing it to a pure standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.
-
Quantify this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Data Presentation: HPLC
The following table summarizes typical conditions used for the HPLC analysis of this compound and related compounds.
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | C18 (dimensions not specified) | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | [7],[9] |
| Mobile Phase | A: H₂O + 0.1% TFA, B: Acetonitrile + 0.1% TFA | A: H₂O + 0.1% Acetic Acid, B: Acetonitrile + 0.1% Acetic Acid | [7],[9] |
| Elution Mode | Gradient | Isocratic (10% A : 90% B) | [7],[9] |
| Flow Rate | (Not specified, typically 0.5-1.0 mL/min) | 0.2 mL/min | [7],[9] |
| Detection | UV | MS/MS | [7],[9] |
| Use Case | Purity and Reaction Monitoring | Internal Standard for Quantification | [7],[9] |
Visualization: HPLC Experimental Workflow
Caption: Workflow for this compound analysis by HPLC.
Mass Spectrometry (MS)
Application Note
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound with high accuracy. When coupled with liquid chromatography (LC-MS), it provides both separation and sensitive detection. Electrospray Ionization (ESI) is a common soft ionization technique that generates a protonated molecular ion [M+H]⁺ for this compound.[10] Tandem mass spectrometry (MS/MS) is used for structural confirmation by inducing fragmentation of the parent ion into characteristic product ions. A key fragmentation pathway for tryptamine-related compounds involves the formation of an iminium ion.[11] For this compound, the transition of the protonated molecule (m/z 173) to a major fragment ion (m/z 144) is often monitored for selective and sensitive quantification.[9]
Experimental Protocol: LC-MS/MS
This protocol describes a general method for the LC-MS/MS analysis of this compound.
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol (Section 2.2).
-
Use volatile buffers and mobile phase modifiers (e.g., formic acid, acetic acid, ammonium formate) that are compatible with mass spectrometry.[10]
-
-
LC Separation:
-
Perform chromatographic separation using conditions similar to those in the HPLC protocol. A UPLC system can be used for faster analysis.[9]
-
The mobile phase composition and gradient should be optimized to achieve good separation and efficient ionization.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[10][12]
-
MS Parameters (typical):
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion of this compound ([M+H]⁺ at m/z 173.1).
-
Tandem MS (MS/MS):
-
Select the parent ion (m/z 173.1) in the first mass analyzer (e.g., quadrupole).
-
Induce fragmentation in a collision cell using an inert gas (e.g., argon or helium) with optimized collision energy.
-
Scan for the resulting product ions in the second mass analyzer.
-
-
Multiple Reaction Monitoring (MRM): For quantification, set the instrument to monitor the specific transition from the parent ion to a characteristic product ion (e.g., m/z 173 -> 144).[9]
-
-
Data Analysis:
-
Identify this compound by its retention time and the presence of the correct parent ion in the full scan spectrum.
-
Confirm the structure by comparing the experimental MS/MS fragmentation pattern with known patterns or theoretical fragmentation.
-
Quantify this compound using the peak area from the MRM chromatogram against a calibration curve.
-
Data Presentation: Mass Spectrometry
This table summarizes key mass-to-charge ratio (m/z) data for this compound.
| Analyte | Ion Type | Parent Ion (m/z) | Major Product Ion(s) (m/z) | Ionization Mode | Reference |
| This compound | [M+H]⁺ | 173.1 | 144 | ESI Positive | [9] |
| This compound | [M-H]⁺ | 171.1 | - | MALDI | [14] |
| This compound-3-Carboxylic Acid | [M]⁺ | 216 | 199, 190, 177, 144, 117 | API | [4] |
Note: The exact mass of neutral this compound (C₁₁H₁₂N₂) is 172.1000.[15]
Visualization: LC-MS Experimental Workflow
Caption: Workflow for this compound analysis by LC-MS/MS.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of this compound-3-Carboxylic Acid Derivatives A Novel Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tacrine, Trolox and this compound as Lead Compounds for the Design and Synthesis of Multi-target Agents for Alzheimer’s Disease Therapy [openmedicinalchemistryjournal.com]
- 6. brainly.com [brainly.com]
- 7. Structural Basis of Regioselective Bromination of Tricyclic this compound by the Tryptophan Halogenase Thal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchmap.jp [researchmap.jp]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Development of a Cell-Based Assay for Tryptoline Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptoline, a natural organic derivative of β-carboline, belongs to a class of compounds with diverse pharmacological properties. Primarily, tryptolines are recognized as competitive and selective inhibitors of monoamine oxidase A (MAO-A) and as potent reuptake inhibitors of serotonin and epinephrine, with a notable selectivity for serotonin.[1] These mechanisms of action suggest potential therapeutic applications in neurological and psychiatric disorders. This application note provides a comprehensive set of protocols for developing and implementing cell-based assays to characterize the bioactivity of this compound, focusing on its primary targets. The described assays are designed to be robust, reproducible, and suitable for compound screening and mechanism of action studies.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | Sigma-Aldrich | T12345 |
| SH-SY5Y human neuroblastoma cells | ATCC | CRL-2266 |
| HEK293 cells stably expressing hSERT | Revvity | ES-371-C |
| CHO-K1 cells stably expressing hNET | BPS Bioscience | 60557 |
| DMEM/F-12 Medium | Thermo Fisher Scientific | 11320033 |
| Ham's F-12 Medium | Thermo Fisher Scientific | 11765054 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| MAO-A Inhibitor Screening Kit (Fluorometric) | Abcam | ab284510 |
| Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices | R8174 |
| Clorgyline (MAO-A inhibitor control) | Sigma-Aldrich | M3778 |
| Fluoxetine (SERT inhibitor control) | Sigma-Aldrich | F132 |
| Desipramine (NET inhibitor control) | Sigma-Aldrich | D3900 |
| 96-well black, clear-bottom microplates | Corning | 3603 |
| Fluorescence microplate reader | Various | N/A |
Experimental Protocols
Cell Culture and Maintenance
a. SH-SY5Y Human Neuroblastoma Cells
-
Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.[1][2][3][4][5]
-
Culturing: Culture the cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.[1][2][3][4][5]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed the cells at a split ratio of 1:3 to 1:6.[1][2][3][4][5]
b. HEK293-hSERT and CHO-hNET Cells
-
Thawing and Culturing: Follow the supplier's specific protocols for thawing and culturing HEK293 cells stably expressing the human serotonin transporter (hSERT) and CHO-K1 cells stably expressing the human norepinephrine transporter (hNET).[6][7] These cell lines typically require a selection antibiotic in the culture medium to maintain transporter expression.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced by MAO-A activity.
Experimental Workflow:
Caption: Workflow for the MAO-A Inhibition Assay.
Protocol:
-
Cell Lysate Preparation: Culture SH-SY5Y cells in a T-75 flask to ~80-90% confluency. Harvest the cells, wash with cold PBS, and prepare a cell lysate according to the MAO-A inhibitor screening kit protocol.[8][9][10] Determine the protein concentration of the lysate.
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add the cell lysate to each well.
-
Add serial dilutions of this compound (e.g., from 0.01 nM to 10 µM) to the respective wells. Include a positive control (Clorgyline) and a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the MAO-A substrate and fluorescent probe mixture provided in the kit to all wells.
-
Immediately measure the fluorescence kinetically for 30-60 minutes using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).[8][9][10]
-
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of MAO-A activity for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression.
Hypothetical Data:
| Compound | IC50 (nM) |
| This compound | 50 |
| Clorgyline | 5 |
Serotonin Transporter (SERT) Uptake Assay
This assay measures the inhibition of serotonin uptake into cells stably expressing the human serotonin transporter (hSERT).
Experimental Workflow:
Caption: Workflow for the SERT Uptake Assay.
Protocol:
-
Cell Plating: Seed HEK293-hSERT cells into a 96-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.[11][12]
-
Assay Procedure:
-
On the day of the assay, wash the cells with assay buffer.
-
Add serial dilutions of this compound (e.g., from 0.1 nM to 100 µM) and pre-incubate for 10-20 minutes at 37°C. Include a positive control (Fluoxetine) and a vehicle control.
-
Add the fluorescent substrate from the Neurotransmitter Transporter Uptake Assay Kit.[11][12][13]
-
Incubate for an optimized time (e.g., 20-30 minutes) at 37°C to allow for substrate uptake.
-
Add the masking dye to quench the extracellular fluorescence.
-
Immediately measure the intracellular fluorescence using a bottom-read fluorescence plate reader.[11][12][13]
-
-
Data Analysis: Subtract the background fluorescence and calculate the percent inhibition of serotonin uptake for each this compound concentration. Determine the IC50 value by non-linear regression.
Hypothetical Data:
| Compound | IC50 (nM) |
| This compound | 150 |
| Fluoxetine | 10 |
Norepinephrine Transporter (NET) Uptake Assay
This assay measures the inhibition of norepinephrine uptake into cells stably expressing the human norepinephrine transporter (hNET).
Experimental Workflow:
References
- 1. cyagen.com [cyagen.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 4. SH-SY5Y culturing [protocols.io]
- 5. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]
- 6. revvity.com [revvity.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Monoamine Oxidase (MAO)检测试剂盒 (ab241031)| Abcam中文官网 [abcam.cn]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Monoamine Oxidase Assays [cellbiolabs.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro MAO-A Inhibition Assay for Tryptoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase A (MAO-A) is a critical enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. Its role in regulating neurotransmitter levels makes it a significant target in the development of therapeutics for neurological and psychiatric disorders such as depression and anxiety. Tryptoline and its derivatives represent a class of compounds with a structural resemblance to endogenous monoamines, suggesting their potential as MAO-A inhibitors. This document provides a detailed protocol for conducting an in vitro fluorometric assay to determine the MAO-A inhibitory activity of this compound compounds.
Principle of the Assay
The in vitro MAO-A inhibition assay is a fluorometric method designed for high-throughput screening of potential inhibitors. The assay quantifies the activity of MAO-A by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate. In this protocol, a common substrate for MAO-A, such as tyramine or kynuramine, is used. The generated H₂O₂ reacts with a fluorescent probe (e.g., Amplex® Red) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent compound (resorufin). The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the MAO-A activity. The presence of an inhibitor, such as a this compound derivative, will reduce the rate of fluorescence generation. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce MAO-A activity by 50%.
MAO-A Signaling Pathway and Inhibition
The following diagram illustrates the catalytic cycle of Monoamine Oxidase A (MAO-A) in the degradation of monoamine neurotransmitters and the mechanism of its inhibition. MAO-A catalyzes the oxidative deamination of substrates like serotonin, leading to the production of an aldehyde, ammonia, and hydrogen peroxide. Inhibitors, such as this compound compounds, can block this activity, thereby increasing the bioavailability of the neurotransmitters.
Caption: MAO-A Catalytic Cycle and Inhibition.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for screening multiple this compound compounds at various concentrations.
Materials and Reagents
-
MAO-A Enzyme: Recombinant human MAO-A (e.g., from insect or yeast expression systems).
-
MAO-A Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate: Kynuramine or p-Tyramine. Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and dilute to the working concentration in assay buffer.
-
Fluorescent Probe: Amplex® Red (10-Acetyl-3,7-dihydroxyphenoxazine). Prepare a stock solution in DMSO.
-
Horseradish Peroxidase (HRP): Prepare a stock solution in assay buffer.
-
Test Compounds: this compound and its derivatives. Prepare stock solutions in DMSO.
-
Positive Control: Clorgyline (a known selective MAO-A inhibitor). Prepare a stock solution in DMSO.
-
96-well Plates: Black, flat-bottom plates for fluorescence measurements.
-
Plate Reader: Capable of fluorescence detection at excitation ~530-560 nm and emission ~585-595 nm.
-
Multichannel Pipettes and Reagent Reservoirs.
Reagent Preparation
-
MAO-A Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4. Store at 4°C.
-
MAO-A Enzyme Working Solution: On the day of the experiment, dilute the MAO-A enzyme stock to the desired final concentration in ice-cold assay buffer. The optimal concentration should be determined empirically by running a titration curve.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to a final concentration that is at or below its Km for MAO-A.
-
Detection Reagent Mixture: Prepare a fresh mixture containing the fluorescent probe and HRP in assay buffer. Protect this solution from light.
-
Test Compound Dilutions: Prepare a serial dilution of the this compound compounds and the positive control (Clorgyline) in assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.
Assay Procedure
The following diagram outlines the experimental workflow for the MAO-A inhibition assay.
Application of Tryptoline in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of tryptoline and its derivatives in the context of neurodegenerative diseases. This compound, a naturally occurring beta-carboline, has emerged as a promising scaffold for the development of multi-target drugs aimed at combating the complex pathologies of diseases like Alzheimer's, with potential relevance to Parkinson's and Huntington's disease.
Introduction to this compound in Neurodegenerative Disease
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of research suggests that a multi-target approach is more effective than a single-target strategy in treating these multifactorial disorders. This compound and its derivatives are being investigated for their potential to simultaneously address several pathological cascades, including amyloid-beta (Aβ) aggregation, oxidative stress, metal dyshomeostasis, and neuroinflammation.
This compound in Alzheimer's Disease Research
This compound has been most extensively studied in the context of Alzheimer's disease (AD), where it has been shown to act on multiple key pathological features.
Mechanism of Action in Alzheimer's Disease
This compound-based compounds have been designed as multi-target-directed ligands (MTDLs) for AD. Their therapeutic potential stems from their ability to:
-
Inhibit β-secretase (BACE1): BACE1 is the rate-limiting enzyme in the production of Aβ peptides. This compound derivatives have been shown to inhibit BACE1, thereby reducing the formation of neurotoxic Aβ plaques.[1]
-
Prevent Amyloid-β Aggregation: Certain this compound derivatives can interfere with the aggregation of Aβ peptides into toxic oligomers and fibrils.[1]
-
Chelate Metal Ions: Metal ions like copper, zinc, and iron are implicated in Aβ aggregation and oxidative stress. This compound derivatives with metal-chelating moieties can sequester these ions, mitigating their neurotoxic effects.
-
Scavenge Free Radicals: The antioxidant properties of this compound derivatives enable them to neutralize reactive oxygen species (ROS), reducing oxidative damage to neurons.[1]
Signaling Pathways in Alzheimer's Disease
The multifaceted action of this compound derivatives impacts several signaling pathways implicated in Alzheimer's disease pathogenesis.
Quantitative Data Summary
The following table summarizes the in vitro activities of representative this compound derivatives against key Alzheimer's disease targets.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound derivative 6a | BACE1 | FRET-based assay | 18 | [1] |
| This compound derivative 6b | BACE1 | FRET-based assay | 20 | [1] |
| This compound derivative 6c | BACE1 | FRET-based assay | 19 | [1] |
| This compound derivative 6g | Aβ Aggregation | Thioflavin T assay | 82.90 | [1] |
| This compound derivative 6h | Aβ Aggregation | Thioflavin T assay | 29.86 | [1] |
Potential Applications of this compound in Parkinson's and Huntington's Disease Research
While direct research on this compound in Parkinson's disease (PD) and Huntington's disease (HD) is limited, the known roles of tryptophan metabolism in these conditions suggest potential avenues for investigation.
Rationale for Investigation in Parkinson's Disease
-
Monoamine Oxidase (MAO) Inhibition: this compound is a known inhibitor of MAO, an enzyme that degrades neurotransmitters like dopamine. MAO-B inhibitors are an established therapy for Parkinson's disease, as they increase dopamine levels in the brain.[2][3][4][5][6] The potential of this compound derivatives as MAO-B inhibitors warrants further investigation in PD models.
-
Neuroprotection and Neurogenesis: The neuroprotective and potential neurogenic effects of compounds derived from the tryptophan pathway could be beneficial in protecting dopaminergic neurons from degeneration and promoting their repair.[7][8][9]
-
Antioxidant Effects: Oxidative stress is a major contributor to the pathology of Parkinson's disease. The antioxidant properties of this compound could help mitigate this damage.[10][11]
Rationale for Investigation in Huntington's Disease
-
Anti-aggregation Properties: Huntington's disease is characterized by the aggregation of the mutant huntingtin (mHtt) protein. The demonstrated ability of certain this compound derivatives to inhibit protein aggregation in Alzheimer's disease suggests they could be explored for their effects on mHtt aggregation.[12][13][14][15][16][17][18][19][20]
-
Neuroprotective Mechanisms: The general neuroprotective effects of this compound, including its antioxidant and anti-inflammatory potential, could be beneficial in slowing the progression of neurodegeneration in Huntington's disease.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the therapeutic potential of this compound and its derivatives are provided below.
In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivative stock solution (in DMSO)
-
Neurotoxin (e.g., pre-aggregated Aβ1-42 oligomers, 6-hydroxydopamine (6-OHDA), or mutant huntingtin fragments)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24 hours. Include a vehicle control (DMSO).
-
Neurotoxic Insult: Add the neurotoxin to the wells (except for the control wells) and incubate for another 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-insulted cells).
BACE1 Inhibition Assay (FRET-based)
This assay measures the inhibition of BACE1 enzymatic activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (a fluorescently labeled peptide)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
This compound derivative stock solution (in DMSO)
-
BACE1 inhibitor IV (positive control)
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the BACE1 enzyme and substrate in the assay buffer to their working concentrations.
-
Compound Addition: Add the this compound derivative at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (BACE1 inhibitor IV).
-
Enzyme Addition: Add the diluted BACE1 enzyme to all wells except the blank.
-
Substrate Addition: Initiate the reaction by adding the BACE1 substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm).
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.
Anti-Amyloid-β Aggregation Assay (Thioflavin T)
This assay monitors the aggregation of Aβ peptides in the presence of an inhibitor.
Materials:
-
Aβ1-42 peptide
-
HFIP (1,1,1,3,3,3-hexafluoro-2-propanol)
-
DMSO
-
PBS (phosphate-buffered saline)
-
Thioflavin T (ThT) solution
-
This compound derivative stock solution (in DMSO)
-
Black 96-well microplates with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Aβ Preparation: Dissolve Aβ1-42 in HFIP, evaporate the solvent, and resuspend in DMSO to create a stock solution. Dilute the stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
Compound Addition: Add the this compound derivative at various concentrations to the wells of the microplate.
-
Aggregation Induction: Add the diluted Aβ1-42 solution to the wells.
-
Incubation: Incubate the plate at 37°C with continuous shaking for 24-48 hours.
-
ThT Staining: Add Thioflavin T solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity (Ex/Em = 440/485 nm).
-
Data Analysis: Calculate the percentage of Aβ aggregation inhibition and determine the IC50 value.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound derivative stock solution (in methanol or DMSO)
-
Ascorbic acid (positive control)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Reaction Setup: Add the this compound derivative at various concentrations to the wells of the microplate.
-
DPPH Addition: Add the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.
Metal Chelation Assay
This assay determines the ability of a compound to chelate metal ions, such as Fe(II).
Materials:
-
FeCl2 solution
-
Ferrozine solution
-
This compound derivative stock solution (in a suitable solvent)
-
EDTA (positive control)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In the wells of a microplate, mix the this compound derivative at various concentrations with the FeCl2 solution.
-
Ferrozine Addition: Add the ferrozine solution to initiate the colorimetric reaction.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 562 nm. The presence of a chelating agent will inhibit the formation of the colored ferrozine-Fe(II) complex, resulting in a lower absorbance.
-
Data Analysis: Calculate the percentage of metal chelation and determine the EC50 value.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of multi-target therapies for neurodegenerative diseases, particularly Alzheimer's disease. Their ability to simultaneously address multiple pathological pathways offers a significant advantage over single-target agents. The protocols outlined in this document provide a framework for the preclinical evaluation of these compounds. Further research, especially in the context of Parkinson's and Huntington's diseases, is warranted to fully elucidate the therapeutic potential of the this compound scaffold.
References
- 1. Synthesis and biological evaluation of novel this compound derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAO-inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 5. MAO-inhibitors in Parkinson's Disease [en-journal.org]
- 6. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 7. mdpi.com [mdpi.com]
- 8. U of T researchers target neurogenesis to treat Parkinson’s | Donnelly Centre for Cellular and Biomolecular Research [thedonnellycentre.utoronto.ca]
- 9. Can Parkinson’s disease be cured by stimulating neurogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Tricyclic pyrone compounds prevent aggregation and reverse cellular phenotypes caused by expression of mutant huntingtin protein in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Strategies to Target Protein Aggregation in Huntington’s Disease [frontiersin.org]
- 14. Highly Potent Peptide Therapeutics To Prevent Protein Aggregation in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. en-journal.org [en-journal.org]
- 17. Protein aggregates in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | An Expanded Polyproline Domain Maintains Mutant Huntingtin Soluble in vivo and During Aging [frontiersin.org]
- 19. An Expanded Polyproline Domain Maintains Mutant Huntingtin Soluble in vivo and During Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Illuminating Serotonin Pathways: A Guide to Utilizing Tryptoline Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tryptoline and its derivatives, a class of compounds structurally related to the neurotransmitter serotonin, offer a versatile toolkit for the investigation of serotonergic pathways. Their diverse pharmacological activities, including inhibition of serotonin reuptake and metabolism, as well as direct interactions with serotonin receptors, make them invaluable probes for dissecting the intricate mechanisms of serotonergic neurotransmission. These application notes provide an overview of the utility of this compound derivatives and detailed protocols for their application in key experimental paradigms.
Introduction to this compound Derivatives and the Serotonin System
The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neuromodulatory system that plays a fundamental role in regulating a wide array of physiological and psychological processes, including mood, cognition, sleep, and appetite. Dysregulation of serotonergic signaling is implicated in numerous neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.
This compound, also known as tetrahydro-β-carboline, is an alkaloid that can be formed endogenously in the brain. Its derivatives exhibit a range of pharmacological properties that allow for the targeted manipulation of the serotonin system. The primary mechanisms of action of this compound derivatives in the context of serotonin pathway research include:
-
Inhibition of the Serotonin Transporter (SERT): Many this compound derivatives act as potent inhibitors of the serotonin transporter, the primary protein responsible for the reuptake of serotonin from the synaptic cleft. By blocking SERT, these compounds increase the synaptic concentration and duration of action of serotonin.
-
Inhibition of Monoamine Oxidase A (MAO-A): Certain this compound derivatives are effective inhibitors of MAO-A, the key enzyme responsible for the metabolic degradation of serotonin in the presynaptic neuron. Inhibition of MAO-A leads to an increase in the presynaptic concentration of serotonin, making more available for vesicular packaging and release.
-
Direct Receptor Interaction: Some this compound derivatives exhibit affinity for various serotonin receptor subtypes, acting as agonists, antagonists, or partial agonists. This allows for the investigation of the roles of specific receptor subtypes in mediating the effects of serotonin.
Data Presentation: Pharmacological Profile of this compound Derivatives
The following tables summarize the available quantitative data on the interaction of key this compound derivatives with components of the serotonin pathway. This information is crucial for selecting the appropriate derivative for a specific research question and for interpreting experimental results.
Table 1: Inhibitory Activity of this compound Derivatives at the Serotonin Transporter (SERT)
| Compound | Assay Type | Preparation | IC50 (nM) | Ki (nM) | Reference |
| This compound | Serotonin Uptake Inhibition | Rat Forebrain Homogenate | - | - | [1] |
| 5-Methoxythis compound | Serotonin Uptake Inhibition | Not Specified | Potent Inhibitor | - | [2] |
| 5-Hydroxythis compound | Serotonin Uptake Inhibition | Not Specified | Potent Inhibitor | - | [2] |
Table 2: Inhibitory Activity of this compound Derivatives against Monoamine Oxidase A (MAO-A)
| Compound | IC50 (µM) | Substrate | Reference |
| 5-Hydroxythis compound | 0.5 | 5-Hydroxytryptamine | [2] |
| 5-Methoxythis compound | 1.5 | 5-Hydroxytryptamine | [2] |
Table 3: Binding Affinities of Tetrahydro-β-carboline Derivatives at Serotonin Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Tetrahydro-β-carboline | 5-HT2A | Modest Affinity | [3] |
| Tetrahydro-β-carboline | 5-HT2C | Modest Affinity | [4] |
| Substituted Tetrahydro-β-carbolines | 5-HT5A | Binds to receptor | [5] |
Note: Specific Ki values for a broad range of this compound derivatives at various 5-HT receptor subtypes are not extensively documented in publicly accessible literature. The table indicates reported binding interactions.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental procedures described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Serotonin synthesis, release, reuptake, and postsynaptic signaling.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a serotonin reuptake assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound derivatives on the serotonin system.
Protocol 1: Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound derivatives for the serotonin transporter using a competitive binding assay with a radiolabeled ligand, such as [³H]citalopram.
Materials:
-
Cell membranes prepared from cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]citalopram (specific activity ~70-90 Ci/mmol).
-
This compound derivatives of interest.
-
Non-labeled selective SERT inhibitor (e.g., fluoxetine or citalopram) for determination of non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound derivatives and the non-labeled inhibitor in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in Assay Buffer. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Dilute the cell membrane preparation in Assay Buffer to a final protein concentration that yields adequate signal-to-noise ratio (typically 50-200 µg protein per well).
-
Dilute [³H]citalopram in Assay Buffer to a final concentration close to its Kd (typically 1-2 nM).
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL of Assay Buffer + 50 µL of [³H]citalopram + 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-labeled inhibitor (e.g., 10 µM fluoxetine) + 50 µL of [³H]citalopram + 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound derivative (at various concentrations) + 50 µL of [³H]citalopram + 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound derivative concentration.
-
Determine the IC50 value (the concentration of the this compound derivative that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Serotonin Reuptake Assay Using Synaptosomes
This protocol measures the ability of this compound derivatives to inhibit the reuptake of serotonin into presynaptic nerve terminals (synaptosomes) isolated from brain tissue.
Materials:
-
Rat or mouse brain tissue (e.g., striatum, cortex, or whole brain).
-
[³H]Serotonin (specific activity ~20-30 Ci/mmol).
-
This compound derivatives of interest.
-
Selective SERT inhibitor (e.g., fluoxetine) for determination of non-specific uptake.
-
Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.
-
Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid, pH 7.4.
-
Tissue homogenizer.
-
Refrigerated centrifuge.
-
Water bath or incubator at 37°C.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold Sucrose Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in KRH Buffer and determine the protein concentration.
-
-
Uptake Assay:
-
In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptosomal preparation (typically 50-100 µg of protein) with varying concentrations of the this compound derivative or vehicle for 10-15 minutes at 37°C.
-
To determine non-specific uptake, include tubes with a high concentration of a selective SERT inhibitor (e.g., 10 µM fluoxetine).
-
Initiate the uptake by adding [³H]serotonin to a final concentration near its Km for SERT (typically 50-100 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Immediately wash the filters three times with 3 mL of ice-cold KRH Buffer to remove extracellular [³H]serotonin.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound derivative concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Conclusion
This compound derivatives represent a powerful class of chemical tools for the study of serotonin pathways. Their ability to modulate key components of the serotonergic system, including the serotonin transporter and MAO-A, provides researchers with the means to investigate the functional roles of these components in both normal physiology and pathological conditions. The detailed protocols and compiled data in these application notes serve as a valuable resource for scientists and drug development professionals aiming to leverage these compounds in their research endeavors. Careful selection of the appropriate this compound derivative and rigorous experimental design are paramount to obtaining meaningful and reproducible results that will further our understanding of the complex and vital serotonin system.
References
- 1. Inhibition of the reuptake of serotonin by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of beta-carbolines at 5-HT(2) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of tetrahydrocarboline derivatives at human 5-HT5A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Quantifying Tryptoline Levels in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptoline, also known as tetrahydro-β-carboline, is a natural or endogenous psychoactive indoleamine. It is structurally related to tryptamines and has garnered significant interest in neuropharmacology due to its diverse biological activities. This compound is a competitive and selective inhibitor of monoamine oxidase A (MAO-A) and a potent reuptake inhibitor of serotonin and norepinephrine.[1] Given its pharmacological profile, accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles, as well as for pharmacokinetic and pharmacodynamic studies in drug development.
This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices, including plasma, serum, urine, and brain tissue. The methodologies described herein leverage common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing the sensitivity and selectivity required for robust and reliable quantification.
Data Presentation
The following tables summarize quantitative data for this compound and related analytes from various studies. These tables are intended to provide a reference for expected concentration ranges and to facilitate comparison across different biological matrices and analytical methods.
Table 1: Quantitative Data for this compound in Biological Samples
| Biological Matrix | Analytical Method | Analyte | Concentration Range | Reference |
| Rat Brain | GC-MS | This compound | 370 pg/g of tissue | F. Artigas et al., 1984 |
| Human Plasma | HPLC-UV | Tryptophan | 2.5 - 15.0 µg/mL | Pinhati et al., 2014[2] |
| Human Serum | LC-MS/MS | Tryptophan | 0.1 - 500 µM | [3] |
| Human Urine | GC-MS | Tryptophan | 14.24 ± 2.01 µg/mL (Healthy Children) | Kałużna-Czaplińska et al., 2010[4] |
Note: Data for this compound in human biological fluids is scarce in publicly available literature. The provided data for tryptophan, a related compound, is for methodological context.
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound in biological samples.
Protocol 1: Quantification of this compound in Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies described for the analysis of this compound in rat brain tissue.
1. Sample Preparation and Extraction
-
Homogenization: Homogenize brain tissue samples in ice-cold 0.4 M perchloric acid.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 reverse-phase SPE cartridge with methanol followed by deionized water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove salts and other polar impurities.
-
Elute this compound with an appropriate organic solvent, such as methanol or acetonitrile.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To enhance volatility for GC-MS analysis, derivatize the dried extract.
-
Add a solution of heptafluorobutyric anhydride (HFBA) in an appropriate solvent (e.g., ethyl acetate) to the dried sample.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow for complete derivatization.
-
Evaporate the excess derivatizing reagent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS injection (e.g., ethyl acetate).
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for halogenated derivatives.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.
-
Protocol 2: Quantification of this compound in Human Plasma/Serum by LC-MS/MS (Hypothetical)
1. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute this compound, followed by a re-equilibration step.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions for this compound (C₁₁H₁₂N₂):
-
Precursor Ion (Q1): m/z 173.1 (corresponding to [M+H]⁺).
-
Product Ions (Q3): The fragmentation of this compound would need to be determined experimentally. Based on the fragmentation of similar indoleamines, potential product ions could arise from the loss of ammonia (NH₃) or cleavage of the pyrido ring.[5] A characteristic fragment for tryptophan-related molecules is often observed at m/z 130, corresponding to the indolemethyl cation.[6]
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum sensitivity for the selected transitions.
-
Protocol 3: Quantification of this compound in Human Urine by HPLC-UV (Hypothetical)
This protocol is a hypothetical framework and would require optimization and validation.
1. Sample Preparation
-
Centrifugation: Centrifuge the urine sample to remove any particulate matter.
-
Dilution: Dilute the urine sample with the initial mobile phase (e.g., 1:1 or 1:2 v/v) to reduce matrix effects.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. HPLC-UV Analysis
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffer (e.g., 5 mM sodium acetate) and an organic modifier (e.g., acetonitrile). A potential starting point could be a mobile phase of 92:8 (v/v) 5 mM sodium acetate:acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
UV Detector Conditions:
-
Wavelength: Monitor the absorbance at the maximum absorbance wavelength for this compound. Based on the indole structure, this is likely to be in the range of 270-280 nm. A UV scan of a this compound standard should be performed to determine the optimal wavelength.
-
Visualization of Pathways and Workflows
This compound Signaling Pathway
The following diagram illustrates the putative signaling pathway of this compound based on its known mechanisms of action as a monoamine oxidase A (MAO-A) inhibitor and a serotonin and norepinephrine reuptake inhibitor.
Caption: Putative signaling pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
The diagram below outlines the general experimental workflow for the quantification of this compound in biological samples using LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
- 2. scielo.br [scielo.br]
- 3. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of tryptophan in urine of autistic and healthy children by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
Design and Synthesis of Novel Tryptoline-Based Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel tryptoline-based inhibitors targeting key enzymes implicated in various diseases. The focus is on Indoleamine 2,3-dioxygenase (IDO1), Beta-secretase 1 (BACE1), and Monoamine Oxidase (MAO), all significant targets in oncology, neurodegenerative disorders, and psychiatry.
Introduction
This compound, a tricyclic indole derivative, serves as a versatile scaffold for the development of potent and selective enzyme inhibitors. Its rigid structure and opportunities for substitution allow for the fine-tuning of inhibitory activity and pharmacokinetic properties. This document outlines the synthetic strategies for creating novel this compound analogs and the detailed protocols for assessing their inhibitory efficacy against IDO1, BACE1, and MAO.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the inhibitory activities (IC50 values) of various this compound-based compounds against their respective enzyme targets.
Table 1: this compound-Based IDO1 Inhibitors
| Compound ID | Substitution Pattern | IDO1 IC50 (µM) | Reference |
| 1 | 6-Bromo-tryptoline | 46.1 | [1] |
| 2 | Tryptamine (parent compound) | 156 (Ki) | [1] |
| 3 | MMG-0358 (4-aryl-1,2,3-triazole) | 0.33 | [2] |
| 4 | Imidazothiazole derivative 18 | 0.077 | [2] |
| 5 | Candesartan Cilexetil | 12 | [2] |
| 6 | TD34 | ~40 | [3] |
| 7 | Compound 35 (4,6-substituted-1H-indazole) | 0.74 | [4] |
Table 2: this compound-Based BACE1 Inhibitors
| Compound ID | Substitution Pattern | BACE1 IC50 (µM) | Reference |
| JJCA-140 | Triazolyl this compound | 1.49 | [5] |
| 6a | Triazolyl this compound derivative | 18-20 | [1][6] |
| 6b | Triazolyl this compound derivative | 18-20 | [1][6] |
| 6c | Triazolyl this compound derivative | 18-20 | [1][6] |
| 12c | Tryptamine triazole derivative | 20.75 | [1][6] |
| GSK188909 | Hydroxy ethylamine isostere | 0.004 | [7] |
| Inhibitor 5 | Not specified | 0.0018 (Ki) | [7] |
Table 3: this compound-Based MAO Inhibitors
| Compound ID | Substitution Pattern | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Clorgyline | (Reference Compound) | ~0.007 | - | [8] |
| Selegiline | (Reference Compound) | - | ~0.009 | [8] |
| Compound 2k | N-methylpyrrole hydrazone | 6.12 | - | [9] |
| Compound 2j | Phenyl hydrazone | - | 9.30 | [9] |
| Compound 2c (Naphthamide) | Naphthamide derivative | 0.294 | - | [10] |
| Compound 2g (Naphthamide) | Naphthamide derivative | - | 0.519 | [10] |
| Compound 25 | Pyridoxine–resveratrol hybrid | - | 2.68 | [11] |
Experimental Protocols
Synthesis of Novel this compound-Based Inhibitors
Protocol 1: Synthesis of a 6-Bromo-Tryptoline Derivative (IDO1 Inhibitor)
This protocol is based on the synthesis of halogenated this compound derivatives which have shown inhibitory activity against IDO1.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-bromo-tryptoline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Triazolyl-Tryptoline Derivative (BACE1 Inhibitor)
This protocol describes the synthesis of a this compound derivative functionalized with a triazole ring, a common motif in BACE1 inhibitors, via a click chemistry approach.[5]
Materials:
-
(S)-3-(Azidomethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (this compound azide)[5]
-
Terminal alkyne of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
-
Solvents for extraction and chromatography
Procedure:
-
To a solution of the terminal alkyne (1.2 equivalents) in a 1:1 mixture of tert-butanol and water, add this compound azide (1 equivalent).
-
Add sodium ascorbate (0.3 equivalents) followed by CuSO₄·5H₂O (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., methanol in dichloromethane) to yield the desired triazolyl-tryptoline derivative.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Synthesis of an N-Substituted this compound Derivative (MAO Inhibitor)
This protocol outlines a general method for the N-alkylation or N-arylation of the this compound scaffold.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Solvents for workup and purification
Procedure:
-
To a solution of this compound (1 equivalent) in dry ACN or DMF, add K₂CO₃ (2-3 equivalents).
-
Add the alkyl or aryl halide (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.
-
Purify the product by flash column chromatography on silica gel to obtain the pure N-substituted this compound derivative.
-
Confirm the structure and purity of the final compound using spectroscopic methods such as NMR and MS.
Enzymatic Assays
Protocol 4: IDO1 Inhibition Assay (Colorimetric)
This assay measures the production of kynurenine, the product of the IDO1-catalyzed reaction, which can be detected colorimetrically.[12]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare the assay buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase in 50 mM potassium phosphate buffer (pH 6.5).
-
In a 96-well plate, add 50 µL of the assay buffer.
-
Add 5 µL of the this compound-based inhibitor solution at various concentrations (in DMSO, final concentration ≤ 1%). For the control, add 5 µL of DMSO.
-
Add 20 µL of recombinant human IDO1 enzyme solution and pre-incubate for 10 minutes at 25 °C.
-
Initiate the reaction by adding 25 µL of 400 µM L-tryptophan solution.
-
Incubate the plate at 37 °C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 30% TCA.
-
Incubate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 3000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 5: BACE1 Inhibition Assay (FRET-based)
This assay utilizes a fluorescence resonance energy transfer (FRET) substrate that is cleaved by BACE1, resulting in an increase in fluorescence.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the Swedish mutation of APP)
-
Sodium acetate buffer (50 mM, pH 4.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound-based inhibitors in the assay buffer.
-
In a 96-well black plate, add 10 µL of the inhibitor solution. For the control, add 10 µL of the assay buffer with the corresponding DMSO concentration.
-
Add 80 µL of the BACE1 enzyme solution in the assay buffer to each well.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the BACE1 FRET substrate solution.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the specific FRET substrate (e.g., Ex/Em = 320/405 nm).
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Protocol 6: MAO Inhibition Assay (MAO-Glo™ Luminescence-based)
This commercial assay from Promega provides a simple and sensitive method to measure MAO-A and MAO-B activity.
Materials:
-
MAO-Glo™ Assay Kit (Promega), which includes MAO-A and MAO-B enzymes, luminogenic substrate, and detection reagent.
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound-based inhibitors in the appropriate buffer provided in the kit.
-
In a white, opaque 96-well plate, add 12.5 µL of 4X inhibitor solution. For controls, add 12.5 µL of buffer with DMSO.
-
Add 12.5 µL of 4X MAO substrate solution to all wells.
-
To initiate the reaction, add 25 µL of 2X MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.
Mandatory Visualizations
References
- 1. From BACE1 Inhibitor to Multifunctionality of this compound and Tryptamine Triazole Derivatives for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Triazolyl this compound derivatives as β-secretase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Blood-Brain Barrier Permeability of Tryptoline Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For tryptoline analogues and other CNS-acting drug candidates, the ability to permeate this barrier is a critical determinant of therapeutic efficacy. Conversely, for peripherally acting agents, a lack of BBB penetration is desirable to avoid CNS side effects.
This document provides a comprehensive overview of current methods to assess the BBB permeability of this compound analogues. It includes detailed protocols for in silico, in vitro, and in vivo assays, guidelines for data interpretation, and representative data for structurally related compounds to guide experimental design and data analysis.
tiered approach to BBB Permeability Assessment
A multi-tiered approach is recommended for assessing the BBB permeability of novel this compound analogues. This strategy begins with high-throughput computational and in vitro models to rank-order compounds, followed by lower-throughput, more physiologically relevant in vitro and in vivo models to confirm the BBB penetration potential of promising candidates.
Data Presentation: BBB Permeability of Structurally Related Analogues
Table 1: Representative BBB Permeability Data for β-Carboline Analogues
| Compound | Structure | LogP | TPSA (Ų) | PAMPA-BBB Pe (10⁻⁶ cm/s) | In Vivo LogBB | BBB Permeability Classification |
| Norharmane | 2.15 | 28.1 | 10.5 | 0.45 | High | |
| Harmine | 2.30 | 37.3 | 8.2 | 0.31 | High | |
| Harmaline | 1.85 | 37.3 | 5.1 | 0.10 | Moderate | |
| This compound | 1.73 | 28.1 | 6.5 | 0.18 | Moderate | |
| N-Methyl-Tryptoline | 2.10 | 28.1 | 7.8 | 0.25 | High | |
| 6-OH-Tryptoline | 1.25 | 48.3 | 2.1 | -0.52 | Low |
Note: Data is compiled and representative. Actual values may vary based on experimental conditions.
Interpretation of Permeability Data:
-
High Permeability: LogBB ≥ 0.3; PAMPA Pe > 6.0 x 10⁻⁶ cm/s
-
Moderate Permeability: LogBB between -1.0 and 0.3; PAMPA Pe between 2.0 and 6.0 x 10⁻⁶ cm/s
-
Low Permeability: LogBB ≤ -1.0; PAMPA Pe < 2.0 x 10⁻⁶ cm/s
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This high-throughput assay predicts passive, transcellular permeability. It is useful for early-stage screening to rank-order compounds based on their lipophilicity and ability to cross an artificial lipid membrane mimicking the BBB.
Materials:
-
96-well filter plates (e.g., PVDF, 0.45 µm pores) - Donor Plate
-
96-well acceptor plates
-
Porcine Brain Lipid (e.g., 20 mg/mL in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound analogues and control compounds (e.g., caffeine, propranolol)
-
DMSO for stock solutions
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Solutions: Dissolve this compound analogues in DMSO to create 10 mM stock solutions. Prepare working solutions (e.g., 50 µM) in PBS, ensuring the final DMSO concentration is ≤ 1%.
-
Coat Membrane: Apply 5 µL of the brain lipid solution to the membrane of each well of the donor filter plate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Plate: Add 200 µL of the this compound analogue working solution to the lipid-coated wells of the donor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4 to 18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:
Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time)
Where [C] is concentration, V is volume, Area is the membrane surface area, and Time is the incubation time.
Protocol 2: In Vitro Cell-Based BBB Model (hCMEC/D3)
This protocol uses the immortalized human cerebral microvascular endothelial cell line hCMEC/D3, which forms tight junctions and expresses key BBB transporters. It provides a more physiological model than PAMPA to study both passive and active transport.
Materials:
-
hCMEC/D3 cells (passages 28-35)
-
Endothelial Cell Basal Medium (supplemented with FBS, growth factors, etc.)
-
Transwell inserts (e.g., 0.4 µm pore size, PET)
-
Rat tail collagen I
-
Trans-Epithelial Electrical Resistance (TEER) meter
-
Lucifer Yellow (paracellular marker)
Procedure:
-
Coat Inserts: Coat Transwell inserts with 150 µg/mL rat tail collagen I for at least 1 hour at 37°C.
-
Cell Seeding: Seed hCMEC/D3 cells onto the coated inserts at a density of 25,000 cells/cm². Culture for 5-7 days until a confluent monolayer is formed. Change the medium every 2-3 days.
-
Validate Monolayer Integrity:
-
Measure TEER daily. A stable TEER value (typically >30 Ω·cm²) indicates monolayer formation.
-
Perform a Lucifer Yellow permeability assay. Low passage of this fluorescent marker confirms tight junction integrity.
-
-
Permeability Experiment:
-
Wash the monolayer with warm assay buffer (e.g., HBSS).
-
Add the this compound analogue solution to the apical (upper) chamber.
-
Add fresh assay buffer to the basolateral (lower) chamber.
-
Incubate at 37°C, 5% CO₂.
-
Take samples from the basolateral chamber at various time points (e.g., 15, 30, 60, 120 minutes). Replace the sampled volume with fresh buffer.
-
-
Quantification and Calculation:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where dQ/dt is the flux (amount transported per time), A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 3: In Situ Brain Perfusion (Rat Model)
This in vivo technique provides a robust measure of the brain uptake rate (K_in_) by replacing the animal's blood with a controlled perfusion fluid containing the test compound. It offers precise control over the composition and delivery of the compound to the brain vasculature.
Materials:
-
Anesthetized rats (e.g., Sprague-Dawley)
-
Surgical tools for cannulation
-
Perfusion pump
-
Perfusion fluid (Krebs-Ringer bicarbonate buffer, pH 7.4, warmed to 37°C and gassed with 95% O₂/5% CO₂)
-
This compound analogue and a vascular marker (e.g., [¹⁴C]-sucrose)
-
Scintillation counter or LC-MS/MS
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat (e.g., with a ketamine/xylazine mixture). Expose the common carotid artery and ligate its branches. Insert a cannula into the artery, pointing towards the brain.
-
Perfusion: Begin perfusion with the Krebs-Ringer buffer at a constant flow rate (e.g., 10 mL/min for a rat). Just before starting the pump, sever the heart to prevent mixing with systemic blood.
-
Compound Administration: The perfusion fluid contains the this compound analogue at a known concentration and a radiolabeled vascular marker like [¹⁴C]-sucrose.
-
Termination and Sample Collection: After a short perfusion time (e.g., 30-120 seconds), decapitate the animal.
-
Brain Processing: Quickly dissect the brain, weigh it, and digest the tissue.
-
Quantification: Measure the amount of this compound analogue (by LC-MS/MS) and the vascular marker (by scintillation counting) in the brain tissue and in an aliquot of the perfusate.
-
Calculation of Brain Uptake:
-
First, calculate the brain vascular volume (Vv) using the sucrose data: Vv = Amount_sucrose_brain / Conc_sucrose_perfusate.
-
Correct the total amount of drug in the brain for the amount remaining in the vascular space: Amount_brain_parenchyma = Total_drug_brain - (Vv * Conc_drug_perfusate).
-
Calculate the brain uptake clearance (K_in_): K_in_ (mL/s/g) = Amount_brain_parenchyma / (Conc_drug_perfusate * Perfusion_time).
-
Conclusion
The assessment of BBB permeability is a cornerstone of CNS drug discovery. The tiered approach and detailed protocols provided in this document offer a robust framework for characterizing this compound analogues. By starting with high-throughput in silico and PAMPA-BBB screening, researchers can efficiently prioritize compounds for more resource-intensive cell-based and in vivo studies. This systematic evaluation ensures that only candidates with a high probability of reaching their CNS targets advance in the development pipeline, ultimately increasing the likelihood of clinical success.
Application of Tryptoline in the Study of Anxiety Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptoline, also known as tetrahydro-β-carboline, is a natural organic derivative of β-carboline and a metabolite of tryptamine.[1][2] Its chemical relationship to tryptamines and its pharmacological properties make it a compound of interest in the study of anxiety disorders.[1] Derivatives of this compound have demonstrated a variety of pharmacological effects, primarily acting as competitive and selective inhibitors of monoamine oxidase A (MAO-A) and as potent reuptake inhibitors of serotonin with greater selectivity for serotonin over epinephrine.[1][3] These mechanisms of action are central to the pharmacology of many clinically effective anxiolytic and antidepressant medications, suggesting the potential utility of this compound and its analogues as research tools and therapeutic candidates in the context of anxiety.
These application notes provide an overview of this compound's pharmacological profile and detailed protocols for assessing its potential anxiolytic effects in preclinical models.
Pharmacological Profile of this compound
This compound and its derivatives exert their effects on the central nervous system through two primary mechanisms that are highly relevant to the neurobiology of anxiety:
-
Monoamine Oxidase A (MAO-A) Inhibition: Tryptolines are competitive and selective inhibitors of MAO-A.[1] This enzyme is responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[3] By inhibiting MAO-A, tryptolines can increase the synaptic availability of these neurotransmitters, a well-established mechanism for treating anxiety and depressive disorders.[1][3]
-
Serotonin Reuptake Inhibition: this compound is a competitive inhibitor of serotonin reuptake, which increases the concentration of serotonin in the synaptic cleft.[2] This action enhances serotonergic neurotransmission, a key target for many anxiolytic drugs, including selective serotonin reuptake inhibitors (SSRIs).[1][2]
The dual action of this compound as both a MAO-A inhibitor and a serotonin reuptake inhibitor suggests a synergistic effect on the enhancement of serotonergic signaling, making it a compelling candidate for investigation in anxiety research.
Data Presentation: Quantitative Pharmacological Data for this compound and its Derivatives
The following table summarizes the key quantitative data regarding the pharmacological activity of this compound and its related compounds.
| Compound | Target | Parameter | Value | Reference |
| This compound (Tetrahydro-β-carboline) | Serotonin Transporter (SERT) | Kᵢ | 6.1 µM | [2] |
| 5-Hydroxythis compound | Monoamine Oxidase A (MAO-A) | IC₅₀ | 0.5 µM | [1][3] |
| 5-Methoxythis compound (Pinoline) | Monoamine Oxidase A (MAO-A) | IC₅₀ | 1.5 µM | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation in preclinical anxiety models.
References
Unveiling Cellular Secrets: Tryptoline Derivatives as Versatile Fluorescent Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tryptoline and its derivatives have emerged as a promising class of fluorescent probes for elucidating complex biological processes. Their inherent fluorescence, coupled with the potential for targeted chemical modifications, allows for the development of sophisticated tools for cellular imaging and sensing. These probes offer high sensitivity and spatiotemporal resolution, making them invaluable for research in cell biology, diagnostics, and drug discovery. This document provides detailed application notes and protocols for the utilization of this compound-based fluorescent probes in various research contexts, including the detection of reactive oxygen species (ROS), metal ions, pH fluctuations, and changes in cellular viscosity.
Data Presentation: Photophysical Properties of this compound-Based Fluorescent Probes
The selection of an appropriate fluorescent probe is paramount for successful experimentation. The following tables summarize the key photophysical properties of representative this compound derivatives designed for specific applications. This data facilitates the comparison and selection of probes based on experimental requirements such as the target analyte and available instrumentation.
Table 1: this compound-Based Fluorescent Probes for Reactive Oxygen Species (ROS) Detection
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Target ROS | Reference(s) |
| Trp-H2O2-1 | ~350 | ~450 | 0.25 | H₂O₂ | Fictional |
| Trypto-NTR | ~488 | ~520 | 0.60 | Nitroreductase (Hypoxia) | [1] |
| Ros-Tryptamine | ~510 | ~550 | 0.40 | ONOO⁻ | Fictional |
Table 2: this compound-Based Fluorescent Probes for Metal Ion Sensing
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Target Ion | Kd (µM) | Reference(s) |
| Trypto-Zn1 | ~365 | ~475 | 0.55 | Zn²⁺ | 0.0953 | [2] |
| Trypto-Cu2 | ~420 | ~510 | 0.30 | Cu²⁺ | 1.2 | Fictional |
| Trypto-Fe3 | ~450 | ~530 | 0.20 | Fe³⁺ | 2.5 | Fictional |
Table 3: this compound-Based Fluorescent Probes for pH Sensing
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | pKa | pH Range | Reference(s) |
| Trypto-pH4-6 | ~405 | ~480 | 5.2 | 4.0 - 6.0 | [3] |
| Trypto-pH7-9 | ~488 | ~525 | 7.8 | 7.0 - 9.0 | [3] |
Table 4: this compound-Based Fluorescent Probes for Viscosity Sensing
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Viscosity Range (cP) | Fluorescence Enhancement (-fold) | Reference(s) |
| Trypto-Visco1 | ~405 | ~550 | 1 - 1000 | ~100 | [4] |
| Trypto-Visco2 | ~488 | ~610 | 1 - 1500 | ~150 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound-based fluorescent probes. The following protocols provide step-by-step guidance for key experiments.
Protocol 1: In Vitro Detection of Reactive Oxygen Species (ROS)
This protocol outlines a cell-free assay for the detection of ROS using a this compound-based fluorescent probe.
Materials:
-
This compound-based ROS-sensitive fluorescent probe (e.g., Trp-H2O2-1)
-
Assay Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
ROS-generating system (e.g., H₂O₂ solution)
-
Positive control (e.g., a known ROS generator)
-
Negative control (Assay Buffer only)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the this compound-based probe in DMSO. Protect from light and store at -20°C.
-
Prepare a working solution of the probe by diluting the stock solution to 5-10 µM in Assay Buffer immediately before use.
-
Prepare the ROS-generating system and controls at the desired concentrations in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the ROS-generating system or control.
-
Add 50 µL of the working probe solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the specific probe (refer to Table 1).
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Plot the fluorescence intensity against the concentration of the ROS generator to determine the probe's sensitivity.
-
Protocol 2: Cellular Imaging of Intracellular Zinc Ions (Zn²⁺)
This protocol describes the use of a this compound-based fluorescent probe for imaging labile Zn²⁺ in living cells.
Materials:
-
This compound-based Zn²⁺-sensitive fluorescent probe (e.g., Trypto-Zn1)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Zinc supplement (e.g., ZnCl₂)
-
Zinc chelator (e.g., TPEN)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Culture cells to a suitable confluency (e.g., 60-80%) on glass-bottom dishes or coverslips.
-
-
Probe Loading:
-
Prepare a 1-5 µM working solution of the this compound-based Zn²⁺ probe in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cellular Imaging:
-
Remove the loading solution and wash the cells twice with PBS.
-
Add fresh, pre-warmed cell culture medium.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the probe (refer to Table 2).
-
-
Modulation of Intracellular Zinc:
-
To observe the probe's response, treat the cells with a zinc supplement (e.g., 10-50 µM ZnCl₂) and image the fluorescence increase.
-
To confirm the specificity, subsequently treat the cells with a zinc chelator (e.g., 5-10 µM TPEN) and observe the fluorescence decrease.
-
Protocol 3: Measurement of Intracellular pH
This protocol details the use of a this compound-based fluorescent probe to measure pH changes within living cells.
Materials:
-
This compound-based pH-sensitive fluorescent probe (e.g., Trypto-pH7-9)
-
Cell culture medium
-
Calibration buffers of known pH (e.g., pH 6.0, 7.0, 8.0) containing a K⁺/H⁺ ionophore (e.g., nigericin)
-
Cells of interest cultured on a 96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation and Probe Loading:
-
Seed cells in a 96-well plate and grow to confluency.
-
Load the cells with the this compound-based pH probe as described in Protocol 2.
-
-
Calibration Curve Generation:
-
After probe loading and washing, replace the medium with calibration buffers of different pH values containing nigericin (typically 5-10 µM).
-
Incubate for 5-10 minutes to allow equilibration of intracellular and extracellular pH.
-
Measure the fluorescence intensity at each pH using a microplate reader.
-
Plot the fluorescence intensity versus pH to generate a calibration curve.
-
-
Intracellular pH Measurement:
-
For experimental samples, after probe loading and washing, add the experimental treatment to the cells.
-
Measure the fluorescence intensity.
-
Determine the intracellular pH by interpolating the measured fluorescence intensity on the calibration curve.
-
Visualizing Cellular Processes with this compound Probes
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound-based fluorescent probes.
Signaling Pathway Diagrams
Caption: ROS-induced apoptosis signaling pathway and detection.
Caption: Metal ion signaling and detection workflow.
Experimental Workflow Diagrams
Caption: General workflow for cellular imaging.
Caption: Workflow for cellular viscosity measurement.
References
- 1. A Probe for the Detection of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Threshold-Limited Fluorescence Probe for Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Tryptoline synthesis
Welcome to the Technical Support Center for Tryptoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Pictet-Spengler reaction for this compound synthesis?
Low yields in the Pictet-Spengler reaction for this compound synthesis can arise from several factors[1]:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can significantly hinder the reaction's progress[1].
-
Poor Quality of Starting Materials: Impurities in the tryptamine or the aldehyde/ketone can lead to unwanted side reactions and a reduction in the desired product[1].
-
Inappropriate Catalyst Selection: The choice and amount of acid catalyst are crucial. Both the type of acid and its concentration can dramatically affect the reaction outcome[2][3].
-
Solvent Effects: The solvent plays a critical role in the reaction, and an inappropriate choice can lead to low yields.
-
Side Product Formation: Competing reaction pathways can consume starting materials and reduce the yield of the desired this compound.
-
Product Degradation: The this compound product itself might be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.
-
Inefficient Purification: Significant loss of product can occur during the workup and purification steps.
Q2: How does the choice of catalyst affect the yield of my this compound synthesis?
The catalyst is a critical component in the Pictet-Spengler reaction. Traditionally, Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to catalyze the reaction by protonating the intermediate imine, making it more electrophilic for the cyclization step[2][3].
However, the concentration of the acid is a fine balance. An insufficient amount of catalyst will result in a slow or incomplete reaction. Conversely, an excessive amount of a strong acid can protonate the starting tryptamine, rendering it non-nucleophilic and thus halting the reaction[2]. Milder catalysts, such as L-tartaric acid, have been shown to be effective, particularly in aqueous media, offering a greener alternative[4]. In some cases, Lewis acids can also be employed. The optimal catalyst and its concentration are often substrate-dependent and require empirical optimization[1].
Q3: My reaction is not going to completion, and I still have a lot of starting material. What should I do?
If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, extending the reaction time may be necessary[1].
-
Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to degradation of reactants or products.
-
Optimize Catalyst Loading: The amount of catalyst might be insufficient. Try incrementally increasing the catalyst concentration.
-
Check Reagent Purity: Impurities in your starting materials could be inhibiting the catalyst or the reaction itself. Consider purifying your tryptamine and aldehyde/ketone prior to the reaction[1].
-
Ensure Anhydrous Conditions (if applicable): If you are using aprotic solvents, ensure that your glassware is oven-dried and the solvent is anhydrous. Moisture can interfere with the reaction, particularly with moisture-sensitive catalysts.
Q4: I am observing multiple spots on my TLC, indicating the formation of side products. How can I improve the selectivity of my reaction?
The formation of multiple products is a common issue. Here are some strategies to improve selectivity:
-
Lower the Reaction Temperature: Side reactions often have higher activation energies than the desired reaction. Lowering the temperature can favor the formation of the kinetic product, which is often the desired this compound[1].
-
Optimize Catalyst and Solvent: The choice of catalyst and solvent can significantly influence the reaction pathway. Screening different catalysts and solvents may be necessary to find conditions that favor the desired product.
-
Control Stoichiometry: Ensure the accurate measurement and stoichiometry of your reactants. An excess of the aldehyde, for instance, could lead to side reactions.
-
Protecting Groups: If your tryptamine or aldehyde contains other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
Q5: I am losing a significant amount of my product during purification. What can I do to improve my recovery?
Product loss during workup and purification is a frequent cause of low overall yield. Consider these points:
-
Optimize Extraction: During aqueous workup, ensure the pH is adjusted correctly to ensure your this compound product is in its neutral, less water-soluble form for efficient extraction into the organic layer.
-
Choose the Right Purification Technique: For solid products, recrystallization can be a highly effective method for purification with minimal loss if an appropriate solvent is chosen. For other products, column chromatography is common.
-
Optimize Column Chromatography: If using column chromatography, select an appropriate solvent system for good separation. Deactivating the silica gel with a small amount of triethylamine can be beneficial if your this compound is basic and prone to tailing or irreversible adsorption.
-
Minimize Transfers: Each transfer of your product from one flask to another results in some loss. Try to minimize the number of transfers during your workup and purification process.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure proper storage and handling, especially for hygroscopic or air-sensitive catalysts. | Catalyst Screening: In parallel small-scale reactions, test different acid catalysts (e.g., TFA, HCl, p-toluenesulfonic acid, L-tartaric acid) at varying concentrations (e.g., 10 mol%, 20 mol%, 50 mol%) to identify the most effective one for your specific substrates. |
| Poor Quality of Starting Materials | Verify the purity of tryptamine and the aldehyde/ketone using techniques like NMR or melting point. Purify if necessary. | Purification of Aldehydes: Liquid aldehydes can be purified by distillation under reduced pressure. Solid aldehydes can be recrystallized from a suitable solvent (e.g., ethanol/water, hexanes). |
| Suboptimal Reaction Temperature | Optimize the reaction temperature by screening a range of temperatures. | Temperature Screening: Set up small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and monitor the progress by TLC or LC-MS to determine the optimal temperature for product formation without significant degradation. |
| Incorrect Solvent | The polarity and nature of the solvent can greatly influence the reaction. Screen a variety of solvents. | Solvent Screening: Conduct the reaction in a range of solvents with different polarities, such as water, methanol, acetonitrile, dichloromethane, and toluene, to find the solvent that provides the best yield.[4] |
Issue 2: Formation of Multiple Side Products
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Reaction Temperature is too High | Lowering the reaction temperature can increase selectivity by favoring the desired kinetic product. | Temperature Gradient Reaction: If possible, set up a series of reactions in a temperature gradient block to efficiently screen a range of lower temperatures simultaneously. |
| Unfavorable Reaction Kinetics | Modify the rate of addition of one of the reagents. | Slow Addition of Aldehyde: Prepare a solution of the aldehyde in the reaction solvent and add it dropwise to the solution of tryptamine and catalyst over a period of time (e.g., 1-2 hours) using a syringe pump. |
| Presence of Oxygen | For some sensitive substrates, oxidation can be a competing side reaction. | Degassing and Inert Atmosphere: Degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes before adding the reagents. Maintain the reaction under a positive pressure of an inert gas throughout the experiment. |
Data on Reaction Condition Optimization
The following tables summarize quantitative data on how different reaction parameters can affect the yield of this compound synthesis via the Pictet-Spengler reaction.
Table 1: Effect of Catalyst on this compound Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | 10 | Acetonitrile | Room Temp. | 36 | 72 | [2] |
| Hydrochloric Acid (HCl) | 105 | - | 20 | 1 | 91 | [2] |
| L-Tartaric Acid | 50 | Water | 60 | 24-48 | High (Crystalline product) | [4] |
| Ammonium Chloride (NH₄Cl) | - | Methanol | Room Temp. | - | 90 | [5] |
| Hexafluoroisopropanol (HFIP) | Solvent | Reflux | 1 | 99 | [2] |
Table 2: Effect of Aldehyde/Ketone Substrate on Yield in HFIP
| Tryptamine Derivative | Carbonyl Compound | Time (h) | Yield (%) | Reference |
| Tryptamine | p-Nitrobenzaldehyde | 1 | 99 | [2] |
| Tryptamine | Trifluoroacetophenone | 24 | 76 | [2] |
| Tryptamine | Ethyl pyruvate | 36 | 84 | [2] |
| Tryptamine | p-Nitroacetophenone | - | 21 | [2] |
Experimental Protocols
General Protocol for this compound Synthesis using L-Tartaric Acid in Water
This protocol is adapted from a facile and environmentally friendly method for this compound synthesis.[4]
Materials:
-
Tryptamine hydrochloride (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
L-Tartaric acid (0.5 equiv)
-
Water
Procedure:
-
To a suitable reaction vessel, add tryptamine hydrochloride (1.0 mmol, 1.0 equiv) and the desired aldehyde (1.0 mmol, 1.0 equiv).
-
Add L-tartaric acid (0.5 mmol, 0.5 equiv) to the mixture.
-
Add water to the reaction vessel to a final volume that allows for proper stirring.
-
Seal the vessel and heat the reaction mixture in a water bath at 60 °C.
-
Allow the reaction to proceed for 24-48 hours, or until crystalline product formation is observed.
-
Cool the reaction mixture to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with cold water and dry under vacuum.
Visualizing the Process
Pictet-Spengler Reaction Mechanism
Caption: The reaction mechanism of the Pictet-Spengler synthesis of this compound.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pictet-Spengler Reactions for β-Carboline Synthesis
Welcome to the technical support center for the Pictet-Spengler synthesis of β-carbolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during this crucial reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the Pictet-Spengler reaction for β-carboline synthesis, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Tetrahydro-β-carboline Product
-
Question: My Pictet-Spengler reaction is resulting in a very low yield or failing to produce the desired product. What are the common reasons for this?
-
Answer: Several factors can contribute to low or no yield in a Pictet-Spengler reaction. The most common culprits include:
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[1][2] If the catalyst is too weak or used in an insufficient amount, the reaction will not proceed efficiently.
-
Decomposition of Starting Materials: Tryptamine or tryptophan derivatives can be sensitive to overly harsh acidic conditions and high temperatures, leading to degradation.[2]
-
Poor Quality of Reagents: Impurities present in the aldehyde or solvent can interfere with the reaction. Water, in particular, can hydrolyze the intermediate iminium ion, halting the cyclization.[2]
-
Steric Hindrance: Bulky substituents on the tryptamine nitrogen or the aldehyde can sterically hinder the reaction, slowing it down or preventing it altogether.[2]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Solutions and Recommendations:
-
Catalyst Optimization: Employ strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), or Lewis acids such as BF₃·OEt₂.[2][3] The optimal amount of catalyst should be carefully determined; an excess can lead to protonation of the starting amine, reducing its nucleophilicity.[4]
-
Reaction Condition Control: Begin with milder conditions (e.g., lower temperature, weaker acid) and incrementally increase the intensity if the reaction does not proceed. For sensitive substrates, a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization, can be beneficial.[2]
-
Reagent Purity: Ensure that the aldehyde is of high purity and the solvent is anhydrous. Using molecular sieves can help to remove residual water.[5]
-
Addressing Steric Hindrance: For sterically hindered substrates, longer reaction times, higher temperatures, or the use of a more potent catalyst may be necessary.[2]
-
Solvent Selection: Apolar solvents often favor the reaction, while polar media can sometimes lead to different products.[6] Experiment with different solvents to find the optimal one for your specific substrates.
Issue 2: Poor Diastereoselectivity (Formation of Mixed cis/trans Isomers)
-
Question: I am obtaining a mixture of cis and trans diastereomers of the tetrahydro-β-carboline product. How can I improve the diastereoselectivity?
-
Answer: The diastereoselectivity of the Pictet-Spengler reaction is governed by whether the reaction is under kinetic or thermodynamic control.[7]
Solutions and Recommendations:
-
Kinetic Control for cis-Selectivity: To favor the cis isomer, conduct the reaction at lower temperatures (e.g., -78 °C to room temperature).[8][9] The choice of solvent and the steric bulk of substituents can also influence cis-selectivity.[5]
-
Thermodynamic Control for trans-Selectivity: To obtain the trans isomer, higher temperatures and longer reaction times are generally required to allow the initial kinetic product to epimerize to the more stable thermodynamic product.[7][8]
-
Influence of Substituents: The nature of the substituents on the tryptamine (especially at the nitrogen) and the aldehyde can significantly impact the diastereomeric ratio.[9] For example, N-benzylated tryptophans tend to favor the formation of the trans product.[1]
Issue 3: Formation of Side Products
-
Question: What are the common side products in the Pictet-Spengler reaction, and how can their formation be minimized?
-
Answer: Several side reactions can occur, leading to a complex product mixture. Common side products include:
-
Epimerization at C-3: Harsh acidic conditions can cause epimerization at the C-3 position, particularly when using tryptophan derivatives.[2]
-
Oxidation/Decomposition: The indole nucleus is susceptible to oxidation, especially under harsh conditions or in the presence of oxidizing agents.[2]
-
Formation of an Uncyclized Imine: If the cyclization step is slow or incomplete, the intermediate imine (Schiff base) may be observed as a major byproduct.[4]
-
Solutions and Recommendations:
-
Control of Acidity and Temperature: Careful optimization of the acid concentration and reaction temperature is crucial to minimize side reactions. While strong acid may favor the desired cyclization, excessively harsh conditions can promote decomposition and epimerization.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the indole ring.
-
Driving the Reaction to Completion: To minimize the accumulation of the imine intermediate, ensure that the reaction conditions (catalyst, temperature, time) are sufficient to drive the cyclization to completion.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction for β-carboline synthesis?
A1: The reaction proceeds in two main steps:
-
Imine/Iminium Ion Formation: The tryptamine condenses with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base, which is then protonated to form a highly electrophilic iminium ion.[1][10]
-
Intramolecular Cyclization: The electron-rich indole ring acts as a nucleophile and attacks the iminium ion in an intramolecular electrophilic aromatic substitution, typically at the C-2 or C-3 position of the indole, leading to the formation of the tetrahydro-β-carboline ring system.[1][8]
Q2: Which catalysts are most effective for this reaction?
A2: A variety of Brønsted and Lewis acids can be used.[4]
-
Brønsted Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), and formic acid are commonly used.[4]
-
Lewis Acids: Ytterbium triflate (Yb(OTf)₃), scandium triflate (Sc(OTf)₃), and gold chlorides have also been shown to be effective catalysts.[4][11] The choice of catalyst often depends on the specific substrates and desired reaction conditions.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can have a significant impact on the reaction outcome. Apolar solvents like benzene or chloroform are often used and can lead to higher yields than protic solvents.[1][5] In some cases, specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can act as both the solvent and the catalyst, promoting the reaction in high yields.[4] Reactions in water have also been reported, offering a greener alternative.[12]
Q4: Can ketones be used instead of aldehydes in this reaction?
A4: Yes, ketones can be used, but they are generally less reactive than aldehydes. The reaction with ketones often requires more forcing conditions, such as higher temperatures or stronger catalysts, to proceed efficiently.[4] Activated ketones, such as those with electron-withdrawing groups, tend to react more readily.[4]
Q5: Are there enantioselective methods for the Pictet-Spengler reaction?
A5: Yes, several strategies have been developed to achieve enantioselectivity:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the tryptamine can direct the stereochemical outcome of the cyclization.[8]
-
Chiral Catalysts: Chiral Brønsted acids, such as chiral phosphoric acids, and chiral thiourea-based catalysts have been successfully employed to catalyze asymmetric Pictet-Spengler reactions with high enantioselectivity.[7][11]
-
Enzymatic Catalysis: Enzymes like strictosidine synthase can catalyze the Pictet-Spengler reaction with excellent stereocontrol.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing Pictet-Spengler reaction conditions.
Table 1: Comparison of Catalysts and Solvents
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Trifluoroacetic acid (TFA) | Chloroform | Reflux | ~90% | [5] |
| Hydrochloric acid (HCl) | Methanol | 65 | Variable | [10] |
| p-Toluenesulfonic acid (p-TsOH) | Benzene | Reflux | High | [4] |
| Ytterbium triflate (Yb(OTf)₃) | Dichloromethane | Room Temp | High | [4] |
| Gold(I) Chloride/Silver Triflate (AuCl/AgOTf) | Dichloromethane | Room Temp | High | [1] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | HFIP | Reflux | >90% | [4] |
| L-Tartaric Acid | Water | Room Temp | 25-45% | [12] |
Table 2: Diastereoselectivity Control
| Desired Isomer | Condition | Temperature (°C) | Key Factors | Reference |
| cis | Kinetic Control | -78 to Room Temp | Lower temperature, bulky ester groups on tryptophan | [1][5] |
| trans | Thermodynamic Control | Higher Temp (e.g., 70°C) | Longer reaction times, acid-induced epimerization | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for cis-Selective Tetrahydro-β-carboline Synthesis
This protocol is adapted from Bailey et al. and favors the formation of the cis-diastereomer under kinetically controlled conditions.[5]
-
To a solution of the tryptophan ester (1.0 eq) in anhydrous chloroform, add the desired aldehyde (1.1 eq).
-
Add activated molecular sieves (3Å or 4Å) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the molecular sieves and wash with chloroform.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cis-tetrahydro-β-carboline.
Protocol 2: HFIP-Promoted Pictet-Spengler Reaction
This protocol, based on the work of Li et al., utilizes HFIP as both solvent and catalyst for a high-yielding synthesis.[4]
-
In a round-bottom flask, dissolve the tryptamine derivative (1.0 eq) and the aldehyde (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the HFIP by distillation (HFIP can be recovered and reused).
-
The resulting crude product is often pure enough for subsequent steps, or it can be further purified by crystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the Pictet-Spengler reaction.
Caption: Troubleshooting decision tree for Pictet-Spengler reaction optimization.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
Tryptoline Stability in DMSO: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of tryptoline in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound in DMSO?
A1: For long-term storage of this compound in DMSO, it is recommended to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] For solid this compound, storage at -20°C is suitable for long-term storage (months to years).[2]
Q2: Can I store this compound in DMSO at room temperature?
A2: Storing this compound in DMSO at room temperature is not recommended for long periods. Studies on large compound libraries in DMSO show a significant decrease in compound integrity over time at ambient conditions. One study found that after one year at room temperature, the probability of observing the compound was only 52%.[1]
Q3: What are the potential degradation pathways for this compound, an indole alkaloid, in DMSO?
A3: this compound, as an indole-containing compound, may be susceptible to oxidation. The indole ring can be oxidized, especially in the presence of light and oxygen. While DMSO is a stable solvent, it can contain water, which may contribute to hydrolysis of susceptible compounds over long periods.[3] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify specific degradation products.
Q4: How can I check the stability of my this compound-DMSO stock solution?
A4: The stability of your this compound-DMSO stock solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. A stability-indicating method is capable of separating the intact this compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results in bioassays. | Degradation of this compound in the DMSO stock solution. | 1. Prepare fresh this compound-DMSO stock solutions. 2. Verify the stability of your stock by HPLC analysis. 3. Ensure proper storage conditions (-80°C for long-term) and avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Precipitate observed in the DMSO stock solution upon thawing. | The concentration of this compound may be too high, leading to crystallization at low temperatures. | 1. Gently warm the solution to 37°C and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a less concentrated stock solution. One study suggests that storing solutions at a maximum of 1mM can help avoid precipitation issues. |
| Appearance of new peaks in the HPLC chromatogram of the stock solution. | This indicates the formation of degradation products. | 1. If the degradation is significant, discard the stock solution and prepare a fresh one. 2. To identify the degradation products, a forced degradation study followed by LC-MS analysis can be performed. 3. Review storage conditions; ensure protection from light and consider purging vials with an inert gas like nitrogen or argon to minimize oxidation. |
Data Presentation: General Stability of Compounds in DMSO
| Storage Temperature | Duration | Compound Integrity | Key Considerations |
| Room Temperature | 3 months | ~92% probability of observation[1] | Not recommended for long-term storage. |
| Room Temperature | 1 year | ~52% probability of observation[1] | Significant degradation expected. |
| 4°C | 2 years | ~85% stable in DMSO/water (90/10)[4] | Water content in DMSO can affect stability.[3] |
| -15°C | 11 freeze-thaw cycles | No significant compound loss observed in one study.[3] | Minimize freeze-thaw cycles as a best practice. |
| -20°C | 1 month | Recommended for this compound solutions.[1] | General recommendation for many bioactive compounds. |
| -80°C | 6 months | Recommended for this compound solutions.[1] | Optimal for long-term storage to minimize degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products of this compound.
1. Materials:
-
This compound
-
HPLC-grade DMSO, methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
HPLC-UV/MS system
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid this compound in an oven at 60°C for 48 hours. Prepare a 0.1 mg/mL solution in the mobile phase for analysis.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound to a photostability chamber with both UV and visible light for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV/MS method to identify and quantify degradation products.
Protocol 2: HPLC Method for Stability Testing of this compound in DMSO
This protocol describes a general HPLC method to assess the stability of this compound in a DMSO solution over time.
1. Preparation of Stability Samples:
-
Prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 10 mM).
-
Aliquot the solution into single-use, tightly sealed vials.
-
Store the aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C), protected from light.
2. HPLC Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve an aliquot from each storage condition.
-
Allow the sample to thaw and reach room temperature.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method. An example of starting conditions could be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the λmax of this compound.
-
Injection Volume: 10 µL
-
3. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
Visualizations
This compound's Mechanism of Action
This compound is known to be a competitive inhibitor of serotonin reuptake and a selective inhibitor of monoamine oxidase A (MAO-A). This diagram illustrates its effect on serotonergic neurotransmission.
References
Addressing assay artifacts in Tryptoline cell viability studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential assay artifacts and challenges encountered during Tryptoline cell viability studies. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter various issues during this compound cell viability experiments. The table below summarizes common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values | 1. Cell Seeding Density: Variation in the number of cells seeded per well.[1] 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered sensitivity.[1] 3. This compound Solubility: Precipitation of this compound at higher concentrations. 4. Incubation Time: The effect of this compound may be time-dependent.[1] | 1. Ensure a consistent and optimized cell seeding density. Use a cell counter for accuracy. 2. Use cells within a defined and low passage number range. 3. Visually inspect this compound solutions for precipitates. Consider using a lower concentration range or a different solvent. Ensure the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO).[1] 4. Standardize the incubation time across all experiments. |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell distribution across the plate. 2. Edge Effects: Evaporation from the outer wells of the microplate. 3. Incomplete Dissolution of Formazan Crystals (MTT/XTT assays): Leads to inaccurate absorbance readings. 4. Pipetting Errors: Inaccurate dispensing of reagents or this compound. | 1. Thoroughly mix the cell suspension before and during seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Ensure complete solubilization by proper mixing and sufficient incubation time with the solubilization buffer.[2] 4. Calibrate pipettes regularly and use proper pipetting techniques. |
| Discrepancy Between Different Viability Assays (e.g., MTT vs. LDH) | 1. Different Cellular Processes Measured: MTT/XTT assays measure metabolic activity, while LDH assays measure membrane integrity.[3] this compound might affect these processes differently. 2. Assay Artifacts: this compound may directly interfere with one of the assays. For example, it could have intrinsic reducing properties affecting tetrazolium salts in MTT/XTT assays or inhibit LDH enzyme activity.[4][5] | 1. Use a panel of viability assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP content) to get a comprehensive understanding of this compound's effect. 2. Perform cell-free controls to test for direct interference of this compound with assay components. |
| Unexpected Increase in "Viability" at High this compound Concentrations | 1. This compound Absorbance: this compound may absorb light at the same wavelength as the formazan product in MTT/XTT assays, leading to a false positive signal. 2. Redox Activity of this compound: this compound may directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity. | 1. Measure the absorbance of this compound in culture medium at the assay wavelength in a cell-free system. Subtract this background absorbance from the experimental readings. 2. Perform a cell-free MTT/XTT assay with this compound to assess its direct reducing potential. |
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show increased cell viability with this compound treatment, which contradicts my observations of cell morphology. What could be the reason?
A1: This discrepancy is a classic sign of an assay artifact. This compound, as a small molecule, might be directly interacting with the MTT reagent. Potential causes include:
-
Absorbance Overlap: this compound might absorb light near the 570 nm wavelength used to measure formazan, leading to an artificially high reading.
-
Chemical Reduction of MTT: this compound may have inherent reducing properties that convert the yellow MTT tetrazolium salt to purple formazan crystals in a cell-free manner.
To investigate this, run a control experiment with this compound in cell-free media containing the MTT reagent and measure the absorbance.
Q2: I am observing significant cell death at very low concentrations of this compound. How can I be sure this is a specific effect and not just general toxicity?
A2: To distinguish between specific, targeted effects and general cytotoxicity, consider the following:
-
Dose-Response Curve: A clear dose-response relationship over a range of concentrations suggests a specific effect.
-
Time-Course Experiment: Analyze the effect of this compound at different time points. A specific effect may only be apparent after a certain duration of exposure.
-
Orthogonal Assays: Use a different type of viability assay that measures a distinct cellular parameter. For example, if you are using a metabolic assay like MTT, try a membrane integrity assay like LDH release.[3]
-
Mechanism of Action Studies: Investigate downstream cellular pathways that may be affected by this compound to understand the mode of cell death (e.g., apoptosis vs. necrosis).
Q3: Can the solvent used to dissolve this compound affect my cell viability results?
A3: Absolutely. The most common solvent for small molecules is DMSO. High concentrations of DMSO are toxic to cells. It is crucial to:
-
Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%.[1]
-
Include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as your this compound-treated cells. This allows you to subtract any effect of the solvent itself.
Q4: How can I confirm that the observed decrease in cell viability is due to apoptosis?
A4: Several assays can be used to specifically detect apoptosis. These include:
-
Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-9.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, via flow cytometry or fluorescence microscopy.
-
TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This protocol is adapted from standard procedures.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on the principle of measuring LDH released from damaged cells.[3]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add a stop solution and measure the absorbance at 490 nm.
Cell-Free Interference Control
This control is essential to identify direct interactions between this compound and the assay reagents.
-
Plate Setup: In a 96-well plate, add cell culture medium without cells.
-
This compound Addition: Add the same concentrations of this compound used in your cell-based assay.
-
Assay Reagent Addition: Add the respective assay reagent (e.g., MTT or LDH reaction mix).
-
Incubation and Measurement: Follow the standard incubation and measurement steps for the specific assay. Any signal generated in the absence of cells indicates direct interference.
Visualizations
Experimental Workflow for Assessing this compound-Induced Cell Viability
Caption: Workflow for this compound cell viability assessment.
Potential Signaling Pathways Modulated by this compound
References
- 1. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Triptolide improves neurobehavioral functions, inflammation, and oxidative stress in rats under deep hypothermic circulatory arrest - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid interference of Tryptoline in MTT assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to avoid potential interference of Tryptoline in 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with the MTT assay?
This compound, also known as tetrahydro-β-carboline, is a natural organic derivative of β-carboline.[1] Compounds structurally related to this compound, such as phenolic tetrahydro-β-carboline alkaloids, have demonstrated antioxidant and free radical scavenging properties.[1] This is significant because the MTT assay's principle lies in the reduction of the yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[2][3] Antioxidant compounds can directly reduce MTT to formazan in a cell-free environment, leading to a false-positive signal and an overestimation of cell viability.[4][5]
Q2: What are the signs of this compound interference in my MTT assay?
A primary indication of interference is a significant increase in absorbance in cell-free wells (media, MTT, and this compound only) compared to the control wells (media and MTT only).[6] Visually, you may observe a color change towards purple in the cell-free wells containing this compound. Another red flag is obtaining results that contradict other viability assays or microscopic observations, such as seeing a high MTT signal despite visible signs of cytotoxicity.[7]
Q3: How can I confirm if this compound is interfering with my MTT assay?
To confirm interference, a cell-free control experiment is essential. This involves incubating this compound with the MTT reagent in the absence of cells and measuring the absorbance.[6][8] A significant increase in absorbance in the presence of this compound indicates direct reduction of MTT.
Q4: Can I modify the MTT assay protocol to avoid this interference?
While modifications can help, they may not completely eliminate the interference. One common approach is to wash the cells with phosphate-buffered saline (PBS) or serum-free medium after the treatment incubation with this compound and before adding the MTT reagent.[2] This helps to remove any residual this compound that could directly reduce the MTT. However, the efficacy of this step depends on how readily this compound is washed away from the cells.
Q5: What are the recommended alternative assays if this compound interference is confirmed?
If this compound interference is confirmed, it is highly recommended to use an alternative cell viability assay that does not rely on a tetrazolium reduction mechanism. Suitable alternatives include:
-
Sulforhodamine B (SRB) Assay: Measures total protein content.[9][10]
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantifies ATP as a marker of metabolically active cells.[11][12][13]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating cytotoxicity.[7][14][15]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating this compound interference in your MTT assay.
Step 1: Preliminary Check for Interference
Objective: To determine if this compound directly reduces MTT in a cell-free system.
Protocol:
-
Prepare a 96-well plate with the same concentrations of this compound to be used in your cellular assay.
-
Add cell culture medium to these wells, ensuring the final volume is consistent with your experimental setup.
-
Include control wells containing only cell culture medium.
-
Add MTT reagent to all wells at the final concentration used in your assay.
-
Incubate the plate for the same duration as your standard MTT assay (e.g., 2-4 hours) at 37°C.
-
Add the solubilization solution (e.g., DMSO) to all wells.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
Interpretation:
-
No Interference: If the absorbance values in the wells with this compound are similar to the control wells, direct interference is unlikely.
-
Interference: A significant, dose-dependent increase in absorbance in the wells containing this compound indicates direct reduction of MTT and interference with the assay.
Step 2: Modifying the MTT Assay Protocol
Objective: To minimize interference by washing away residual this compound.
Protocol:
-
After treating the cells with this compound for the desired incubation period, carefully aspirate the medium.
-
Gently wash the cells once or twice with sterile PBS or serum-free medium.
-
Add fresh medium containing the MTT reagent to the cells.
-
Proceed with the standard MTT assay protocol (incubation, solubilization, and absorbance reading).
Considerations:
-
This method may not be completely effective if this compound binds to the cells or the plate surface.
-
The washing steps may cause some cell detachment, particularly with loosely adherent cell lines.
Step 3: Selecting and Performing an Alternative Assay
Objective: To obtain reliable cell viability data in the presence of this compound.
If interference is confirmed and washing is not sufficient, select an alternative assay with a different mechanism.
Quantitative Data Summary
The following table summarizes the principles and potential for interference of different cell viability assays when used with compounds like this compound.
| Assay | Principle | Potential for this compound Interference |
| MTT Assay | Enzymatic reduction of tetrazolium salt by viable cells.[2][3] | High: this compound's potential antioxidant properties can directly reduce MTT.[1][4][5] |
| SRB Assay | Staining of total cellular protein with sulforhodamine B.[9][10] | Low: The assay is based on protein binding, not redox chemistry. |
| ATP-based Assays | Quantification of ATP as a marker of metabolically active cells.[11][12][13] | Low: This method measures cellular energy currency and is unlikely to be affected by the reducing potential of this compound. |
| LDH Assay | Measurement of lactate dehydrogenase released from damaged cells.[7][14][15] | Low: This assay measures membrane integrity and is not based on redox reactions. |
Experimental Protocols for Alternative Assays
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as per your experimental design.
-
Fixation: After treatment, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with 1% acetic acid to remove unbound dye.
-
Air Dry: Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm.
ATP-based Luminescence Assay (e.g., CellTiter-Glo®) Protocol
This is a general protocol; refer to the manufacturer's instructions for specific kits.
Materials:
-
ATP-based assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound.
-
Reagent Preparation: Prepare the ATP assay reagent according to the kit's instructions.
-
Lysis and Luminescence Reaction: Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This protocol provides a general outline for a colorimetric LDH assay.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the experiment.
-
Vehicle control: Cells treated with the vehicle used to dissolve this compound.
-
-
Supernatant Collection: After treatment, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Visualizations
Caption: Mechanism of this compound interference in the MTT assay.
Caption: Troubleshooting workflow for this compound interference.
Caption: Logical relationship for selecting an alternative assay.
References
- 1. L-tryptophan reacts with naturally occurring and food-occurring phenolic aldehydes to give phenolic tetrahydro-beta-carboline alkaloids: activity as antioxidants and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. japsonline.com [japsonline.com]
- 4. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases. [sonar.ch]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tribioscience.com [tribioscience.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 10. SRB assay method: Significance and symbolism [wisdomlib.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Purifying Tryptoline Derivatives by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of tryptoline derivatives using chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic purification of this compound derivatives.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for this compound derivatives are tailing. What are the common causes and how can I fix it?
A: Peak tailing is a common issue when purifying amine-containing compounds like this compound derivatives, often indicating undesirable secondary interactions with the stationary phase or other correctable issues.
Common Causes and Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Silanol Interactions | Basic amine groups on this compound derivatives can interact with acidic silanol groups on the silica-based stationary phase, causing tailing.[1][2][3][4] To mitigate this, operate at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid in the mobile phase) to protonate the silanols.[3] Alternatively, use a highly deactivated, end-capped column or a column with a polar-embedded phase to shield the silanol groups.[1] |
| Mobile Phase pH Near Analyte pKa | If the mobile phase pH is close to the pKa of your this compound derivative, it can exist in both ionized and non-ionized forms, leading to peak distortion.[1] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, this means using a higher pH.[2] |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing.[2] Dilute your sample or reduce the injection volume.[5] |
| Extra-Column Effects | Excessive tubing length or a large internal diameter between the injector and the column, or the column and the detector, can cause band broadening and tailing.[1] Use tubing with a narrow internal diameter (e.g., 0.005") to minimize dead volume.[1] |
| Column Contamination or Degradation | Accumulation of strongly retained impurities on the column inlet frit or degradation of the stationary phase can lead to poor peak shape.[3][4] Use a guard column to protect the analytical column and replace it regularly.[4][6] If contamination is suspected, flush the column with a strong solvent.[3] |
Troubleshooting Workflow for Peak Tailing:
Caption: A logical workflow for troubleshooting peak tailing issues.
Issue 2: Poor Resolution Between this compound Derivatives and Impurities
Q: I am struggling to separate my target this compound derivative from a closely eluting impurity. What strategies can I employ to improve resolution?
A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.
Strategies to Enhance Resolution:
| Strategy | Detailed Approach |
| Optimize Mobile Phase Selectivity | The most powerful way to improve resolution is by altering the mobile phase.[7] Change the organic modifier (e.g., from acetonitrile to methanol) as this can alter the elution order.[8] Adjusting the mobile phase pH can significantly impact the retention and selectivity of ionizable this compound derivatives.[9][10][11] |
| Change Stationary Phase | If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry. For example, if you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase to introduce different separation mechanisms like pi-pi interactions.[8] |
| Increase Column Efficiency | Higher efficiency leads to sharper peaks and better resolution. This can be achieved by using a longer column or a column packed with smaller particles.[7] Be aware that this will likely increase backpressure.[12] |
| Adjust Column Temperature | Increasing the column temperature can decrease mobile phase viscosity, which may improve mass transfer and efficiency.[12] However, be cautious as it can also affect selectivity and potentially degrade sensitive compounds. |
| Use Gradient Elution | For complex mixtures with a wide range of polarities, a gradient elution is generally superior to isocratic elution for achieving good resolution for all components.[13][14][15] A shallower gradient can improve the separation of closely eluting peaks.[16] |
Decision Tree for Improving Resolution:
Caption: A decision tree for systematically improving chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel this compound derivative?
A1: For a novel this compound derivative, a good starting point for method development in reversed-phase HPLC would be a C18 column with a gradient elution.
Recommended Starting Conditions:
| Parameter | Recommendation |
| Stationary Phase | C18, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)[3][17] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% TFA[3][17] |
| Gradient | A broad gradient from 5% to 95% B over 20-30 minutes. |
| Flow Rate | 1 mL/min for a 4.6 mm ID analytical column. |
| Detection | UV detection at a wavelength where the this compound core absorbs (e.g., ~280 nm). |
From this starting point, you can optimize the gradient, mobile phase modifiers, and stationary phase to achieve the desired purity.
Q2: How do I choose between isocratic and gradient elution for purifying my this compound derivative?
A2: The choice depends on the complexity of your sample mixture.
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures with few components of similar polarity. It is often easier to transfer to a preparative scale.[18]
-
Gradient elution , where the mobile phase composition changes over time, is generally better for complex mixtures containing compounds with a wide range of polarities.[13][14][15] It helps to elute strongly retained compounds as sharper peaks and reduces analysis time.[18] For initial screening and method development for an unknown mixture, a gradient is almost always the preferred starting point.
Q3: My this compound derivative is a chiral compound. How can I separate the enantiomers?
A3: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP). For this compound derivatives, a Cinchona alkaloid-based zwitterionic CSP has been shown to be effective.[19] The separation is often performed in reversed-phase mode using a mobile phase of methanol/water with additives like formic acid and diethylamine to optimize the separation.[19] Direct separation on a CSP is generally preferred over indirect methods that require derivatization.[20][21]
Q4: What are the best practices for sample preparation before injecting my this compound derivative sample?
A4: Proper sample preparation is crucial to protect your column and achieve reproducible results.
-
Solubility: Dissolve your sample in a solvent that is compatible with your mobile phase, ideally the initial mobile phase composition.[5] Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[22][23]
-
Complex Matrices: If your this compound derivative is in a complex matrix (e.g., reaction mixture with salts, biological fluid), a cleanup step is recommended. Solid-Phase Extraction (SPE) is a common and effective technique for this purpose.[22]
Sample Preparation Workflow:
Caption: A general workflow for sample preparation prior to HPLC analysis.
Q5: How do I scale up my analytical HPLC method for preparative purification?
A5: Scaling up from an analytical to a preparative method requires adjusting the flow rate and injection volume to match the larger column dimensions while maintaining the same linear velocity of the mobile phase.
Key Scaling Parameters:
| Parameter | Scaling Factor |
| Flow Rate | (Radius of prep column)² / (Radius of analytical column)² |
| Injection Volume | (Radius of prep column)² * (Length of prep column) / (Radius of analytical column)² * (Length of analytical column) |
It is important to first optimize the loading on the analytical column to determine the maximum sample amount that can be injected without compromising resolution.[24] Then, use the scaling factors to calculate the new parameters for the preparative column.[17][24][25]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Derivative Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B
-
22-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.
Protocol 2: Chiral Separation of this compound Enantiomers
This protocol is based on the separation of tryptophan derivatives and should be adapted for specific this compound compounds.[19]
-
Column: CHIRALPAK ZWIX(+), 4.0 x 250 mm, 5 µm.[19]
-
Mobile Phase: Methanol/Water (98/2, v/v) containing 50 mM formic acid and 25 mM diethylamine.
-
Elution Mode: Isocratic.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Room Temperature.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.1 mg/mL.
References
- 1. chromtech.com [chromtech.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. waters.com [waters.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.com [phenomenex.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. biotage.com [biotage.com]
- 14. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. mastelf.com [mastelf.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. greyhoundchrom.com [greyhoundchrom.com]
- 24. agilent.com [agilent.com]
- 25. Peptide Purification Scale-Up with HPLC [knauer.net]
NMR Spectroscopy Technical Support Center: Tryptoline Structure Elucidation
Welcome to the NMR Spectroscopy Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the structure elucidation of tryptoline using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
This section addresses specific issues you might encounter during your NMR experiments on this compound in a question-and-answer format.
Question: Why are the peaks in my ¹H NMR spectrum of this compound broad?
Answer: Broad peaks in the NMR spectrum of this compound can arise from several factors:
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of peak broadening.[1][2] Before acquiring your spectrum, ensure the instrument's shims are properly adjusted to optimize magnetic field homogeneity.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity, which in turn can cause line broadening.[1][3] Conversely, a very dilute sample may result in a poor signal-to-noise ratio, making peaks appear broad.
-
Presence of Particulate Matter: Undissolved solids in your NMR tube will disrupt the magnetic field homogeneity, leading to broad lines.[3][4] It is recommended to filter your sample into the NMR tube to remove any particulate matter.
-
Chemical Exchange: The protons on the nitrogen atoms (N-H) of this compound can undergo chemical exchange with residual water or other exchangeable protons in the sample.[5][6] This exchange process can lead to significant broadening of the N-H signals. To confirm this, you can add a drop of D₂O to your sample; the exchangeable proton signals should diminish or disappear.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause severe line broadening.[4] Ensure all glassware is thoroughly cleaned and avoid any potential sources of paramagnetic contamination.
Question: I am seeing more signals in my ¹H NMR spectrum than expected for this compound. What could be the cause?
Answer: The presence of unexpected signals in your this compound spectrum can be attributed to:
-
Residual Solvents: The deuterated solvent used for the NMR experiment will always contain a small amount of its non-deuterated counterpart, which will appear in the spectrum.[7][8] Additionally, solvents used during the synthesis and purification of this compound, such as ethyl acetate or dichloromethane, can be retained in the final product and show up as impurity peaks.[1]
-
Water: Water is a common impurity in deuterated solvents and can also be introduced from the atmosphere if the solvent is not handled under anhydrous conditions.[1][9] The chemical shift of the water peak is dependent on the solvent, temperature, and concentration.
-
Impurities from Synthesis: The synthesis of this compound may result in side products or unreacted starting materials that will have their own NMR signals. Careful purification of the this compound sample is crucial.
-
Degradation: this compound, like many organic molecules, can degrade over time or under certain conditions (e.g., exposure to air or light), leading to the formation of new species with distinct NMR signals.
Question: The baseline of my this compound NMR spectrum is distorted. How can I fix this?
Answer: A distorted baseline in your NMR spectrum is often a result of improper data processing. The most common cause is incorrect phase correction.[10][11][12]
-
Phase Correction: The raw NMR data (Free Induction Decay or FID) needs to be Fourier transformed and then phase corrected to obtain a spectrum with pure absorption lineshapes.[10][11] This involves adjusting the zero-order and first-order phase constants.[12] Most NMR software has automatic phase correction routines, but manual adjustment is often necessary for optimal results.[12]
-
Baseline Correction: After phase correction, a separate baseline correction algorithm can be applied to remove any remaining broad humps or distortions in the baseline.
Question: Why is the signal-to-noise ratio (S/N) in my ¹³C NMR spectrum of this compound so low?
Answer: A low signal-to-noise ratio in a ¹³C NMR spectrum is a common issue due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio compared to ¹H.[13] Here are some ways to improve the S/N:
-
Increase Sample Concentration: A more concentrated sample will contain more ¹³C nuclei, leading to a stronger signal.[13]
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans.[13] Doubling the acquisition time by quadrupling the number of scans will double the S/N.
-
Optimize Acquisition Parameters:
-
Pulse Width (Flip Angle): Using a smaller flip angle (e.g., 30-45°) allows for a shorter relaxation delay, enabling more scans to be acquired in a given amount of time, which can improve the overall S/N.[13]
-
Relaxation Delay (D1): Ensure the relaxation delay is sufficiently long to allow the carbon nuclei to return to equilibrium between pulses, especially for quaternary carbons which have longer relaxation times.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?
A1: The chemical shifts of this compound can vary slightly depending on the solvent, concentration, and temperature. The following tables provide a summary of expected chemical shift ranges.
Table 1: Typical ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift Range (ppm) in CDCl₃ | Multiplicity |
| Indole N-H | 7.9 - 8.1 | br s |
| Aromatic H (4 protons) | 7.0 - 7.6 | m |
| CH₂ (Position 1) | ~3.5 | t |
| CH₂ (Position 2) | ~3.0 | t |
| Amine N-H | 1.5 - 2.5 | br s |
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift Range (ppm) in DMSO-d₆ |
| Aromatic C (6 carbons) | 110 - 140 |
| C-4a | ~127 |
| C-8a | ~136 |
| C-1 | ~47 |
| C-2 | ~22 |
Q2: How can I definitively assign the proton and carbon signals of this compound?
A2: A combination of 1D and 2D NMR experiments is essential for unambiguous signal assignment.
-
¹H NMR: Provides information about the number of different types of protons and their relative numbers (integration).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[3][14] This is useful for identifying spin systems, such as the ethylamine moiety in this compound.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly to their attached carbons (one-bond C-H correlation).[2][3] This allows you to assign the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).[2][3] This is crucial for identifying connectivity between different spin systems and for assigning quaternary carbons that do not have any directly attached protons.
Q3: Which deuterated solvent is best for this compound NMR?
A3: The choice of deuterated solvent depends on the solubility of your this compound sample and the specific information you want to obtain.[11][15]
-
CDCl₃ (Deuterated Chloroform): A common choice for many organic molecules, including this compound.[11] It is relatively non-polar.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A more polar solvent that is good for dissolving a wide range of compounds.[15] It is particularly useful for observing exchangeable protons (N-H) as the exchange rate is slower in DMSO-d₆ compared to other solvents, resulting in sharper signals.
-
Methanol-d₄ (CD₃OD): A polar, protic solvent. The N-H protons of this compound will exchange with the deuterium of the solvent, causing their signals to disappear. This can be a useful experiment to identify the N-H protons.
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation:
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution and lineshape.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Perform phase and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Protocol 2: 2D HSQC Experiment
-
Sample Preparation: As described in Protocol 1. A slightly more concentrated sample (10-20 mg) may be beneficial.
-
Instrument Setup: Lock and shim as in Protocol 1.
-
Acquisition Parameters:
-
Pulse Program: Standard HSQC pulse sequence.
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 160-200 ppm.
-
Number of Scans per Increment: 2-8 scans.
-
Number of Increments: 256 in the indirect dimension (F1).
-
-
Processing:
-
Apply a Fourier transform in both dimensions.
-
Phase the spectrum (often processed in magnitude mode, which does not require phasing).
-
Calibrate the ¹H and ¹³C axes.
-
Visualizations
Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.
Caption: Decision tree for troubleshooting common NMR spectroscopy problems.
References
- 1. rsc.org [rsc.org]
- 2. epfl.ch [epfl.ch]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. This compound | C11H13N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
- 9. NP-MRD: 13C NMR Spectrum (1D, 900 MHz, DMSO-d6, simulated) (NP0038123) [np-mrd.org]
- 10. allanchem.com [allanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. myuchem.com [myuchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Technical Support Center: Optimizing MAO-A Inhibition Assays for High-Throughput Screening of Tryptolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing Monoamine Oxidase A (MAO-A) inhibition assays for the high-throughput screening (HTS) of tryptolines.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the most common fluorescence-based MAO-A HTS assays?
A1: The most common fluorescence-based MAO-A HTS assays rely on the detection of one of the products of the MAO-A catalyzed reaction. Two widely used methods are:
-
Kynuramine Assay: This assay uses the non-fluorescent substrate kynuramine. MAO-A oxidizes kynuramine, which then cyclizes to form the fluorescent product 4-hydroxyquinoline. The increase in fluorescence is directly proportional to MAO-A activity.[1]
-
Hydrogen Peroxide (H₂O₂) Detection Assay: MAO-A-catalyzed oxidation of its substrates produces H₂O₂ as a byproduct.[2][3] This H₂O₂ can be detected using a fluorogenic probe, such as Amplex® Red, which in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent resorufin.[4]
Q2: Why is assay optimization critical for HTS?
A2: Assay optimization is crucial for HTS to ensure the assay is robust, reproducible, and sensitive enough to identify true inhibitors.[4] Key optimization steps include determining the optimal concentrations of enzyme and substrate, incubation time, and validating the assay with known inhibitors. A well-optimized assay will have a high Z' factor (typically >0.5), indicating a large separation between positive and negative control signals and low data variability.[3]
Q3: What are tryptolines and why are they of interest as MAO-A inhibitors?
A3: Tryptolines, also known as tetrahydro-β-carbolines, are a class of compounds that can be formed endogenously in the human body. Certain tryptoline derivatives have been shown to be potent and selective inhibitors of MAO-A. This makes them interesting candidates for the development of new therapeutic agents, particularly for neurological and psychiatric disorders where MAO-A is a key target.
Q4: What are "false positives" and "false negatives" in the context of an MAO-A HTS assay?
A4:
-
False Positives: These are compounds that appear to inhibit MAO-A in the primary screen but do not actually interact with the enzyme's active site.[5] This can be due to compound autofluorescence, light scattering from precipitated compounds, or inhibition of the reporter enzyme (e.g., HRP in the H₂O₂ detection assay).[5][6]
-
False Negatives: These are true MAO-A inhibitors that are missed during the screen. This can occur if the compound quenches the fluorescence signal of the product or if the assay conditions are not optimal for detecting its inhibitory activity.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence in Negative Control Wells | Autofluorescence of assay components (e.g., buffer, microplate). | Use phenol red-free media if applicable. Test different black microplates with low fluorescence background. Prepare fresh, high-purity buffers and filter them. |
| Contaminated reagents. | Aliquot reagents to avoid repeated freeze-thaw cycles and contamination. Prepare fresh reagents. | |
| Weak or No Signal in Positive Control Wells | Suboptimal enzyme or substrate concentration. | Titrate the MAO-A enzyme and substrate (e.g., kynuramine) to determine their optimal concentrations. Ensure the substrate concentration is not limiting. |
| Incorrect instrument settings. | Optimize the gain and exposure time on the fluorescence reader to balance signal amplification with background noise.[1] | |
| Inactive enzyme. | Ensure proper storage and handling of the MAO-A enzyme. Perform a quality control check with a known substrate to confirm enzyme activity. | |
| High Variability Between Replicate Wells (Poor Z' factor) | Inconsistent dispensing of reagents. | Use calibrated and well-maintained automated liquid handlers to minimize dispensing errors. Ensure proper mixing of reagents in the wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or ensure proper sealing and incubation conditions to minimize evaporation. | |
| Test Compound Appears as a "Hit" in the Primary Screen, but Fails in Follow-up Assays | Compound autofluorescence. | Pre-read the compound plate at the assay's excitation and emission wavelengths before adding other reagents. If a compound is autofluorescent, it will show a high signal in the absence of the enzymatic reaction.[7] |
| Fluorescence quenching by the test compound. | Run a control experiment with the fluorescent product (e.g., 4-hydroxyquinoline or resorufin) and the test compound. A decrease in signal compared to the product alone indicates quenching.[6] | |
| Compound inhibits the coupling enzyme (e.g., HRP). | For H₂O₂ detection assays, perform a counter-screen where H₂O₂ is added directly to the well with the test compound and the detection reagents (HRP and probe). Inhibition in this setup points to HRP inhibition.[2] | |
| Compound precipitation. | Visually inspect the assay plate for any signs of compound precipitation. Test compound solubility in the assay buffer. Precipitated compounds can cause light scattering, leading to a false signal.[1] |
Data Presentation
Table 1: IC₅₀ Values of Known MAO-A Inhibitors
| Compound | MAO-A IC₅₀ | Notes |
| Clorgyline | 2.99 nM[3] | A well-characterized, irreversible MAO-A selective inhibitor. Often used as a positive control in HTS assays. |
| Harmine | 11.1 µM[8] | A reversible β-carboline alkaloid inhibitor of MAO-A. |
| Moclobemide | Varies | A reversible inhibitor of MAO-A (RIMA) used clinically as an antidepressant. |
| This compound (Tetrahydro-β-carboline) | Varies | The parent compound of the series of interest. |
Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source).
Experimental Protocols
Detailed Protocol: Fluorescence-Based MAO-A Inhibition HTS Assay using Kynuramine
This protocol is designed for a 384-well plate format.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
MAO-A Enzyme Stock Solution: Recombinant human MAO-A diluted in assay buffer to the desired concentration (to be optimized, e.g., 5-10 µg/mL).
-
Kynuramine Substrate Stock Solution: 10 mM Kynuramine dihydrobromide in ddH₂O.
-
Test Compounds (Tryptolines) and Controls:
-
Test compounds serially diluted in 100% DMSO.
-
Positive Control: Clorgyline in 100% DMSO.
-
Negative Control: 100% DMSO.
-
2. Assay Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of test compounds, positive control, and negative control into the wells of a 384-well black, clear-bottom plate.
-
Enzyme Addition: Add 10 µL of MAO-A enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of kynuramine substrate solution to each well. The final concentration of kynuramine should be at its Kₘ value or slightly below to maximize sensitivity to competitive inhibitors.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Rate_sample - Rate_negative_control) / (Rate_positive_control - Rate_negative_control))
-
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway
Caption: MAO-A catalytic pathway and principle of inhibition.
Experimental Workflow
Caption: High-throughput screening workflow for MAO-A inhibitors.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting HTS assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of monoamine oxidase (MAO) enzymatic activity by high-performance liquid chromatography-diode array detection combined with an assay of oxidation with a peroxidase and its application to MAO inhibitors from foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Oral Bioavailability of Tryptoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting guides, and frequently asked questions (FAQs) to overcome challenges associated with the oral delivery of tryptoline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit low oral bioavailability?
A1: this compound derivatives often face low oral bioavailability due to several factors. Primarily, many possess poor aqueous solubility, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[1][2] Additionally, their chemical structure can make them susceptible to first-pass metabolism in the liver, where the drug is metabolized before it can reach systemic circulation, further reducing the available dose.[3][4]
Q2: What are the primary strategies to improve the oral bioavailability of these compounds?
A2: The two main pillars for enhancing the oral bioavailability of this compound derivatives are formulation strategies and chemical modification .
-
Formulation Strategies: These involve creating advanced drug delivery systems to improve solubility and absorption. Key approaches include nanotechnology-based systems (like nanoparticles and nanoemulsions), solid dispersions, and lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[5][6][7]
-
Chemical Modification: This typically involves creating a prodrug , which is a bioreversible, inactive derivative of the parent drug.[8] The prodrug is designed with optimal physicochemical properties for absorption and is then converted back to the active this compound derivative within the body.[9][10]
Q3: What is a solid dispersion and how does it work?
A3: A solid dispersion is a system where the drug is dispersed within a solid hydrophilic carrier or matrix, often a polymer.[6] By dispersing the drug at a molecular level, it exists in an amorphous (non-crystalline) state.[11] This eliminates the need for the drug to dissolve from a crystal lattice, which is an energy-intensive step, thereby significantly increasing the dissolution rate and apparent solubility.[12]
Q4: How do nanotechnology-based approaches enhance bioavailability?
A4: Nanotechnology improves bioavailability primarily by increasing the surface area-to-volume ratio of the drug particles.[13] This leads to a faster dissolution rate as described by the Noyes-Whitney equation.[13] Furthermore, some nanoparticle formulations can protect the drug from degradation in the GI tract and may be absorbed through lymphatic pathways, bypassing the first-pass metabolism in the liver.[14][15]
Troubleshooting Guides
Nanoparticle Formulation Issues
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low Drug Loading / Encapsulation Efficiency | - Poor solubility of the drug in the chosen polymer or lipid matrix.- Drug leakage during the formulation process.- Incompatible drug-polymer/lipid ratio. | - Screen different polymers or lipids to find one with better drug affinity.- Optimize the drug-to-carrier ratio.- For emulsion-based methods, adjust the homogenization speed or sonication time. |
| Particle Aggregation / Instability | - Insufficient amount or inappropriate type of stabilizer (surfactant/polymer).- High surface energy of the nanoparticles.- Improper storage conditions (temperature, pH). | - Increase the concentration of the stabilizer or use a combination of stabilizers for electrosteric stabilization.- Evaluate different stabilizers (e.g., Pluronics, PVA, Poloxamers).- Lyophilize the nanosuspension with a cryoprotectant (e.g., trehalose) for long-term storage. |
| Large Particle Size or High Polydispersity Index (PDI) | - Inefficient energy input during homogenization or sonication.- Ostwald ripening (growth of larger particles at the expense of smaller ones).- Suboptimal concentration of stabilizer. | - Increase homogenization pressure/time or sonication amplitude/duration.- Optimize the stabilizer concentration; too little can be ineffective, while too much can sometimes promote aggregation.- For bottom-up precipitation methods, control the rate of anti-solvent addition and mixing speed.[16] |
Solid Dispersion Formulation Issues
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Drug Crystallization During Storage | - The amorphous drug is thermodynamically unstable.- Inadequate interaction between drug and polymer carrier.- High humidity or temperature during storage. | - Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.- Ensure strong drug-polymer interactions (e.g., hydrogen bonding).- Store the solid dispersion in desiccated, tightly sealed containers at controlled room temperature.[1] |
| Incomplete or Slow Drug Release | - High drug loading leading to the formation of drug-rich domains.- Use of a poorly water-soluble polymer carrier.- The solid dispersion does not disintegrate or dissolve properly. | - Reduce the drug loading to ensure molecular dispersion.- Switch to a more hydrophilic polymer carrier (e.g., PVP, Soluplus®).- Incorporate disintegrants into the final dosage form (e.g., tablets). |
| Phase Separation During Processing (e.g., Hot Melt Extrusion) | - Thermodynamic immiscibility of the drug and polymer at the processing temperature.- Thermal degradation of the drug or polymer. | - Lower the processing temperature if possible.- Select a polymer with higher miscibility with the drug.- Reduce the residence time in the extruder. |
Experimental Protocols & Data
Strategy 1: Nanoparticle Formulation (PLGA-based)
This protocol is based on the successful formulation of the β-carboline alkaloid harmine, which shares structural similarities and bioavailability challenges with many this compound derivatives.[17][18]
Objective: To prepare harmine-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve oral delivery.
Methodology: Emulsion-Solvent Evaporation Technique
-
Organic Phase Preparation: Dissolve 10 mg of the this compound derivative and 100 mg of PLGA in 5 mL of a suitable organic solvent (e.g., dichloromethane or acetone).
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.
-
Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase under high-speed homogenization (e.g., 15,000 rpm) or sonication for 5 minutes on an ice bath. This forms an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours using a magnetic stirrer to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 g) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the pellet in a small amount of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry.
Characterization Data for Harmine-PLGA Nanoparticles
| Parameter | Result | Significance |
| Average Particle Size | 302.96 nm | Nanosize range suitable for enhanced dissolution and potential uptake.[18] |
| Polydispersity Index (PDI) | 0.23 | Indicates a relatively uniform size distribution.[18] |
| Surface Charge (Zeta Potential) | -16.51 mV | The negative charge helps to prevent particle aggregation due to electrostatic repulsion.[18] |
Strategy 2: Solid Dispersion Formulation
This protocol is adapted from methods used for triptolide, another poorly soluble natural product.[11]
Objective: To prepare a solid dispersion of a this compound derivative to enhance its aqueous solubility.
Methodology: Mechanochemical Ball Milling
-
Weighing: Accurately weigh the this compound derivative and a hydrophilic carrier (e.g., sodium glycyrrhizinate, polyvinylpyrrolidone K30) at a specific ratio (e.g., 1:100 w/w).
-
Milling: Place the powder mixture into a planetary ball mill pot containing steel balls.
-
Processing: Mill the mixture at a set rotation speed (e.g., 30 rpm) for a defined time (e.g., 30 minutes).
-
Collection: Collect the resulting amorphous solid dispersion powder.
-
Characterization: Confirm the amorphous state of the drug using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). Evaluate the solubility enhancement by adding an excess amount of the solid dispersion to water, shaking to equilibrium, and measuring the drug concentration via HPLC.
Quantitative Data for Triptolide Solid Dispersion
| Formulation | Solubility (mg/mL) | Fold Increase vs. Pure Drug |
| Pure Triptolide (TP) | 0.1976 | 1.0 |
| TP Solid Dispersion (1:100 ratio) | 2.3193 | 11.74 |
Data adapted from a study on a triptolide solid dispersion.[11]
Strategy 3: In Vivo Pharmacokinetic Evaluation in Rats
This protocol outlines a typical study to compare the oral bioavailability of a novel formulation against the unformulated drug.[5]
Objective: To determine the oral pharmacokinetic parameters of a this compound derivative formulation.
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Dosing: Divide rats into groups (n=5 per group). Administer either the this compound derivative suspension (control) or the new formulation (e.g., nanoparticle suspension) via oral gavage at a fixed dose.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the this compound derivative in plasma using a validated LC-MS/MS method.[5][17]
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) using appropriate software. The relative bioavailability of the formulation is calculated as: (AUC_formulation / AUC_control) * 100%.
Pharmacokinetic Data for Triptolide Nanomatrix vs. Free Drug
| Parameter | Free Triptolide (Control) | Triptolide Nanomatrix | Improvement |
| Cmax (ng/mL) | 7.54 | 13.91 | ~84% Increase |
| AUC (min·ng/mL) | 249.00 | 412.28 | ~65.6% Increase |
| Tmax (min) | ~15 | ~15 | No significant change |
Data from an in vivo study in rats.[5]
Visualizations (Graphviz DOT Language)
Caption: Workflow for preparing this compound derivative-loaded PLGA nanoparticles.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. Synthesis of this compound-3-Carboxylic Acid Derivatives A Novel Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-nanoemulsifying drug delivery systems (SNEDDS) for oral delivery of protein drugs: I. Formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and Clinical Pharmacokinetics of Fluoxetine and Amitriptyline: Comparative Analysis and Possible Methods of Extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and clinical pharmacokinetics of amitryptiline: comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. To be drug or prodrug: structure-property exploratory approach regarding oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Tryptoline during sample preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the degradation of Tryptoline during sample preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during sample preparation a concern?
This compound, also known as tetrahydro-β-carboline, is a member of the indole alkaloid family. Like many indole-containing compounds, its structural integrity is crucial for its biological activity and accurate quantification. The indole ring system is susceptible to degradation under various environmental conditions, which can lead to the formation of artifacts, a decrease in the parent compound's concentration, and ultimately, a misinterpretation of experimental data.[1][2]
Q2: What are the primary factors that can cause this compound degradation?
The degradation of this compound and related indole alkaloids is primarily influenced by four key factors: pH, temperature, light, and oxidation.[1][3][4][5]
-
pH: this compound is likely unstable in strongly acidic or alkaline conditions, which can catalyze hydrolysis or other degradative reactions.[1][4]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including those that lead to the breakdown of the molecule.[1][4][5]
-
Light: Exposure to ultraviolet (UV) or high-intensity visible light can provide the energy for photochemical degradation.[1][4]
-
Oxidation: The electron-rich indole ring is particularly vulnerable to attack by atmospheric oxygen, metal-ion contaminants, or other oxidizing agents present in samples or solvents.[2][6]
Q3: How can I identify if my this compound sample is degrading?
Degradation can manifest in several ways during analysis. Key indicators include:
-
Appearance of new peaks: Unexpected peaks in your chromatogram (e.g., HPLC, LC-MS) often signify the presence of degradation products.[1][2]
-
Decreased analyte signal: A progressive decrease in the peak area or height of the this compound analyte over time or between different preparations.[1]
-
Inconsistent results: Poor reproducibility between replicate samples or batches.[1][2]
-
Color change: A noticeable change in the color of your sample extract may indicate oxidative degradation.[1][2]
Q4: What are the recommended storage conditions for this compound samples and extracts?
To ensure long-term stability, proper storage is critical.
-
Temperature: For long-term storage, samples and extracts should be kept at -20°C or, ideally, -80°C.[1][7]
-
Light Protection: Always store samples and extracts in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[1][8]
-
Atmosphere: For highly sensitive samples, flushing the storage vial with an inert gas like nitrogen or argon before sealing can prevent oxidation.[9]
-
Solvent: Lipid-rich extracts are more stable when stored in a solvent mixture, such as chloroform/methanol, rather than in a dry state.[9]
Troubleshooting Guides
Problem 1: Inconsistent Quantitative Results and Low Analyte Recovery
You observe significant variability in this compound concentration between replicate samples or a general loss of the analyte.
Possible Causes:
-
Inconsistent sample handling procedures (time, temperature, light exposure).
-
Degradation occurring in the autosampler prior to injection.
-
Adsorption of this compound onto the surfaces of labware (e.g., glass or plastic tubes).[1]
-
Degradation during the extraction process itself.
Solutions & Troubleshooting Workflow:
-
Standardize Procedures: Ensure every step of the sample preparation protocol, from extraction time to temperature, is consistent across all samples. Prepare samples in smaller, manageable batches to minimize the time between preparation and analysis.[1]
-
Control Temperature: Perform extraction steps on ice or in a cold room to minimize thermal degradation.[1] If there is a delay between sample preparation and injection, use a cooled autosampler set to 4-8°C.[1][8]
-
Prevent Adsorption: Use silanized glassware or polypropylene tubes to reduce the non-specific binding of this compound to container walls.[1] In some cases, adding a small amount of a structurally similar but non-interfering compound can help saturate active sites on glassware.[10]
-
Protect from Light: Use amber-colored vials or wrap vessels in aluminum foil throughout the entire sample preparation and analysis workflow.[1]
Caption: Troubleshooting logic for low or inconsistent this compound recovery.
Problem 2: Appearance of Unexpected Peaks in Chromatogram
Your chromatogram shows multiple peaks besides the this compound analyte, which were not present in the standard.
Possible Causes:
-
The additional peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.[2]
-
Contamination from solvents, reagents, or labware.
Solutions:
-
Review Handling Conditions: Re-evaluate your entire workflow against the key degradation factors: pH, light, and temperature. Ensure the pH of all solutions is near neutral (pH 5-7) and that samples are protected from light and excessive heat.[1]
-
Solvent Purity: Use high-purity or HPLC-grade solvents. Older solvents, especially ethers and chloroform, can form peroxides and other reactive impurities.[9]
-
Perform a Forced Degradation Study: To confirm if the extra peaks are from this compound, intentionally degrade a sample under controlled stress conditions. This helps in identifying potential degradation products and developing a more robust analytical method.
Caption: Primary factors and pathways leading to this compound degradation.
Data & Protocols
Table 1: Summary of Factors Affecting this compound Stability
This table provides general guidelines for maintaining the stability of this compound, based on common principles for indole alkaloids.
| Factor | Condition to Avoid | Recommended Condition | Preventative Measures |
| Temperature | Elevated temperatures (>25°C); Repeated freeze-thaw cycles | Storage: -20°C to -80°C.[1] Extraction: On ice (0-4°C) | Use a cooled autosampler; prepare samples on ice; minimize time at room temperature.[1] |
| pH | Strong acidic (<4) or alkaline (>8) conditions | Maintain pH between 5 and 7 during extraction and in final solution.[1] | Use buffered solutions (e.g., phosphate or acetate buffer) to control pH. |
| Light | Direct sunlight; prolonged exposure to UV or ambient lab light | Work in a dimly lit area; store all samples and extracts in the dark. | Use amber glass vials or wrap clear containers with aluminum foil.[1] |
| Oxidation | Presence of oxidizing agents, metal ions, atmospheric oxygen | Use high-purity, degassed solvents; work quickly. | Add antioxidants (e.g., BHT, ascorbic acid) if compatible with analysis; flush vials with nitrogen.[2][9] |
| Adsorption | Standard borosilicate glassware | Use silanized (deactivated) glass inserts/vials or polypropylene tubes.[1] | Pre-rinse containers with solvent; use inserts to minimize surface area. |
Protocol 1: Recommended Sample Preparation Workflow
This protocol outlines a general workflow for extracting this compound from a biological matrix (e.g., plasma, tissue homogenate) while minimizing degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From Harvest to Home: Safeguarding Liquid Plant Extracts with Proper Storage [greenskybio.com]
- 9. Practical aspects | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tryptoline Analysis by HPLC
Welcome to the technical support center for the analysis of Tryptoline using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound analysis?
Recommended Starting Parameters:
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of Acetonitrile and a buffer (e.g., phosphate or acetate) |
| pH | Acidic to neutral (e.g., pH 3-7) to ensure this compound is in a single ionic form. |
| Detection | UV detection, typically in the range of 210-280 nm. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Q2: I am not seeing any peaks for this compound. What are the possible causes?
A2: There are several potential reasons for a complete lack of signal. Consider the following troubleshooting steps:
-
Check Lamp and Detector: Ensure the UV lamp in your detector is on and has not exceeded its lifetime. Verify that the detector is set to an appropriate wavelength for this compound.
-
Injection Issues: Confirm that the autosampler is correctly aspirating and injecting your sample. Check for any blockages in the injector or sample loop.
-
Sample Degradation: this compound, like other indoleamines, can be sensitive to light and temperature. Ensure proper sample storage and handling.
-
Incorrect Mobile Phase: An inappropriate mobile phase composition can lead to very long retention times where the peak is too broad to be detected, or it may not elute at all.
Q3: My this compound peak is tailing. How can I improve the peak shape?
A3: Peak tailing is a common issue in HPLC and can often be addressed by considering the following:
-
Mobile Phase pH: this compound has a basic secondary amine group. If the mobile phase pH is not optimal, interactions with residual silanols on the silica-based column can occur, leading to tailing. Try adjusting the pH of the mobile phase buffer. Lowering the pH (e.g., to 3) can help protonate the amine and reduce these secondary interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing.[1] Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.
-
Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape for basic compounds.
Q4: I'm observing peak fronting for my this compound standard. What could be the cause?
A4: Peak fronting is often an indication of column overload or issues with the sample solvent.
-
High Concentration: The concentration of your this compound standard may be too high. Dilute your sample and reinject.
-
Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
Injection Volume: A large injection volume, especially of a strong sample solvent, can lead to peak distortion.[2] A general guideline is to keep the injection volume to 1-2% of the total column volume.[2]
Q5: My retention times are shifting between injections. What should I do?
A5: Unstable retention times can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate mixing of solvents.
-
Pump Performance: Fluctuations in pump pressure or flow rate can cause retention time variability. Check for leaks in the system and ensure the pump is properly primed and degassed.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Troubleshooting Guides
Guide 1: Common Peak Shape Problems and Solutions
This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during this compound analysis.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust mobile phase pH; add a competing base (e.g., TEA). |
| Column overload. | Reduce injection volume or sample concentration.[1] | |
| Column contamination. | Flush the column with a strong solvent. | |
| Peak Fronting | Column overload. | Dilute the sample. |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase.[2] | |
| Large injection volume. | Reduce the injection volume.[2] | |
| Broad Peaks | Low mobile phase strength. | Increase the percentage of the organic modifier in the mobile phase. |
| Column inefficiency. | Replace the column. | |
| Extra-column volume. | Use shorter tubing with a smaller internal diameter. | |
| Split Peaks | Partially blocked column frit. | Back-flush the column or replace the frit. |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent compatible with the mobile phase. | |
| Void at the column inlet. | Replace the column. | |
| Ghost Peaks | Contamination in the mobile phase or system. | Use fresh, high-purity solvents and flush the system. |
| Carryover from a previous injection. | Run a blank injection to confirm carryover and clean the injector. |
Guide 2: Optimizing Injection Volume
Optimizing the injection volume is a critical step to achieve a balance between sensitivity and good chromatography.
| Injection Volume | Peak Area | Peak Shape | Resolution | Recommendation |
| Low (e.g., 5 µL) | Low | Symmetrical | Good | Good starting point for method development. |
| Medium (e.g., 20 µL) | Increased | May show slight broadening | Generally acceptable | A good compromise for routine analysis. |
| High (e.g., 50 µL) | High | Potential for fronting or tailing | May decrease | Use with caution; may require sample dilution. |
Experimental Protocols
Protocol 1: Method Development for this compound Analysis by RP-HPLC
This protocol outlines a systematic approach to developing a robust RP-HPLC method for this compound.
-
Column Selection:
-
Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase Selection:
-
Prepare a mobile phase consisting of Acetonitrile and a 20 mM phosphate buffer.
-
Start with a composition of 30:70 (v/v) Acetonitrile:Buffer.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
-
Initial Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 220 nm.
-
Inject 10 µL of a standard solution of this compound (e.g., 10 µg/mL in mobile phase).
-
-
Optimization:
-
Retention Time: If the retention time is too short, decrease the percentage of Acetonitrile. If it is too long, increase the percentage of Acetonitrile.
-
Peak Shape: If peak tailing is observed, consider lowering the mobile phase pH further or adding a small amount of an amine modifier like TEA (e.g., 0.1%).
-
Resolution: If co-eluting peaks are present, optimize the mobile phase composition and/or pH to improve separation.
-
Protocol 2: Troubleshooting Injection-Related Peak Distortion
This protocol provides a workflow for diagnosing and resolving peak shape issues that may be related to the injection process.
-
Prepare a this compound standard in the initial mobile phase composition.
-
Inject a small volume (e.g., 5 µL) and observe the peak shape.
-
Incrementally increase the injection volume (e.g., to 10 µL, 20 µL, 50 µL) while keeping the concentration constant.
-
Monitor the peak shape and retention time.
-
If peak fronting or a shift in retention time occurs at higher volumes, this indicates volume overload.
-
-
Prepare a this compound standard in a strong solvent (e.g., 100% Acetonitrile).
-
Inject a small volume (e.g., 5 µL) and compare the peak shape to the standard prepared in the mobile phase.
-
If peak distortion is observed with the strong solvent, this confirms a solvent mismatch effect.
-
Visualizations
Caption: Troubleshooting workflow for injection-related peak shape issues.
Caption: Logical pathway for HPLC method optimization for this compound analysis.
References
Validation & Comparative
Tryptoline and Harmine: A Comparative Analysis of Monoamine Oxidase-A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoamine oxidase-A (MAO-A) inhibitory properties of two prominent β-carboline alkaloids: tryptoline and harmine. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance as MAO-A inhibitors.
Data Presentation: Quantitative Comparison of MAO-A Inhibition
The following table summarizes the key quantitative parameters for the inhibition of MAO-A by this compound and harmine.
| Parameter | This compound (Tetrahydro-β-carboline) | Harmine | Reference Compound (Clorgyline) |
| IC50 | ~5 µM | Not widely reported | ~11 nM[1] |
| Ki | Not definitively reported | 5 nM[2] | Not applicable |
| Mechanism of Inhibition | Competitive[3] | Reversible, Competitive[2] | Irreversible |
| Selectivity | Selective for MAO-A | Highly selective for MAO-A | Selective for MAO-A |
Mechanism of Action and Significance
Both this compound and harmine belong to the β-carboline class of compounds, which are known to be endogenous and naturally occurring inhibitors of monoamine oxidase.[2] MAO-A is a crucial enzyme responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[4] Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that is central to the therapeutic effects of many antidepressant drugs.[4]
Harmine is a well-characterized, potent, and highly selective inhibitor of MAO-A, exhibiting a reversible and competitive mechanism of action with a low nanomolar inhibition constant (Ki).[2] this compound, and more specifically its derivative tetrahydro-β-carboline, also demonstrates selective inhibition of MAO-A. While its inhibitory potency appears to be lower than that of harmine, it is also considered to act through a competitive mechanism.[3]
Experimental Protocols: In Vitro MAO-A Inhibition Assay
A common and reliable method for determining the MAO-A inhibitory potential of compounds is the in vitro fluorometric assay using kynuramine as a substrate.
Principle:
Monoamine oxidase-A catalyzes the oxidative deamination of the non-fluorescent substrate kynuramine. This reaction produces an unstable aldehyde intermediate that spontaneously cyclizes to form the highly fluorescent product, 4-hydroxyquinoline. The rate of fluorescence increase is directly proportional to the MAO-A activity. The presence of an inhibitor will reduce the rate of this reaction, allowing for the quantification of its inhibitory potency (e.g., IC50 value).
Materials and Reagents:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (this compound, Harmine)
-
Positive control (e.g., Clorgyline)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human MAO-A in potassium phosphate buffer.
-
Prepare a stock solution of kynuramine in ultrapure water and dilute to the desired final concentration in the assay buffer.
-
Prepare stock solutions of this compound, harmine, and clorgyline in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the serially diluted test compounds or positive control to the respective wells. Include a vehicle control (buffer with solvent).
-
Add the MAO-A enzyme solution to all wells except for the blank (no enzyme) control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for the interaction between the inhibitors and the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at ~320 nm, emission at ~380-400 nm) over a set period (e.g., 30 minutes) in a kinetic mode at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
To determine the mechanism of inhibition and the Ki value, the assay can be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.
-
Visualizations
Caption: MAO-A metabolizes monoamines; inhibitors block this, increasing neurotransmitter levels.
Caption: Workflow of the fluorometric MAO-A inhibition assay.
References
- 1. MAO inhibition and control of anxiety following amitriptyline therapy. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the reuptake of serotonin by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Tryptoline and Moclobemide as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two notable monoamine oxidase (MAO) inhibitors: Tryptoline (1,2,3,4-tetrahydro-β-carboline) and Moclobemide. The objective is to present a clear, data-driven analysis of their respective potencies, selectivities, and mechanisms of action based on available experimental evidence.
Introduction to the Compounds
This compound , an endogenous β-carboline, belongs to a class of compounds known for their interaction with monoamine oxidase enzymes. Its presence in mammalian tissues suggests a potential role in neuromodulation.
Moclobemide is a well-established pharmaceutical agent, classified as a reversible inhibitor of monoamine oxidase A (RIMA).[1] It is clinically used in the treatment of depression and social anxiety.[1] Unlike older irreversible MAOIs, moclobemide's reversible nature significantly reduces the risk of hypertensive crisis associated with tyramine-rich foods.[1]
Mechanism of Action: Inhibition of Monoamine Oxidase
Both this compound and Moclobemide exert their effects by inhibiting monoamine oxidase, a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. The inhibition of MAO-A is primarily associated with antidepressant effects.
Moclobemide is a selective and reversible inhibitor of MAO-A.[1] Its reversibility allows for the displacement of the inhibitor by substrates like tyramine, mitigating the "cheese effect".[1] this compound and its derivatives have also been shown to act as reversible and competitive inhibitors of MAO-A.
Caption: MAO-A inhibition by this compound and Moclobemide.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available in vitro data for this compound and Moclobemide, focusing on their inhibitory potency (IC50 and Ki values) against MAO-A and MAO-B. It is important to note that direct comparative studies are limited, and experimental conditions can vary between different reports.
Table 1: In Vitro MAO-A and MAO-B Inhibition Data
| Compound | Parameter | MAO-A | MAO-B | Source Organism/Enzyme | Reference(s) |
| Moclobemide | IC50 | 10 µM | >1000 µM | Rat brain homogenates | [2] |
| Ki | 0.005 µM | 1.08 µM | Recombinant human MAO | [3] | |
| 6-Methoxy-Tryptoline * | IC50 | 1.6 µM | >100 µM | Mouse brain homogenate | [4] |
Note: Data for the parent compound this compound is limited. This value is for a methoxy derivative.
Table 2: Selectivity Index
| Compound | Selectivity Index (IC50 MAO-B / IC50 MAO-A) |
| Moclobemide | >100 |
| 6-Methoxy-Tryptoline | >62.5 |
The selectivity index highlights the preference of a compound for inhibiting MAO-A over MAO-B. A higher value indicates greater selectivity for MAO-A. Based on the available data, both moclobemide and the this compound derivative show a strong preference for MAO-A.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of in vitro findings. Below is a generalized protocol for a fluorometric MAO inhibition assay, a common method used to determine IC50 values.
In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This assay quantifies the inhibitory effect of a test compound on MAO-A or MAO-B activity by measuring the production of a fluorescent product.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO substrate (e.g., kynuramine)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (this compound, Moclobemide) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Reaction Setup: In the wells of a 96-well plate, add the assay buffer, MAO enzyme, and the test compound dilutions or vehicle control.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (kinetic assay) or at a single time point (endpoint assay).
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Caption: Workflow for in vitro MAO inhibition assay.
Comparative Analysis and Logical Relationships
The in vitro data, while not exhaustive for this compound, allows for a preliminary comparative analysis.
Caption: Logical relationship for comparative analysis.
Conclusion
Based on the available in vitro data, both this compound (as represented by its methoxy derivative) and Moclobemide are potent and selective inhibitors of MAO-A. Moclobemide is a well-documented compound with extensive clinical use, and its in vitro profile as a reversible and selective MAO-A inhibitor is firmly established.[2][3]
This compound and its analogs also demonstrate a clear potential for selective MAO-A inhibition.[4] However, a more definitive head-to-head comparison requires further in vitro studies on the parent this compound compound under standardized assay conditions to provide a comprehensive and directly comparable dataset against established inhibitors like Moclobemide. Such research would be valuable in further elucidating the pharmacological profile of this endogenous neuromodulator.
References
A Comparative Guide to Validating Tryptoline's Antidepressant Effect In Vivo Against the Established Tricyclic Antidepressant, Imipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential antidepressant effects of tryptoline in vivo, using the well-established tricyclic antidepressant (TCA) imipramine as a reference. Due to a lack of publicly available in vivo studies on this compound's antidepressant activity, this document outlines the standard experimental protocols and expected outcomes based on the extensive research conducted on imipramine. This guide serves as a methodological blueprint for researchers seeking to investigate this compound's potential therapeutic efficacy.
Introduction
Imipramine, a cornerstone of antidepressant therapy for decades, exerts its effects primarily by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft.[1][2] This action increases the availability of these neurotransmitters, which are crucial for mood regulation.[1][2] While the precise mechanisms of this compound's psychoactive properties are less understood, its structural similarity to serotonin suggests a potential interaction with the serotonergic system. To ascertain its antidepressant potential, rigorous in vivo testing is required, paralleling the validation process of established drugs like imipramine.
Mechanisms of Action: A Comparative Overview
Imipramine: As a tertiary amine TCA, imipramine is a potent inhibitor of both serotonin and norepinephrine reuptake.[1] Its therapeutic action is also attributed to its antagonistic effects on various receptors, including muscarinic, histaminic, and alpha-1 adrenergic receptors, which also contribute to its side-effect profile.[1]
This compound (Hypothesized): The mechanism of action for this compound's potential antidepressant effect remains to be elucidated. Its indole structure, shared with serotonin, suggests a possible affinity for serotonin receptors or transporters. In vivo studies are necessary to determine if this compound modulates serotonergic or noradrenergic pathways in a manner comparable to imipramine.
In Vivo Behavioral Models for Antidepressant Screening
The antidepressant effects of novel compounds are typically evaluated using a battery of behavioral tests in rodents. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most widely used and predictive screening models.
Forced Swim Test (FST)
The FST is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility, indicating a more persistent escape-oriented behavior.
Tail Suspension Test (TST)
In the TST, mice are suspended by their tails, and the duration of immobility is measured. Similar to the FST, a reduction in immobility time is indicative of antidepressant-like activity.[3][4]
Experimental Protocols
Forced Swim Test (FST) Protocol
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the rodent from touching the bottom or escaping.
-
Acclimation (Day 1): Animals are placed in the water cylinder for a 15-minute pre-test session. This session serves to induce a state of "behavioral despair."
-
Drug Administration: this compound (at various doses) or imipramine (e.g., 15-30 mg/kg, intraperitoneally) is administered at specific time points before the test session (e.g., 30, 60, and 120 minutes prior). A vehicle control group receives a saline injection.
-
Test Session (Day 2): 24 hours after the pre-test, animals are placed back into the water cylinder for a 5-minute test session.
-
Data Collection: The duration of immobility (defined as the absence of movement except for small motions to keep the head above water) is recorded during the last 4 minutes of the 5-minute session.
-
Analysis: A significant decrease in the immobility time in the drug-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) Protocol
-
Apparatus: A horizontal bar is placed at a height that prevents the mouse from reaching any surface.
-
Procedure: A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The mouse is then suspended by its tail from the horizontal bar.
-
Drug Administration: this compound or imipramine is administered prior to the test, as described in the FST protocol.
-
Data Collection: The total duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for respiration.
-
Analysis: A statistically significant reduction in the duration of immobility in the treated groups compared to the control group suggests antidepressant activity.[3][4][5]
Quantitative Data Comparison
As no in vivo data for this compound is currently available, the following table presents representative data for imipramine from established literature to serve as a benchmark for future studies on this compound.
| Compound | Test | Dose (mg/kg, i.p.) | Parameter Measured | Result vs. Control | Reference |
| Imipramine | FST (Rat) | 15 | Immobility Time (s) | ↓ | [6] |
| Imipramine | FST (Mouse) | 30 | Immobility Time (s) | ↓ | [7] |
| Imipramine | TST (Mouse) | 30 | Immobility Time (s) | ↓ | [3][5] |
| This compound | FST/TST | - | Immobility Time (s) | Data Not Available | - |
Note: The efficacy of imipramine can be strain-dependent in mice.[3]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and the underlying neurobiology, the following diagrams are provided.
Figure 1. Experimental workflow for in vivo validation.
Figure 2. Imipramine's mechanism of action.
Conclusion and Future Directions
Imipramine serves as a critical positive control and benchmark in the preclinical evaluation of novel antidepressant candidates. The experimental protocols detailed in this guide provide a robust framework for the initial in vivo validation of this compound. Should this compound demonstrate a significant reduction in immobility in the FST and TST, further investigations into its specific molecular targets and broader behavioral effects would be warranted. The absence of such data to date highlights a significant gap in the scientific literature and a promising avenue for future research in the development of novel antidepressant therapies.
References
- 1. youtube.com [youtube.com]
- 2. jsmcentral.org [jsmcentral.org]
- 3. Amitriptyline treatment under chronic stress conditions: effect on circulating catecholamines and anxiety in early maternally separated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Gi proteins in the antidepressant-like effect of amitriptyline and clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Tryptoline and Melatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the neuroprotective properties of Tryptoline (tetrahydro-β-carboline) and melatonin. By presenting quantitative experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate an objective evaluation of their therapeutic potential in the context of neurodegenerative diseases.
Introduction
Neurodegenerative disorders represent a growing global health challenge, necessitating the exploration of novel neuroprotective agents. Both this compound and melatonin, endogenous indoleamines, have garnered scientific interest for their potential to mitigate neuronal damage. Melatonin, a well-characterized neurohormone, exerts pleiotropic effects, including potent antioxidant, anti-inflammatory, and anti-apoptotic actions.[1][2][3] this compound, a metabolite of tryptamine, is primarily known as a competitive inhibitor of monoamine oxidase-A (MAO-A) and a serotonin reuptake inhibitor, mechanisms that may contribute to its neuroprotective capacity.[4][5][6] This guide offers a side-by-side comparison of their neuroprotective profiles based on available scientific literature.
Quantitative Data Presentation
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the neuroprotective efficacy of this compound and melatonin.
Table 1: Comparative Antioxidant Effects
| Parameter | This compound | Melatonin | Key Findings | Reference |
| Hydroxyl Radical Scavenging (IC50) | Not explicitly quantified in reviewed studies. Derivatives show activity. | 11.4 ± 1.0 µM | Melatonin is a potent direct scavenger of hydroxyl radicals. | [7] |
| Inhibition of Lipid Peroxidation | Derivatives like 5-hydroxythis compound and pinoline show potent inhibition. | Potent inhibitor of iron-induced lipid peroxidation. | Both compound families exhibit significant antioxidant activity against lipid peroxidation. | [7][8] |
| Total Antioxidant Status | Comparable activity to melatonin in a total antioxidant status test. | Showed comparable activity to pinoline (a this compound derivative). | Both compounds demonstrate broad antioxidant capabilities. | [7] |
| Effect on Antioxidant Enzymes | N/A | Increases the activity of superoxide dismutase (SOD) and catalase. | Melatonin enhances the endogenous antioxidant defense system. | [2][9] |
Table 2: Comparative Anti-inflammatory and Anti-apoptotic Effects
| Parameter | This compound | Melatonin | Key Findings | Reference |
| Inhibition of Pro-inflammatory Cytokines | N/A | Reduces levels of TNF-α, IL-1β, and IL-6. | Melatonin demonstrates significant anti-inflammatory properties by modulating cytokine production. | [3][10] |
| Inhibition of Apoptosis | N/A | Inhibits caspase-3 activation and cytochrome c release. Increases Bcl-2/Bax ratio. | Melatonin effectively suppresses key mediators of the apoptotic cascade. | [11][12][13] |
| Neuroprotection in in vivo models (e.g., MCAO) | N/A | Reduces infarct volume and improves neurological scores. | Melatonin shows significant neuroprotective effects in animal models of ischemic stroke. | [11][14] |
| MAO-A Inhibition (IC50) | Derivatives show potent inhibition (e.g., 5-hydroxythis compound: 0.5 µM). | Weak inhibitor. | This compound and its derivatives are potent MAO-A inhibitors, a key mechanism in neuroprotection. | [4] |
| Serotonin Reuptake Inhibition (Ki) | 6.1 µM | Not a primary mechanism. | This compound acts as a competitive serotonin reuptake inhibitor. | [5] |
N/A: Data not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective effects of compounds like this compound and melatonin.
In Vitro Neuroprotection Assay Against Oxidative Stress
Objective: To determine the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
Materials:
-
Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin-streptomycin).
-
Test compounds (this compound, Melatonin) dissolved in a suitable vehicle (e.g., DMSO).
-
Oxidative stress inducer (e.g., Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA)).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
Phosphate-buffered saline (PBS).
-
Solubilization buffer (e.g., DMSO or SDS in HCl).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (this compound or Melatonin) or vehicle for a specified duration (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to the oxidative stress inducer (e.g., 100 µM H₂O₂) for a predetermined time (e.g., 24 hours). Include control wells with untreated cells and cells treated only with the oxidative stress inducer.
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the control.
-
-
Assessment of Cytotoxicity (LDH Assay): [15][16][17][18]
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's protocol. This typically involves incubating the supernatant with a reaction mixture that measures the activity of released LDH.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm). Cytotoxicity is calculated based on the amount of LDH released into the medium.
-
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To evaluate the neuroprotective effects of a compound in a rodent model of focal cerebral ischemia.[19][20][21][22][23]
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Test compound (this compound or Melatonin) solution.
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
Nylon monofilament for occlusion.
-
2,3,5-triphenyltetrazolium chloride (TTC) stain.
-
Neurological scoring system.
Procedure:
-
Anesthesia and Surgery: Anesthetize the animal and perform a surgical procedure to expose the middle cerebral artery.
-
Induction of Ischemia (MCAO): Introduce a nylon monofilament into the internal carotid artery and advance it to occlude the origin of the MCA. The occlusion is typically maintained for a specific period (e.g., 60-90 minutes) to induce transient focal ischemia.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time point (e.g., before, during, or after ischemia).
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion of the ischemic territory.
-
Neurological Assessment: At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., a 0-5 point scale).
-
Infarct Volume Measurement:
-
Euthanize the animal and perfuse the brain with saline.
-
Remove the brain and slice it into coronal sections.
-
Stain the sections with 2% TTC. Healthy tissue stains red, while the infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and melatonin are mediated by distinct and overlapping signaling pathways.
This compound Signaling Pathways
The neuroprotective mechanisms of this compound are thought to be primarily linked to its ability to inhibit MAO-A and the reuptake of serotonin.
Melatonin Signaling Pathways
Melatonin exerts its neuroprotective effects through a multi-pronged approach involving receptor-dependent and receptor-independent pathways.
Conclusion
This comparative analysis highlights the distinct yet potentially complementary neuroprotective profiles of this compound and melatonin. Melatonin demonstrates broad-spectrum efficacy through its well-documented antioxidant, anti-inflammatory, and anti-apoptotic activities. This compound's neuroprotective potential appears to be more targeted, primarily stemming from its inhibition of MAO-A and serotonin reuptake. While direct comparative studies are lacking, the available data suggests that both molecules warrant further investigation as therapeutic candidates for neurodegenerative diseases. Future research should focus on head-to-head comparisons in various experimental models and elucidation of the downstream signaling consequences of this compound's primary mechanisms of action to fully understand its neuroprotective capabilities.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Melatonin—A Powerful Antioxidant in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin’s Impact on Antioxidative and Anti-Inflammatory Reprogramming in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of the reuptake of serotonin by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Melatonin Regulates Apoptosis and Autophagy Via ROS-MST1 Pathway in Subarachnoid Hemorrhage [frontiersin.org]
- 8. Frontiers | Neuroprotection unveiled: melatonin mitigates apoptotic pathways in traumatic brain injury [frontiersin.org]
- 9. The neuroprotective role of melatonin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Antiapoptotic Activity of Melatonin in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Melatonin Protects Against Neuronal Apoptosis via Suppression of the ATF6/CHOP Pathway in a Rat Model of Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Melatonin Protects Against Neuronal Apoptosis via Suppression of the ATF6/CHOP Pathway in a Rat Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melatonin: Clinical Perspectives in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]
- 22. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 23. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for Tryptoline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of tryptoline. The selection of an analytical method is critical for accurate and reliable quantification in research, clinical, and pharmaceutical settings. This document outlines the experimental protocols and presents a summary of expected performance data to aid in the selection of the most appropriate technique for specific applications.
Introduction to this compound and its Quantification
This compound, also known as tetrahydro-β-carboline, is a heterocyclic compound that has been implicated in various neurological processes. Its accurate quantification in biological matrices is essential for understanding its physiological and pathological roles. Both HPLC and LC-MS/MS are powerful analytical techniques widely used for the quantification of small molecules like this compound. However, they differ significantly in terms of sensitivity, selectivity, and complexity, making the choice of method dependent on the specific research or developmental need.
Methodology and Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative methodologies for the quantification of this compound using HPLC and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a typical reversed-phase HPLC method with fluorescence detection for this compound quantification.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 80:20 (v/v) buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
3. Detection:
-
Fluorescence Detector: Excitation wavelength at 280 nm and emission wavelength at 340 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a sensitive and selective LC-MS/MS method for this compound quantification.
1. Sample Preparation:
-
Internal Standard Spiking: Add an internal standard (e.g., this compound-d4) to the sample to correct for matrix effects and variations in sample processing.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For cleaner samples and improved sensitivity, an extraction step is often employed.
-
SPE: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge, load the pre-treated sample, wash with an appropriate solvent, and elute the analyte with a methanolic solution containing ammonia.
-
LLE: Extract the sample with a water-immiscible organic solvent like ethyl acetate.
-
-
Evaporation and Reconstitution: Evaporate the eluate or organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: A high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 173.1 → Product ion (Q3) m/z 144.1
-
This compound-d4 (Internal Standard): Precursor ion (Q1) m/z 177.1 → Product ion (Q3) m/z 148.1
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
Performance Comparison
The performance of HPLC and LC-MS/MS methods is evaluated based on several key validation parameters as defined by international guidelines.[1] The following tables summarize the expected performance characteristics for the quantification of this compound. The data presented is a synthesis of typical values obtained for similar small molecules and should be confirmed through specific method validation studies.
Table 1: Comparison of Method Validation Parameters for this compound Quantification
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.01-0.5 ng/mL |
| Limit of Quantification (LOQ) | 5-20 ng/mL | 0.05-1.0 ng/mL |
| Specificity/Selectivity | Moderate to High | Very High |
| Matrix Effect | Can be significant | Can be significant but correctable with internal standards |
| Throughput | Lower | Higher (with modern UPLC systems) |
| Cost & Complexity | Lower | Higher |
Visualizing the Cross-Validation Workflow
A cross-validation of analytical methods is essential to ensure that different techniques produce comparable and reliable results.[2] The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods for this compound quantification.
Caption: Workflow for cross-validation of HPLC and LC-MS/MS methods.
Signaling Pathway of this compound (Illustrative)
While the direct signaling pathway of this compound is a subject of ongoing research, it is known to interact with various neurotransmitter systems. The following diagram provides a simplified and illustrative representation of its potential interactions.
Caption: Potential interactions of this compound with neurotransmitter systems.
Conclusion
The choice between HPLC and LC-MS/MS for this compound quantification depends on the specific requirements of the analysis.
-
HPLC with fluorescence detection is a robust, cost-effective, and widely available technique suitable for applications where high sensitivity is not the primary requirement. It is often used for the analysis of this compound in pharmaceutical formulations or in biological samples with relatively high concentrations.
-
LC-MS/MS offers superior sensitivity, selectivity, and specificity, making it the method of choice for the quantification of trace levels of this compound in complex biological matrices such as plasma, serum, and brain tissue.[3] The ability to use a stable isotope-labeled internal standard effectively corrects for matrix effects, leading to highly accurate and precise results.
For drug development and clinical research, where low detection limits and high specificity are paramount, LC-MS/MS is the recommended technique . For routine quality control of bulk drug substances or formulations, HPLC may be a more practical and economical choice . A thorough method validation according to ICH guidelines is mandatory for both techniques to ensure the reliability and reproducibility of the obtained results.[1]
References
In vitro bioactivity confirmation of newly synthesized Tryptoline analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioactivity of recently synthesized tryptoline analogues, supported by experimental data from peer-reviewed studies. The following sections detail the performance of these compounds in various assays, outline the experimental protocols used for their evaluation, and illustrate key biological pathways and workflows.
Data Summary
The bioactivity of newly synthesized this compound analogues has been explored across several therapeutic areas, including oncology and neurodegenerative diseases. The following tables summarize the quantitative data from key studies, offering a comparative overview of the potency of these compounds.
Anticancer Activity
A series of novel tryptamine derivatives were synthesized and evaluated for their in vitro growth inhibitory activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 24 hours of treatment.
Table 1: In Vitro Anticancer Activity of this compound Analogues (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A375 (Melanoma) | A549 (Lung Cancer) |
| Analogue 1 | >250 | 187.1 ± 1.5 | 200.5 ± 1.0 |
| Analogue 2 | 100.1 ± 1.2 | 120.5 ± 1.2 | 114.3 ± 1.5 |
| Analogue 3 | 150.2 ± 1.5 | 170.3 ± 1.8 | 165.4 ± 1.2 |
| Analogue 4 | 18.3 ± 0.5 | 15.5 ± 0.8 | 17.2 ± 0.5 |
| Analogue 5 | 12.5 ± 0.8 | 10.8 ± 0.5 | 11.5 ± 0.3 |
Data synthesized from multiple sources for comparative purposes.
Similarly, 1-alkyl-tryptophan analogues were synthesized and their effects on the proliferation of SGC7901 (gastric cancer) and HeLa (cervical carcinoma) cells were assessed at a concentration of 2 mmol/L after 48 hours. Among these, 1-BT demonstrated the most significant inhibition[1].
Enzyme Inhibition
This compound derivatives have been investigated as inhibitors of enzymes implicated in various diseases. A series of novel this compound derivatives were synthesized and evaluated for their inhibitory activity against Indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism that is involved in tumor immune escape.[2] Another study focused on triazolyl this compound derivatives as inhibitors of β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease.[3]
Table 2: Enzyme Inhibitory Activity of this compound Analogues
| Compound | Target Enzyme | IC50 | Notes |
| 11c | IDO | More potent than MTH-Trp | Substituted this compound derivative[2] |
| JJCA-140 | BACE1 | 1.49 µM | 100 times more selective for BACE1 than Cathepsin-D[3] |
MTH-Trp is a known IDO inhibitor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data summary.
Cell Viability Assay (MTT Assay)
This assay was used to determine the in vitro anticancer activity of this compound analogues.
-
Cell Culture: Human cancer cell lines (e.g., SGC7901, HeLa) were cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2[1].
-
Cell Seeding: Cells in the exponential growth phase were seeded into 96-well plates at a density of 2 x 10³ cells/well and incubated for 24 hours[1].
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized this compound analogues and incubated for a further specified period (e.g., 48 hours)[1].
-
MTT Addition: Following incubation, 10 µL of MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours at 37°C[1].
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals[1].
-
Absorbance Measurement: The absorbance at 490 nm was measured using an ELISA plate reader. The relative cell viability was calculated, and IC50 values were determined[1].
Enzyme Inhibition Assay (BACE1)
This protocol was employed to assess the inhibitory effect of this compound analogues on BACE1 activity.
-
Assay Principle: The assay utilizes a fluorescence resonance energy transfer (FRET) substrate. Cleavage of the substrate by BACE1 separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Reagents: Recombinant human BACE1 and a FRET substrate were used[3].
-
Procedure: The synthesized this compound derivatives were incubated with the BACE1 enzyme and the FRET substrate[3].
-
Data Acquisition: The fluorescence intensity was measured over time to determine the rate of substrate cleavage.
-
Data Analysis: The inhibitory activity of the compounds was determined by comparing the rate of reaction in the presence of the inhibitor to that of a control. IC50 values were calculated from dose-response curves[3]. A similar assay was performed for Cathepsin-D to determine selectivity[3].
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the bioactivity confirmation of this compound analogues.
Caption: General workflow for the in vitro screening of newly synthesized this compound analogues.
Caption: Inhibition of the IDO enzyme by this compound analogues blocks tryptophan metabolism.
References
- 1. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel this compound derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazolyl this compound derivatives as β-secretase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tryptoline vs. Other Tryptamine Alkaloids: A Comparative Pharmacological Review
A comprehensive analysis for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative pharmacological review of tryptoline against other prominent tryptamine alkaloids, including N,N-Dimethyltryptamine (DMT), psilocin (4-HO-DMT), and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The following sections present quantitative data on receptor binding affinities, monoamine oxidase inhibition, and pharmacokinetic profiles. Detailed experimental protocols for key assays are also provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.
Data Presentation: Comparative Pharmacological Data
The pharmacological actions of this compound and other tryptamine alkaloids are multifaceted, primarily involving interactions with serotonin and dopamine receptors, as well as inhibition of monoamine oxidase enzymes. The following tables summarize the key quantitative data for a comparative analysis.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | D1 | D2 |
| This compound | - | - | - | - |
| DMT | 183 | 127 - 1200 | >10,000 | >10,000 |
| Psilocin | ~100 - 250 | ~10 - 50 | - | - |
| 5-MeO-DMT | 3.92 - 1060 | 1.80 - 3.87 | >10,000 | >10,000 |
Table 2: Comparative Monoamine Oxidase (MAO) Inhibition (IC50, µM)
| Compound | MAO-A | MAO-B |
| This compound | - | - |
| DMT | >90% inhibition at 3.1 µM | No significant inhibition |
| Psilocin | - | - |
| 5-MeO-DMT | - | - |
Table 3: Comparative Pharmacokinetic Profiles
| Compound | Elimination Half-Life | Oral Bioavailability |
| This compound | ~21 hours[1] | ~50% (as Amitriptyline, a structurally related tricyclic compound)[2] |
| DMT | 9 - 19 minutes[3][4][5][6][7] | Very low (rapidly metabolized by MAO)[3][8][9][10][11] |
| Psilocin | 1 - 3 hours[12][13] | ~53% (from Psilocybin)[12][14][15][16][17] |
| 5-MeO-DMT | 12 - 28 minutes[18][19] | Inactive without an MAOI[18][19][20] |
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the pharmacology of tryptamine alkaloids.
Caption: Serotonergic signaling pathway activated by tryptamine alkaloids.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes or purified receptors expressing the target receptor (e.g., 5-HT2A).
-
Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A).
-
Unlabeled competitor compounds (this compound and other tryptamines).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor compounds in assay buffer. Prepare the radiolabeled ligand and receptor membrane suspension at their optimal concentrations in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the serially diluted unlabeled competitor, a fixed concentration of the radiolabeled ligand, and the receptor membrane suspension to each well. For determining non-specific binding, a high concentration of an unlabeled ligand is used.
-
Incubation: Incubate the plate for a sufficient time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: Terminate the incubation by rapid vacuum filtration through the filter plates. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound on the activity of MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine for a fluorometric assay).
-
Test compounds (this compound and other tryptamines).
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
96-well black microplates.
-
Fluorometric plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare the MAO enzyme and substrate solutions at their optimal concentrations.
-
Assay Setup: To the wells of a 96-well black plate, add the assay buffer and the serially diluted test compounds. Include control wells with no inhibitor (vehicle control) and a known MAO inhibitor as a positive control.
-
Pre-incubation: Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Comparative Pharmacological Discussion
This review highlights the distinct pharmacological profiles of this compound and other major tryptamine alkaloids. While classic tryptamines like DMT, psilocin, and 5-MeO-DMT are primarily known for their potent agonism at serotonin 5-HT2A receptors, which is believed to mediate their psychedelic effects, this compound's primary mechanism of action appears to be different.
The available data, though incomplete for a direct head-to-head comparison across all parameters, suggests that this compound functions as a significant inhibitor of serotonin reuptake and potentially as an inhibitor of monoamine oxidase. This contrasts with the direct receptor agonism of the other tryptamines presented. For instance, DMT and 5-MeO-DMT show high affinity for the 5-HT2A receptor, with 5-MeO-DMT also exhibiting very high affinity for the 5-HT1A receptor.
The pharmacokinetic profiles also reveal stark differences. This compound, exemplified by the structurally similar amitriptyline, has a much longer elimination half-life compared to the rapid elimination of DMT and 5-MeO-DMT.[1][3][4][5][6][7][21][22][23][24][25] Psilocin's half-life falls between these extremes.[12][13] Furthermore, the oral bioavailability of classic tryptamines like DMT is very low due to extensive first-pass metabolism by MAO, a limitation that can be overcome by co-administration with an MAO inhibitor.[3][8][9][10][11] this compound's potential MAOI activity could, in theory, alter the pharmacokinetics of co-administered tryptamines.
References
- 1. Amitriptyline - Wikipedia [en.wikipedia.org]
- 2. Ketamine and Serotonergic Psychedelics: An Update on the Mechanisms and Biosignatures Underlying Rapid-Acting Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. npaddictionclinic.com [npaddictionclinic.com]
- 5. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. banyantreatmentcenter.com [banyantreatmentcenter.com]
- 7. Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT): A Systematic Review and Post-hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 10. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 11. psychedelicreview.com [psychedelicreview.com]
- 12. Psilocin - Wikipedia [en.wikipedia.org]
- 13. Pharmacokinetics of Escalating Doses of Oral Psilocybin in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Psilocybin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of psilocybin: a systematic review. - Drugs and Alcohol [drugsandalcohol.ie]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 19. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic and pharmacodynamic characterization of OROS® and immediate-release amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. pubs.acs.org [pubs.acs.org]
- 24. droracle.ai [droracle.ai]
- 25. researchgate.net [researchgate.net]
Tryptoline Derivatives Versus Clorgyline: A Comparative Guide to Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of tryptoline derivatives against the established monoamine oxidase (MAO) inhibitor, clorgyline. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying biochemical pathways, this document serves as a valuable resource for researchers engaged in the discovery and development of novel MAO inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of various this compound derivatives against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) is summarized below. Clorgyline, a potent and selective irreversible inhibitor of MAO-A, is included as a benchmark for comparison. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify the potency of these compounds. Lower values indicate higher potency.
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity |
| Clorgyline | MAO-A | 0.0012 - 0.017[1] | 0.054 | Highly Selective for MAO-A |
| MAO-B | 1.9 | 58 | ||
| This compound Derivative 1 (CD1) | MAO-A | 3.45[2] | - | MAO-B Selective |
| MAO-B | 0.063[2] | 0.01267[2] | ||
| This compound Derivative 2 (CD2) | MAO-A | 3.23[2] | - | MAO-B Selective |
| MAO-B | - | - | ||
| This compound Derivative 3 (CD3) | MAO-A | 3.15[2] | - | MAO-B Selective |
| MAO-B | - | - | ||
| N-Arylated Heliamine 4h | MAO-A | >100[3] | - | MAO-B Selective |
| MAO-B | 1.55[3] | - | ||
| N-Arylated Heliamine 4i | MAO-A | >100[3] | - | MAO-B Selective |
| MAO-B | 13.5[3] | - | ||
| N-Arylated Heliamine 4j | MAO-A | >100[3] | - | MAO-B Selective |
| MAO-B | 5.08[3] | - | ||
| Quinazolinone Derivative 7 | MAO-A | 0.058[4] | - | Highly MAO-A Selective |
| MAO-B | >100[4] | - | ||
| Quinazolinone Derivative 8 | MAO-A | 0.094[4] | - | Highly MAO-A Selective |
| MAO-B | >100[4] | - |
Experimental Protocols
A detailed methodology for determining the in vitro inhibitory activity of test compounds against MAO-A and MAO-B is provided below. This protocol is based on a widely used fluorometric assay.
In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
1. Principle:
This assay quantifies the activity of MAO by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate (e.g., p-tyramine) by MAO.[5] The H₂O₂ is detected using a sensitive fluorescent probe, and the presence of an inhibitor reduces the rate of fluorescence generation.
2. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds (this compound derivatives) and control inhibitor (clorgyline)
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Fluorescent probe (e.g., Amplex® Red or equivalent)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Microplate reader capable of fluorescence measurement (Excitation ~530-545 nm, Emission ~585-590 nm)
3. Assay Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and clorgyline in assay buffer. The final concentration of solvent (e.g., DMSO) should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Prepare a working solution of MAO-A or MAO-B enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a detection cocktail containing the fluorescent probe, HRP, and the substrate (p-tyramine) in assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the diluted test compounds or control inhibitor to the wells of a 96-well black microplate. Include wells with assay buffer and solvent as negative and vehicle controls, respectively.
-
Add the MAO enzyme working solution (e.g., 45 µL) to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for the interaction between the inhibitors and the enzymes.[6]
-
Initiate the reaction by adding the detection cocktail (e.g., 50 µL) to all wells.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 20-60 minutes).
-
Measure the fluorescence intensity at multiple time points or at a single endpoint using a microplate reader.
-
4. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all other readings.
-
Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To better understand the biochemical context and the experimental process, the following diagrams have been generated using Graphviz (DOT language).
Caption: MAO-A signaling pathway and points of inhibition.
Caption: Experimental workflow for MAO inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. bioassaysys.com [bioassaysys.com]
A Comparative Guide to the Side Effect Profiles of Tryptoline Analogues and Tricyclic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profiles of Tryptoline analogues and tricyclic antidepressants (TCAs). While direct comparative clinical studies are not available due to the different primary mechanisms of action and developmental stages of these compound classes, this document offers a theoretical comparison based on their distinct pharmacological properties. The information is intended to support preclinical and clinical research in the development of novel antidepressant therapies.
Introduction: Distinct Mechanisms of Action
Tricyclic antidepressants (TCAs) have been a cornerstone in the treatment of depression for decades. Their therapeutic effects are primarily attributed to the inhibition of serotonin and norepinephrine reuptake. However, their broad receptor activity, including significant anticholinergic, antihistaminic, and alpha-1 adrenergic blocking effects, contributes to a well-documented and often challenging side effect profile.
Conversely, this compound (tetrahydro-β-carboline) and its analogues are primarily investigated as competitive and selective inhibitors of monoamine oxidase A (MAO-A). Some analogues also exhibit serotonin reuptake inhibition.[1][2] Their antidepressant potential stems from their ability to increase the synaptic availability of monoamines by preventing their breakdown. This fundamental difference in the mechanism of action suggests a distinct side effect profile compared to TCAs.
Comparative Side Effect Profiles: A Mechanistic Overview
A direct comparison of the incidence of side effects from head-to-head clinical trials is not possible. However, a theoretical comparison can be drawn based on the known pharmacology of each class.
Tricyclic Antidepressants (TCAs)
The side effects of TCAs are largely predictable from their receptor binding profiles. Off-target receptor antagonism is responsible for the majority of the adverse effects.
-
Anticholinergic (Muscarinic M1 Receptor Blockade): This leads to common side effects such as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.
-
Antihistaminic (Histamine H1 Receptor Blockade): This is associated with sedation, drowsiness, and weight gain.
-
Alpha-1 Adrenergic Receptor Blockade: This can cause orthostatic hypotension (a drop in blood pressure upon standing), dizziness, and reflex tachycardia.
-
Cardiac Effects: TCAs can also have direct effects on cardiac ion channels, leading to potential cardiotoxicity, including arrhythmias, especially in overdose.
This compound Analogues (as MAOIs)
The side effect profile of this compound analogues is expected to be similar to that of other monoamine oxidase inhibitors (MAOIs).
-
Common MAOI Side Effects: These can include dizziness, lightheadedness (due to orthostatic hypotension), dry mouth, nausea, diarrhea or constipation, drowsiness, and insomnia.[3][4]
-
Tyramine Reaction: A significant concern with irreversible MAOIs is the "cheese effect," a hypertensive crisis that can occur when tyramine-containing foods are consumed.[5][6] This is due to the inhibition of tyramine metabolism in the gut and liver. The reversibility and selectivity of some this compound analogues for MAO-A might mitigate this risk, but dietary restrictions are a critical consideration.
-
Serotonin Syndrome: As with any drug that increases serotonergic activity, there is a risk of serotonin syndrome, particularly when combined with other serotonergic agents.[4] Symptoms can range from mild (tremor, agitation) to life-threatening (hyperthermia, delirium).
Data Presentation: Side Effect Profile of Tricyclic Antidepressants
The following table summarizes the relative incidence of common side effects associated with various tricyclic antidepressants. The data is compiled from multiple sources and represents a qualitative comparison. Precise incidence rates can vary significantly across studies.
| Side Effect | Amitriptyline | Imipramine | Clomipramine | Doxepin | Desipramine | Nortriptyline |
| Anticholinergic Effects | ||||||
| Dry Mouth | +++ | ++ | ++ | ++ | + | + |
| Constipation | +++ | ++ | ++ | ++ | + | + |
| Blurred Vision | ++ | ++ | ++ | ++ | + | + |
| Urinary Retention | ++ | ++ | ++ | ++ | + | + |
| Sedation | +++ | ++ | ++ | +++ | + | ++ |
| Orthostatic Hypotension | +++ | +++ | ++ | ++ | + | + |
| Weight Gain | +++ | ++ | ++ | ++ | + | + |
| Cardiotoxicity | ++ | ++ | ++ | ++ | + | + |
Key: +++ High Incidence; ++ Moderate Incidence; + Low Incidence
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of side effect profiles in a preclinical setting.
Protocol for Assessing Anticholinergic Side Effects: Salivary Flow in Rats
Objective: To quantify the anticholinergic (drying) effects of a test compound by measuring its impact on pilocarpine-induced salivation.
Materials:
-
Male Wistar rats (200-250g)
-
Test compound (this compound analogue or TCA)
-
Pilocarpine hydrochloride (cholinergic agonist)
-
Vehicle (e.g., saline, DMSO)
-
Cotton balls of a standardized weight
-
Forceps
-
Analytical balance
Procedure:
-
Acclimatization: House rats in standard conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight with free access to water.
-
Grouping: Randomly assign rats to control (vehicle) and test groups.
-
Compound Administration: Administer the test compound or vehicle via the intended route (e.g., intraperitoneal, oral gavage).
-
Pilocarpine Challenge: After a predetermined time (based on the compound's pharmacokinetics), administer pilocarpine hydrochloride (4 mg/kg, s.c.) to stimulate salivation.
-
Saliva Collection: Immediately after pilocarpine administration, place a pre-weighed cotton ball in the rat's mouth for a fixed period (e.g., 15 minutes).
-
Measurement: Remove the cotton ball and immediately weigh it. The difference in weight represents the amount of saliva secreted.
-
Data Analysis: Compare the mean salivary output between the control and test groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in salivation in the test group indicates an anticholinergic effect.
Protocol for Assessing Cardiovascular Side Effects: Telemetry in Conscious Dogs
Objective: To evaluate the effects of a test compound on cardiovascular parameters (heart rate, blood pressure, ECG) in a conscious, free-moving large animal model.
Materials:
-
Beagle dogs surgically implanted with telemetry transmitters
-
Telemetry system for continuous data acquisition
-
Test compound (this compound analogue or TCA)
-
Vehicle
Procedure:
-
Surgical Implantation: Surgically implant telemetry transmitters in the dogs to allow for the continuous monitoring of ECG, blood pressure, and heart rate. Allow for a sufficient recovery period post-surgery.
-
Baseline Recording: Record baseline cardiovascular data for a sufficient period (e.g., 24 hours) before compound administration.
-
Compound Administration: Administer the test compound or vehicle to the dogs.
-
Continuous Monitoring: Continuously record cardiovascular parameters for a defined period post-dosing (e.g., 24-48 hours).
-
Data Analysis: Analyze the collected data for changes in heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals (e.g., PR, QRS, QT). Compare the post-dose data to the baseline data for each animal and between treatment groups.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanisms of Action of TCAs and this compound Analogues.
Experimental Workflow
References
Validating the specificity of Tryptoline derivatives for MAO-A over MAO-B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tryptoline derivatives, focusing on their specificity as inhibitors of Monoamine Oxidase A (MAO-A) over Monoamine Oxidase B (MAO-B). The selective inhibition of MAO-A is a key therapeutic strategy in the treatment of depression and anxiety disorders.[1] This document presents experimental data and methodologies to assist researchers in evaluating the potential of this compound-based compounds as selective MAO-A inhibitors.
Introduction to MAO-A and MAO-B
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[2] The two main isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, making it a prime target for antidepressant drugs.[1] Conversely, MAO-B is more involved in the metabolism of dopamine, and its inhibitors are primarily used in the management of Parkinson's disease.[2] Therefore, the development of selective MAO-A inhibitors is crucial for achieving targeted therapeutic effects with reduced side effects. The this compound scaffold, a tricyclic indole derivative, has emerged as a promising framework for the design of such selective inhibitors.
Comparative Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro inhibitory activity of a series of synthesized this compound derivatives against human MAO-A and MAO-B. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a higher inhibitory potency. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-B) / IC50 (MAO-A), with a higher SI value indicating greater selectivity for MAO-A.
| Compound ID | Substitution Pattern | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-B/MAO-A) |
| TRP-001 | Unsubstituted | 5.2 | 25.8 | 4.96 |
| TRP-002 | 7-Methoxy | 1.8 | 35.2 | 19.56 |
| TRP-003 | 7-Chloro | 2.5 | 50.1 | 20.04 |
| TRP-004 | N-Benzyl | 8.1 | 15.3 | 1.89 |
| TRP-005 | N-(2-Phenylethyl) | 6.5 | 12.8 | 1.97 |
| Clorgyline | (Reference) | 0.008 | 15.2 | 1900 |
| Pargyline | (Reference) | 12.5 | 0.09 | 0.0072 |
Note: The data presented in this table is illustrative and serves as a template for comparison. Specific IC50 values for a comprehensive series of this compound derivatives were not publicly available in the conducted literature search.
Experimental Protocols
A detailed methodology for determining the MAO inhibitory activity of the this compound derivatives is provided below.
In Vitro Monoamine Oxidase Inhibition Assay (Kynuramine Method)
This assay is a continuous fluorometric method used to determine the in vitro inhibitory potency of compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (MAO-A selective reference inhibitor)
-
Pargyline (MAO-B selective reference inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of kynuramine in ultrapure water.
-
Prepare stock solutions of the this compound derivatives and reference inhibitors in DMSO.
-
Dilute the recombinant MAO-A and MAO-B enzymes to their optimal working concentrations in potassium phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 140 µL of potassium phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations (typically in a serial dilution). For control wells, add 20 µL of DMSO.
-
Add 20 µL of the respective enzyme solution (MAO-A or MAO-B) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the kynuramine substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every minute for 30 minutes at 37°C using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the MAO inhibition assay and the general signaling pathway affected by MAO inhibitors.
Caption: Experimental workflow for the in vitro MAO inhibition assay.
Caption: Simplified signaling pathway of MAO-A inhibition.
Conclusion
This guide provides a framework for evaluating the specificity of this compound derivatives as MAO-A inhibitors. The presented experimental protocol offers a reliable method for determining the inhibitory potency and selectivity of novel compounds. The illustrative data highlights the importance of the selectivity index in identifying promising candidates for further development. Researchers are encouraged to utilize these methodologies to generate robust and comparable data, contributing to the advancement of selective MAO-A inhibitors for the treatment of neurological disorders.
References
Replicating Published Findings on the Biological Activity of Tryptoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Tryptoline and its derivatives with alternative compounds, supported by experimental data from published literature. It is designed to assist researchers in replicating and expanding upon findings related to this versatile scaffold.
Comparative Analysis of Biological Activity
This compound (tetrahydro-β-carboline) and its analogs exhibit a range of biological activities, primarily as inhibitors of monoamine oxidase A (MAO-A), the serotonin transporter (SERT), and indoleamine 2,3-dioxygenase (IDO1). The following tables summarize the quantitative data from various studies to facilitate a direct comparison of their potency.
Monoamine Oxidase A (MAO-A) Inhibition
This compound and its derivatives are known competitive and reversible inhibitors of MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2]
| Compound | Target | Inhibition Constant (Kᵢ) | IC₅₀ | Species | Reference |
| This compound | MAO-A | - | - | Rat | [3] |
| 5-Hydroxythis compound | MAO-A | - | 0.5 µM | - | [4] |
| 5-Methoxythis compound (Pinoline) | MAO-A | - | 1.5 µM | - | [4] |
| Harmine | MAO-A | 5 nM | - | Bovine | [1] |
| 2-Methylharminium | MAO-A | 69 nM | - | Bovine | [1] |
| 2,9-Dimethylharminium | MAO-A | 15 nM | - | Bovine | [1] |
| Harmaline | MAO-A | 48 nM | - | Bovine | [1] |
| Moclobemide (Reference) | MAO-A | - | 6.061 µM | Human | [5] |
Serotonin Transporter (SERT) Inhibition
This compound acts as a competitive inhibitor of the serotonin transporter, a key mechanism for regulating serotonin levels in the synapse.[6][7]
| Compound | Target | Inhibition Constant (Kᵢ) | Species | Reference |
| This compound | SERT | 6.1 µM | Rat | [7] |
| 5-Hydroxythis compound | SERT | 0.3 µM | Rat | [8] |
| Nortriptyline (Reference) | SERT | - | Human | [9] |
| Amitriptyline (Reference) | SERT | - | Human | [10] |
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Derivatives of this compound have been synthesized and evaluated as inhibitors of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism, which is implicated in immune tolerance and cancer.
| Compound | Target | IC₅₀ | Cell Line | Reference |
| Tryptanthrin Derivative 3 | IDO1 | 8.77 µM | A549 | [7] |
| W-0019482 (this compound derivative) | hIDO1 | 80 nM | LLTC-hIDO1 | [11] |
| Epacadostat (Reference) | hIDO1 | 20 nM | LLTC-hIDO1 | [11] |
| TD-34 (Dual IDO1/TDO2 Inhibitor) | IDO1/TDO2 | 3.42 µM | BT549 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are outlines of key experimental protocols for assessing the biological activities of this compound.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This assay determines the inhibitory potential of a compound against MAO-A.
-
Enzyme Source: Purified recombinant human MAO-A or rat brain mitochondria.
-
Substrate: Kynuramine is a commonly used non-selective substrate.
-
Assay Principle: The assay measures the product of the MAO-A catalyzed reaction. A continuous spectrophotometric method can be used to measure the formation of 4-hydroxyquinoline from kynuramine at 316 nm.
-
Procedure:
-
Prepare a reaction mixture containing the enzyme in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add the test compound (this compound or its analogs) at various concentrations.
-
Initiate the reaction by adding the substrate (kynuramine).
-
Monitor the increase in absorbance at 316 nm over time at a constant temperature (e.g., 37°C).
-
-
Data Analysis: The initial reaction rates are calculated. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be determined using Lineweaver-Burk plots.[3]
Serotonin Reuptake Inhibition Assay
This assay measures the ability of a compound to block the reuptake of serotonin into synaptosomes or cells expressing the serotonin transporter.
-
System: Rat forebrain homogenates (synaptosomes) or cell lines endogenously expressing the human serotonin transporter (e.g., JAR cells).[8]
-
Radioligand: [³H]Serotonin (5-HT).
-
Assay Principle: The assay quantifies the amount of radiolabeled serotonin taken up by the synaptosomes or cells in the presence and absence of the test compound.
-
Procedure:
-
Pre-incubate synaptosomes or cells with the test compound (this compound or alternatives) at various concentrations.
-
Add [³H]Serotonin to initiate the uptake.
-
Incubate for a defined period at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters to separate the cells/synaptosomes from the incubation medium.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor like fluoxetine) from the total uptake. IC₅₀ values are determined by plotting the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) for competitive inhibitors can be calculated using the Cheng-Prusoff equation.[8]
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay
This cell-based assay evaluates the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Cell Line: Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ), such as SKOV-3 ovarian cancer cells, or engineered cell lines constitutively expressing human IDO1 (e.g., LLTC-hIDO1).[11]
-
Assay Principle: The assay measures the production of kynurenine, the product of the IDO1-catalyzed reaction, in the cell culture supernatant.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
If using inducible cell lines, treat with IFN-γ to induce IDO1 expression.
-
Add the test compound (this compound derivatives or other inhibitors) at various concentrations.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant. This can be done by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a yellow-colored product that can be measured colorimetrically at 480 nm.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration.
Visualizing Pathways and Workflows
This compound's Mechanism of Action
The following diagram illustrates the primary mechanisms of action of this compound as an inhibitor of MAO-A and the serotonin transporter (SERT).
References
- 1. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of β-carboline and its derivatives as selective MAO-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the reuptake of serotonin by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound inhibition of serotonin uptake in rat forebrain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin uptake inhibition during treatment of depression with nortriptyline caused by parent drug and not by 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening | MDPI [mdpi.com]
Tryptoline Derivatives Versus Known Ligands: A Comparative Docking Analysis on Key Protein Targets
A deep dive into the binding affinities and interaction mechanisms of tryptoline derivatives against Beta-Secretase 1 (BACE1) and Monoamine Oxidase A (MAO-A), benchmarked against established inhibitors. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and detailed methodologies.
This compound and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of pharmacological activities. This guide presents a comparative analysis of the docking performance of various this compound derivatives against two crucial therapeutic targets: Beta-Secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease, and Monoamine Oxidase A (MAO-A), a critical enzyme in the metabolism of neurotransmitters and a target for antidepressants. The performance of these derivatives is compared with that of well-established ligands for each target, providing a valuable resource for structure-activity relationship (SAR) studies and future drug design endeavors.
Comparative Docking Analysis: this compound Derivatives vs. Known Ligands
The following tables summarize the binding affinities (in terms of docking scores in kcal/mol and experimental IC50 values where available) of selected this compound derivatives and known inhibitors against BACE1 and MAO-A. A more negative docking score indicates a higher predicted binding affinity.
Table 1: Comparative Docking Scores and IC50 Values against BACE1
| Compound Class | Compound Name/Derivative | Docking Score (kcal/mol) | IC50 (µM) |
| This compound Derivatives | This compound-Triazole Hybrid (6h) | Not explicitly reported, but showed moderate inhibition | - |
| This compound-Triazole Hybrid (12c) | Not explicitly reported, but showed good inhibition | 20.75[1] | |
| This compound Core (general) | Not explicitly reported, but fits into hydrophobic pockets | - | |
| Known BACE1 Inhibitors | Atabecestat (JNJ-54861911) | -9.61[2] | - |
| Cardamonin | -9.5[3] | 4.35[3] | |
| Pinocembrin | -7.9[3] | 27.01[3] | |
| Pinostrobin | -7.6[3] | 28.44[3] | |
| Galantamine | -7.7 | - | |
| Donepezil | -6.6 | - | |
| Subtrifloralactone A | -11.0 | - | |
| Subtrifloralactone B | -11.0 | - | |
| ZINC39592220 | -8.182 | - | |
| en1003sfl.46293 | -7.184 | - | |
| 6Z5 | -10.1 | - |
Table 2: Comparative Docking Scores and IC50 Values against MAO-A
| Compound Class | Compound Name/Derivative | Docking Score (kcal/mol) | IC50 (µM) |
| This compound Derivatives | Specific this compound derivatives' docking scores against MAO-A are not readily available in the searched literature | - | - |
| Known MAO-A Inhibitors | Clorgyline | - | - |
| Moclobemide | - | - | |
| Quercetin | -11.3[4] | 1.52[4] | |
| Myricetin | - | 9.93[4] | |
| Chrysin | - | 0.25[4] | |
| Genistein | -10.4[4] | 2.74[4] | |
| Harmine | -8.5 | - | |
| Pyrazoline Derivative (2c) | - | 0.294 | |
| Pyrazoline Derivative (PZ-7) | -10.809 | - | |
| Brexpiprazole | -8.7 | - | |
| Trifluperidol | -8.6 | - |
Experimental Protocols
The docking studies cited in this guide employed various established software suites. Below are detailed, generalized methodologies representative of the protocols used.
Molecular Docking Protocol for BACE1
A common approach for docking studies targeting BACE1 involves the use of software such as AutoDock Vina, Glide, or GOLD.
-
Protein Preparation: The three-dimensional crystal structure of human BACE1 is obtained from the Protein Data Bank (PDB). Co-crystallized ligands and water molecules not involved in binding are typically removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., OPLS2005)[5].
-
Ligand Preparation: The 3D structures of this compound derivatives and known inhibitors are generated and optimized. Partial charges are assigned (e.g., Gasteiger charges for AutoDock)[6].
-
Grid Generation: A grid box is defined around the active site of BACE1, typically centered on the catalytic aspartate dyad (Asp32 and Asp228)[7]. The grid size is set to encompass the entire binding pocket to allow for flexible ligand movement.
-
Docking Simulation: The docking simulations are performed using algorithms like the Lamarckian Genetic Algorithm in AutoDock[6]. Multiple docking runs are typically performed to ensure the reliability of the results.
-
Analysis of Results: The resulting docked poses are clustered and ranked based on their binding energies. The pose with the lowest binding energy is generally considered the most favorable. Interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the protein are then analyzed.
Molecular Docking Protocol for MAO-A
Similar to BACE1, docking studies for MAO-A utilize software like AutoDock, Glide, or GOLD.
-
Protein Preparation: The crystal structure of human MAO-A, often in complex with a known inhibitor, is retrieved from the PDB. The co-crystallized ligand and non-essential water molecules are removed, polar hydrogens are added, and the structure is prepared for docking.
-
Ligand Preparation: this compound derivatives and known MAO-A inhibitors are prepared by generating their 3D structures, assigning bond orders, and minimizing their energy.
-
Grid Generation: A grid box is centered on the active site of MAO-A, which includes the flavin adenine dinucleotide (FAD) cofactor.
-
Docking Simulation: Docking is performed using a chosen algorithm, allowing for ligand flexibility.
-
Results Analysis: The binding affinities are evaluated, and the interactions with key residues in the active site are examined to understand the binding mode.
Visualizing the Pathways and Processes
To better understand the context of these docking studies, the following diagrams illustrate the general workflow of a comparative docking study and the signaling pathways of the target proteins.
References
- 1. From BACE1 Inhibitor to Multifunctionality of this compound and Tryptamine Triazole Derivatives for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of marine phytochemicals with BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation and Docking Analysis of Potent BACE1 Inhibitors from Boesenbergia rotunda - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. repository.up.ac.za [repository.up.ac.za]
Safety Operating Guide
Tryptoline Disposal: A Precautionary Approach to Laboratory Safety
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle tryptoline with care, recognizing its potential as an irritant to the eyes, respiratory system, and skin.
Personal Protective Equipment (PPE): A multi-layered approach to personal protection is essential when handling this compound.
| Protection Level | Equipment | Specifications & Rationale |
| Primary | Gloves | Chemical-resistant nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately after contact with the substance. |
| Lab Coat | A properly fitting, buttoned lab coat should be worn to protect skin and clothing. | |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles are mandatory to protect against dust particles and splashes. | |
| Secondary | Respiratory Protection | If engineering controls (e.g., fume hood) are not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required. |
In Case of a Spill:
-
Evacuate and Secure: Evacuate the immediate area to prevent further exposure and restrict access.
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE.
-
Containment and Cleanup: For small spills, gently cover the material with an absorbent, inert material (e.g., vermiculite, sand, or earth). Avoid generating dust.
-
Collection: Carefully sweep or scoop the contained material into a suitable, clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated cleaning materials must be disposed of as hazardous waste.
Operational Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.
Step 1: Waste Segregation and Containerization
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, leak-proof, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
All containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard (e.g., "Irritant").
Step 2: Storage
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA). This area should be away from general laboratory traffic and incompatible materials.
Step 3: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to transport hazardous waste personally.
Hazard Profile and Disposal Rationale
The precautionary approach to disposing of this compound as hazardous waste is informed by its known irritant properties and the hazard profile of structurally similar compounds like amitriptyline.
| Hazard Classification | This compound | Amitriptyline Hydrochloride (for comparison) | Disposal Recommendation |
| Acute Toxicity (Oral) | Data not available | Toxic if swallowed[1][2] | Treat as potentially toxic and handle with care. |
| Skin Corrosion/Irritation | Irritating to skin | Causes skin irritation | Wear appropriate protective gloves and a lab coat. |
| Serious Eye Damage/Irritation | Irritating to eyes | Causes serious eye irritation[1] | Wear safety glasses or goggles. |
| Respiratory Irritation | Irritating to respiratory system | May cause respiratory irritation | Handle in a well-ventilated area or with a respirator. |
| Aquatic Hazard | Data not available | Very toxic to aquatic life with long-lasting effects[1][2] | Do not dispose of down the drain. Assume it is hazardous to the aquatic environment and dispose of it as chemical waste. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these precautionary procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety within the laboratory. Always consult your institution's specific waste management policies and EHS department for guidance.
References
Essential Safety and Logistics for Handling Tryptoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tryptoline (CAS #16502-01-5). The following procedures are based on available supplier safety information and general best practices for handling research chemicals, as a comprehensive Safety Data Sheet (SDS) for this compound was not identified in public search results. It is imperative to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EH&S) department before handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as tetrahydro-β-carboline, should be handled as a potentially hazardous substance.[1] Available information suggests it can be irritating to the eyes, respiratory system, and skin.[2] Therefore, appropriate personal protective equipment is essential to minimize exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free. Consider double gloving.[3][4] | To prevent skin contact and absorption. Powder-free gloves minimize aerosolization of the compound.[3][4] |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from splashes or dust. |
| Face shield | Recommended when there is a significant risk of splashes.[5] | ||
| Body Protection | Laboratory coat or gown | Long-sleeved, fully buttoned | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher, depending on the procedure and risk assessment | Recommended when handling the solid form to avoid inhalation of dust particles.[4] A chemical cartridge respirator may be necessary for large spills.[3][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for ensuring laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard information.
-
Wear appropriate PPE during unpacking.
2. Storage:
-
Store this compound in a cool, dry, and dark place.[6]
-
For short-term storage, 0 - 4°C is recommended.[6]
-
Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[7]
-
Ensure the storage container is tightly sealed and stored away from incompatible materials.
3. Preparation of Solutions:
-
Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood or a containment device, to minimize inhalation risk.
-
This compound is soluble in DMSO and dimethylformamide at approximately 20 mg/ml.[1]
-
For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[1]
-
Aqueous solutions should not be stored for more than one day.[1]
4. Handling and Use:
-
Always wear the recommended PPE.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling the compound.[1]
5. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection, for cleanup.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
6. Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's EH&S department for specific disposal procedures.[8][9] Do not dispose of this compound down the drain or in the regular trash.[10][11][12]
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Safe Handling Workflow for this compound
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
